Quinoline-5-carbothioamide
Description
Properties
IUPAC Name |
quinoline-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVOVMWQWLLUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717023 | |
| Record name | Quinoline-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855763-66-5 | |
| Record name | Quinoline-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Quinoline-5-carbothioamide: Structure, Synthesis, and Therapeutic Potential
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational design. This guide delves into the chemical properties and potential applications of Quinoline-5-carbothioamide, a molecule situated at the intersection of two powerful chemical motifs: the quinoline ring and the carbothioamide functional group.
The quinoline scaffold, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry.[1] It forms the core of numerous natural alkaloids and synthetic drugs, exhibiting a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its rigid, planar structure and unique electronic distribution allow it to interact with a multitude of biological targets.[5]
Parallelly, the carbothioamide group, an isostere of the amide bond where oxygen is replaced by sulfur, offers distinct physicochemical advantages. This substitution alters hydrogen bonding capabilities, enhances metabolic stability, and modulates electronic properties, often leading to improved target affinity and novel mechanisms of action.[6] Carbothioamide-containing molecules have demonstrated significant potential as anticancer and antiviral agents.
This document provides a comprehensive technical overview of this compound, from its fundamental structure and a proposed synthetic pathway to its potential as a modulator of key signaling pathways in oncology. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.
Molecular Structure and Physicochemical Properties
This compound (CAS 855763-66-5) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂S.[7] The structure consists of a quinoline ring substituted at the 5-position with a primary carbothioamide (-CSNH₂) group.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4715029&t=l", imagescale=true, label=""]; mol [pos="0,0!"]; caption [label="Figure 1. Chemical Structure of this compound.", pos="0,-1.5!", fontsize=10]; }
Caption: Figure 1. Chemical Structure of this compound.
The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a unique electronic landscape. Electrophilic substitution on the quinoline nucleus generally occurs on the benzene ring, preferentially at positions 5 and 8.[8][9] The carbothioamide moiety is a planar group with significant resonance stabilization, contributing to the overall planarity and potential for π-stacking interactions with biological targets.
While experimentally determined data for this specific molecule is scarce in public literature, its properties can be predicted based on its constituent parts.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Weight | 188.25 g/mol | Calculated from the molecular formula C₁₀H₈N₂S.[7] |
| Appearance | Likely a pale yellow to brown solid. | Quinoline is a colorless liquid that turns brown on exposure to light.[9] Thioamides are often colored solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The quinoline core is hydrophobic, while the carbothioamide group can participate in hydrogen bonding. Quinoline itself is slightly soluble in cold water but soluble in organic solvents.[3] The properties are expected to be similar to other aromatic thioamides. |
| pKa (Conjugate Acid) | ~4.0 - 4.9 | The pKa of the quinolinium ion is approximately 4.85-4.9.[2] The electron-withdrawing nature of the 5-carbothioamide group might slightly decrease the basicity of the ring nitrogen. |
| Reactivity | The thioamide sulfur is nucleophilic; the quinoline ring is susceptible to oxidation at the benzene ring and nucleophilic attack on the pyridine ring. | Thioamides are more reactive than their corresponding amides. The quinoline ring is stable but can be oxidized under harsh conditions.[8] |
Synthesis and Characterization
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Figure 2. Proposed Synthetic Workflow.
Experimental Protocol 1: Synthesis of Quinoline-5-carbonitrile (via Sandmeyer Reaction)
The Sandmeyer reaction is a classic, reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[10][11][12]
Rationale: This method is chosen for its high efficiency and the commercial availability of the starting material, 5-aminoquinoline. The use of copper(I) cyanide is crucial for catalyzing the displacement of the diazonium group.[11]
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 5-aminoquinoline (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the quinoline-5-diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 equivalents) and potassium cyanide (KCN, 1.5 equivalents) in water.
-
Warm this solution gently to ensure complete dissolution, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to drive the reaction to completion.
-
Cool the mixture to room temperature and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Quinoline-5-carbonitrile.[13]
-
Experimental Protocol 2: Conversion of Nitrile to this compound
The conversion of nitriles to primary thioamides can be achieved through the addition of a sulfur source, such as hydrogen sulfide, under basic conditions.
Rationale: This method directly converts the nitrile to the desired thioamide. The use of a base catalyst, such as triethylamine or an anion-exchange resin, facilitates the nucleophilic addition of the hydrosulfide ion to the electrophilic nitrile carbon.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve Quinoline-5-carbonitrile (1 equivalent) in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Add a base catalyst. A catalytic amount of triethylamine or an anion-exchange resin (SH⁻ form) can be used.
-
Gently bubble hydrogen sulfide (H₂S) gas through the stirred solution at room temperature. (CAUTION: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood).
-
-
Reaction Monitoring and Completion:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Continue bubbling H₂S until the starting nitrile is consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess H₂S.
-
Concentrate the solvent under reduced pressure.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.
-
Wash the organic layer, dry it over Na₂SO₄, and concentrate.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The following table outlines the predicted spectral data.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals / Features |
| ¹H NMR (DMSO-d₆) | - Aromatic Protons (7.5-9.0 ppm): A complex multiplet pattern corresponding to the 6 protons on the quinoline ring. The proton at C4, peri to the C5-substituent, is expected to be significantly deshielded.- Thioamide Protons (-CSNH₂): Two broad singlets for the NH₂ protons, likely in the range of 9.5-10.5 ppm, which are exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | - Thioamide Carbon (C=S): A highly deshielded signal, typically in the range of 190-205 ppm.- Aromatic Carbons (120-155 ppm): Nine distinct signals for the quinoline ring carbons. The carbon attached to the thioamide group (C5) and the carbons adjacent to the nitrogen (C2, C8a) will have characteristic shifts. |
| FT-IR (KBr Pellet, cm⁻¹) | - N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹.- C=N and C=C Stretch: Aromatic ring stretches between 1500-1650 cm⁻¹.- Thioamide "B" band (C=S stretch): A strong band typically found in the 1200-1400 cm⁻¹ region, often coupled with N-H bending. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight. The presence of sulfur would give a characteristic M+2 isotope peak (³⁴S) with an abundance of ~4.5% relative to the M⁺ peak. |
Potential Biological Activity and Applications in Drug Discovery
While direct biological data for this compound is not extensively published, the known activities of structurally related quinoline carboxamides and thioamides provide a strong rationale for its investigation as a therapeutic agent, particularly in oncology.[5][14][15]
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[16][17][18] The quinoline scaffold can act as an ATP-mimetic, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[19][20]
Hypothesized Mechanism of Action: Kinase Inhibition
This compound could potentially function as a Type I ATP-competitive kinase inhibitor. The planar quinoline ring can engage in π-stacking and hydrophobic interactions within the adenine-binding region of the kinase, while the carbothioamide group can form crucial hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. This binding mode prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction and blocking cancer cell proliferation and survival.[21][22]
dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Figure 3. Hypothesized mechanism of this compound as a kinase inhibitor.
Potential Therapeutic Targets:
-
Receptor Tyrosine Kinases (RTKs): Derivatives of quinoline are known inhibitors of EGFR, VEGFR, and PDGFR, which are key drivers in many solid tumors.[20][23]
-
Topoisomerases: The planar quinoline ring is capable of intercalating with DNA, and some quinoline carboxamides are known to inhibit topoisomerases, enzymes vital for DNA replication and repair.[2][14]
-
Antiparasitic Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The introduction of a thioamide could modulate this activity or confer efficacy against other parasites.
Conclusion and Future Directions
This compound represents a molecule of significant interest for chemical and biological exploration. It combines the validated quinoline scaffold with the functionally versatile thioamide group, creating a platform for the development of novel therapeutic agents. The synthetic pathways outlined in this guide are based on established, high-yielding chemical transformations, providing a clear roadmap for its preparation and subsequent investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining definitive analytical and spectroscopic data to confirm the structure and purity.
-
In Vitro Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and a diverse set of protein kinases to identify primary biological targets and determine potency (IC₅₀ values).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications on both the quinoline ring and the thioamide group to optimize potency, selectivity, and drug-like properties.
By systematically exploring the chemistry and biology of this compound, the research community can unlock its potential and pave the way for a new class of targeted therapies.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-5-carbonitrile | C10H6N2 | CID 4715028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. ijfmr.com [ijfmr.com]
- 10. benchchem.com [benchchem.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. pharmdguru.com [pharmdguru.com]
- 13. Quinoline-5-carbonitrile | 59551-02-9 | JCA55102 [biosynth.com]
- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijrpr.com [ijrpr.com]
- 23. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of novel Quinoline-5-carbothioamide derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Quinoline-5-carbothioamide Derivatives
Introduction: The Quinoline Scaffold and the Thioamide Functional Group
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural rigidity and aromatic nature of the quinoline core provide an excellent framework for molecular recognition by biological targets.
This guide focuses on a specific, and increasingly important, functionalization of the quinoline scaffold: the carbothioamide group at the 5-position. The replacement of the oxygen atom in a carboxamide with sulfur to form a carbothioamide (-CSNH₂) dramatically alters the group's electronic properties, hydrogen bonding capacity, and steric profile.[3] These changes can lead to enhanced biological activity, improved metabolic stability, or novel mechanisms of action. This document serves as a technical primer for researchers, scientists, and drug development professionals, detailing robust methodologies for the synthesis of this compound derivatives and the rigorous analytical techniques required for their unambiguous characterization.
Part 1: Synthetic Strategies for this compound Derivatives
The successful synthesis of this compound derivatives hinges on the efficient introduction of the thioamide functional group onto the quinoline core. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule. Below, we discuss the most common and reliable strategies, explaining the causality behind the choice of reagents and conditions.
Strategy A: Thionation of Quinoline-5-carboxamides
This is arguably the most direct approach, converting a readily accessible quinoline-5-carboxamide into the target thioamide. The key to this transformation is the use of a powerful thionating agent.
-
Core Reagent: Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the reagent of choice for this conversion.
-
Mechanism & Rationale: Lawesson's Reagent works by replacing the carbonyl oxygen with sulfur. The reaction is typically performed in an anhydrous, high-boiling-point solvent like toluene or dioxane under reflux conditions. The anhydrous environment is critical to prevent the hydrolysis of the reagent and the starting amide. The reaction progress should be meticulously monitored by Thin-Layer Chromatography (TLC) to ensure complete conversion and to avoid the formation of degradation byproducts.
Strategy B: Direct Thiohydrolysis of Quinoline-5-carbonitriles
When the corresponding quinoline-5-carbonitrile is the more accessible starting material, it can be directly converted to the primary thioamide.
-
Core Reagents: This transformation can be achieved using various sources of hydrogen sulfide (H₂S).
-
Hydrogen Sulfide Gas: Bubbling H₂S gas through a solution of the nitrile in a basic medium (e.g., pyridine or triethylamine in ethanol) is a classic method. However, due to the high toxicity and unpleasant odor of H₂S, this method requires a specialized setup with excellent ventilation and scrubbing systems.
-
Sodium Hydrosulfide (NaSH): A safer and more convenient alternative is using a salt like NaSH. The reaction is typically carried out in a protic solvent such as ethanol or methanol.
-
Thioacetamide/Thiourea: In some instances, reagents like thioacetamide can serve as an in-situ source of H₂S under specific conditions.
-
General Synthetic Workflow Visualization
The following diagram illustrates the common synthetic pathways leading to this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Quinoline-5-carbothioamide: A Predictive Technical Guide
Abstract
Quinoline-5-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established biological activities of both the quinoline scaffold and the thioamide functional group. A thorough understanding of its structural and electronic properties is paramount for its application and derivatization. This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide synthesizes expected spectral characteristics based on established principles and data from closely related analogues. This predictive framework offers researchers a valuable tool for the identification and characterization of this compound.
Introduction and Molecular Structure
The quinoline ring system is a well-known pharmacophore present in numerous natural and synthetic bioactive compounds.[1] The introduction of a carbothioamide group at the 5-position is anticipated to modulate the electronic properties and biological activity of the quinoline nucleus. The thioamide functional group itself is a bioisostere of the amide bond and is known to exhibit a range of biological effects.[2]
The logical first step in any analytical characterization is the confirmation of the molecular structure.
Molecular Formula: C₁₀H₈N₂S Molecular Weight: 188.25 g/mol CAS Number: 855763-66-5[3]
References
An In-Depth Technical Guide to the In Silico Prediction of Quinoline-5-carbothioamide Bioactivity
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The introduction of a carbothioamide moiety at the 5-position creates a unique chemical entity, Quinoline-5-carbothioamide, whose derivatives are of significant interest for novel drug discovery. This guide provides a comprehensive, in-depth walkthrough of a robust in silico workflow designed to predict and rationalize the bioactivity of this specific class of compounds. Tailored for researchers and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind each computational step. We will detail an integrated approach encompassing target identification, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented as a self-validating system, ensuring scientific rigor and reproducibility, and is grounded in authoritative references to support all mechanistic and methodological claims.
Introduction: The Quinoline Scaffold and the Promise of In Silico Prediction
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug development, lending its structure to numerous clinically significant drugs.[1][2] Its derivatives have been shown to interact with a diverse range of biological targets, including protein kinases, topoisomerases, and various microbial enzymes.[3][4] The functionalization of this core with a carbothioamide group (-C(=S)NHR) introduces a versatile moiety known for its hydrogen bonding capabilities and potential to coordinate with metallic ions in enzyme active sites, suggesting a rich field for discovering new bioactive agents.[5][6]
However, the synthesis and biological evaluation of extensive compound libraries is a resource-intensive process. Computational, or in silico, methods provide a powerful alternative to streamline this endeavor. By simulating molecular interactions and building predictive models, we can prioritize synthesis efforts, optimize lead compounds, and gain deep mechanistic insights into a compound's mode of action before it is ever physically synthesized.[7] This guide delineates a complete computational workflow for assessing the therapeutic potential of novel this compound derivatives, using anticancer activity as a primary example.
The Integrated Computational Workflow
Predicting the bioactivity of a novel chemical series is a multi-faceted challenge that no single computational method can solve. A robust prediction relies on an integrated workflow where the outputs of one stage inform and validate the next. Our approach systematically narrows down from broad, statistical predictions to fine-grained, dynamic assessments of specific molecular interactions.
Caption: Integrated in silico workflow for bioactivity prediction.
Phase 1: Ligand Library Design and ADMET Filtering
The first step involves the creation of a virtual library of this compound derivatives and an initial filtering based on their drug-like properties.
Ligand Preparation and Library Design
This process begins with drawing the 2D structures of the desired compounds, which are then converted to 3D models and subjected to energy minimization to achieve a stable conformation.
Protocol: Ligand Preparation
-
2D Sketching: Draw the this compound scaffold and its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structures into 3D coordinates. Most chemical drawing tools have this functionality built-in.
-
Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94).[8] This step is critical to ensure that the ligand conformation is energetically favorable before proceeding to more complex calculations like docking.
-
Causality: Using a non-minimized, high-energy ligand conformation can lead to inaccurate docking scores and unrealistic binding poses, as the energy required to adopt the bound conformation is not accounted for.
-
Early ADMET Profiling
Before investing significant computational resources, it is prudent to filter the library for compounds with a higher probability of possessing favorable pharmacokinetic properties.
Protocol: ADMET Filtering
-
Property Calculation: Use a web server or software (e.g., SwissADME, admetSAR, QikProp) to calculate key physicochemical and pharmacokinetic properties.[9][10][11]
-
Rule-Based Filtering: Apply established rules, most notably Lipinski's Rule of Five, to identify compounds with poor oral bioavailability profiles.
-
Toxicity Prediction: Utilize the same tools to flag compounds containing structural alerts for potential toxicity (e.g., mutagenicity, carcinogenicity).[9]
Data Presentation: Key ADMET Parameters
| Parameter | Acceptable Range/Value | Rationale |
| Molecular Weight (MW) | ≤ 500 Da | Affects diffusion and transport. |
| LogP (Lipophilicity) | ≤ 5 | Governs solubility and membrane permeability. |
| H-bond Donors | ≤ 5 | High numbers can reduce membrane permeability. |
| H-bond Acceptors | ≤ 10 | High numbers can reduce membrane permeability. |
| GI Absorption | High | Predicts the likelihood of absorption from the gut.[9] |
| BBB Permeant | No (for peripheral targets) | Indicates potential for CNS side effects.[9] |
| AMES Toxicity | Negative | Predicts mutagenic potential.[9] |
This initial screening enriches the virtual library with compounds that are more likely to become viable drug candidates, focusing subsequent efforts on the most promising molecules.[12]
Phase 2: Bioactivity and Target Prediction
With a filtered, drug-like library, the next phase focuses on predicting the biological activity of the compounds and identifying their most likely protein targets.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[13] For a novel series like this compound, a QSAR model can be built if a dataset of structurally similar compounds with known activities (e.g., other quinoline carboxamides or thioamides) is available.[5][14]
Protocol: 2D-QSAR Model Development
-
Data Set Collection: Compile a dataset of compounds with a common structural scaffold and measured biological activity (e.g., IC₅₀ values) against a specific target or cell line.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic).
-
Data Division: Split the dataset into a training set (typically ~75-80%) to build the model and a test set (~20-25%) to validate it.
-
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation correlating the descriptors (independent variables) with biological activity (dependent variable).
-
Model Validation: This step is crucial for trustworthiness.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered predictive.
-
External Validation: Use the model to predict the activity of the test set compounds (which were not used to build the model). Calculate the predictive correlation coefficient (pred_r²). A pred_r² > 0.6 indicates good external predictive power.
-
Data Presentation: QSAR Model Validation Metrics
| Metric | Description | Acceptable Value |
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated r² (internal predictivity) | > 0.5 |
| pred_r² | r² for the external test set (external predictivity) | > 0.6 |
The resulting validated QSAR model can then be used to predict the bioactivity of the new this compound library, allowing for the ranking and prioritization of compounds for further study.
Target Identification
For novel compounds, the biological target may not be known. A combination of literature review and computational target fishing can identify probable protein partners. Quinoline carboxamides are known to act as inhibitors of protein kinases, topoisomerases, and human dihydroorotate dehydrogenase, making these protein families a logical starting point.[3][4][15]
Phase 3: Mechanistic Validation via Molecular Modeling
This phase uses structure-based methods to provide a physical and dynamic rationale for the predicted bioactivity. It requires a 3D structure of the protein target, typically obtained from the Protein Data Bank (PDB). For this guide, we will use a representative protein kinase as our example target, given their relevance to quinoline-based anticancer agents.[2][16]
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein.[17][18]
Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 1R0P for Platelet-Derived Growth Factor Receptor).[19]
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[11]
-
Causality: Proper protein preparation is essential. Missing hydrogens or incorrect protonation states of residues like Histidine can prevent the formation of key hydrogen bonds, leading to inaccurate binding predictions.
-
-
Grid Generation: Define the docking search space by placing a grid box around the known active site of the protein.
-
Ligand Docking: Dock each prepared ligand from the filtered library into the prepared receptor grid using software like AutoDock Vina.[20] The software will generate multiple binding poses and a corresponding binding energy (or docking score) for each.
-
Pose Analysis: Analyze the top-scoring poses. Look for key interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) with critical active site residues.[21] A good candidate will not only have a strong docking score but will also form plausible, stable interactions with the protein.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations assess the stability of the ligand-protein complex over time in a simulated physiological environment.
Protocol: MD Simulation
-
System Setup: Take the best-scoring docked complex from the previous step. Place it in a simulation box filled with explicit water molecules and add ions to neutralize the system.
-
Minimization & Equilibration: Perform energy minimization on the entire system to remove steric clashes. Then, gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.
-
Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to observe the dynamic behavior of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions over the course of the simulation.
-
Caption: General workflow for a Molecular Dynamics simulation.
A compound that maintains a stable binding pose and consistent interactions throughout the MD simulation is a high-confidence candidate for synthesis and experimental testing.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for the prediction of this compound bioactivity. By integrating ADMET filtering, QSAR, molecular docking, and molecular dynamics, researchers can efficiently screen virtual libraries, prioritize candidates, and develop clear, mechanistically-supported hypotheses for their biological activity. This approach significantly de-risks the drug discovery process, saving valuable time and resources.
The final output of this workflow is not a definitive answer, but rather a highly curated list of promising compounds with a strong, computationally-validated rationale for their predicted activity. These candidates should then be synthesized and subjected to in vitro biological assays to confirm the in silico predictions. The experimental results can, in turn, be used to refine and improve the computational models, creating a powerful feedback loop that accelerates the discovery of novel therapeutic agents.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and QSAR studies of novel triazole compounds containing thioamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforschenonline.org [sciforschenonline.org]
- 13. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Design, synthesis, and molecular docking study of novel quinoline-base" by Daniel Insuasty, Stephanie García et al. [digitalcommons.unf.edu]
- 18. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
Topic: Quinoline-5-carbothioamide: A Strategic Framework for Preliminary Mechanism of Action Elucidation
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Quinoline-5-carbothioamide Scaffold - A Confluence of Privileged Structures
As a Senior Application Scientist, my experience has shown that true innovation in drug discovery often arises from the intelligent combination of well-understood pharmacophores. The quinoline ring is a quintessential "privileged structure," forming the core of numerous approved therapeutics, from antimalarials to kinase inhibitors.[1][2][3][4] Its rigid, planar structure and versatile substitution points allow for precise interaction with a multitude of biological targets.[3][4] When coupled with a carbothioamide moiety—a group known for its potent hydrogen bonding capabilities and role in various enzyme inhibitors and DNA-interacting agents—the resulting molecule, this compound (Q5C), presents a compelling candidate for novel therapeutic development.[5][6][7]
The mechanism of action for such hybrid compounds is rarely straightforward, often involving complex interactions with multiple cellular systems.[8] This guide eschews a simple, linear protocol. Instead, it presents a self-validating, logic-driven framework for the preliminary deconvolution of Q5C's mechanism of action (MoA). We will proceed from broad phenotypic screening to the formulation of specific, testable molecular hypotheses, ensuring that each experimental step logically informs the next.
Part 1: Foundational Bioactivity Profiling - Is the Compound Active and Selective?
Before any mechanistic deep-dive, we must answer the most fundamental questions: at what concentration is Q5C biologically active, and does it exhibit selectivity for cancer cells over non-cancerous cells? The causality here is simple: a compound with a narrow therapeutic window (i.e., high toxicity to normal cells) is unlikely to be a viable drug candidate, regardless of its mechanism. The MTT assay is a robust, industry-standard method for this initial assessment, measuring mitochondrial reductase activity as a proxy for cell viability.[9]
Experimental Protocol 1.1: Multi-Cell Line Cytotoxicity Screening via MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer and non-cancerous cell lines.
Methodology:
-
Cell Culture: Plate selected cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, and HFF-1 normal human fibroblasts) in 96-well plates at a density of 5 x 10³ cells per well.[5][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Q5C in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.[8]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Data Presentation 1.2: Comparative IC50 Values
Summarize the results in a table to clearly visualize the compound's potency and selectivity.
| Cell Line | Type | IC50 of Q5C (µM) ± SD | IC50 of Doxorubicin (µM) ± SD | Selectivity Index (SI)¹ |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| C-32 | Amelanotic Melanoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HFF-1 | Normal Fibroblast | [Experimental Value] | [Experimental Value] | N/A |
¹ Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value is desirable.
Part 2: Elucidating the Primary Cellular Consequence
With established cytotoxic activity, the next logical step is to determine the primary cellular fate induced by Q5C. Quinoline derivatives frequently exert their anticancer effects by inducing either programmed cell death (apoptosis) or arresting the cell division cycle.[8][10] Distinguishing between these outcomes is critical as it directs our subsequent mechanistic investigation.
Workflow 2.1: Decision-Making Flow for Phenotypic Analysis
The following workflow illustrates the logical progression from cytotoxicity to specific phenotypic assays.
Caption: Initial screening workflow for Q5C.
Experimental Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if Q5C induces arrest at a specific phase of the cell cycle.
Methodology:
-
Treatment: Seed cells (e.g., A549) in 6-well plates and treat with Q5C at its IC50 and 2x IC50 concentration for 24 and 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, will determine the distribution of cells in G0/G1, S, and G2/M phases.
Experimental Protocol 2.3: Quantification of Apoptosis by Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing early and late apoptosis following Q5C treatment.
Methodology:
-
Treatment: Seed and treat cells as described in Protocol 2.2.
-
Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Part 3: Formulating and Testing Molecular Hypotheses
The results from Part 2 provide the crucial context for delving into specific molecular pathways. Based on the extensive literature on related quinoline and carbothioamide compounds, we can formulate several primary hypotheses.[1][3][5]
Hypothesis A: DNA Intercalation and Topoisomerase Inhibition. The planar quinoline ring is a classic DNA intercalator, and many quinoline carboxamides are known topoisomerase inhibitors.[1][6] This would likely lead to DNA damage, cell cycle arrest in G2/M, and subsequent apoptosis.
Hypothesis B: Kinase Signaling Pathway Modulation. Quinoline derivatives are potent inhibitors of various kinases, particularly within the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central regulators of cell proliferation and survival.[3][4] Inhibition of these pathways can induce both cell cycle arrest and apoptosis.
Hypothesis C: Modulation of Apoptotic Regulatory Proteins. Certain quinoline sulfonamides have been shown to directly alter the expression of key apoptosis regulators, such as increasing the pro-apoptotic BAX to anti-apoptotic BCL-2 ratio.[8][10]
Signaling Pathway 3.1: The PI3K/Akt/mTOR Axis - A Common Quinoline Target
This pathway is a critical regulator of cell survival and proliferation and is a frequent target of quinoline-based inhibitors.[3][4] Investigating the phosphorylation status of its key components is a logical first step.
Caption: Potential inhibition points of Q5C in the PI3K/Akt pathway.
Experimental Protocol 3.2: Western Blot Analysis of Key Signaling Proteins
Objective: To assess the effect of Q5C on the expression and phosphorylation status of proteins central to our hypotheses.
Methodology:
-
Treatment and Lysis: Treat cells with Q5C (IC50 and 2x IC50) for a time course (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Hypothesis B (Kinase Inhibition): Probe for p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-ERK, total ERK.
-
Hypothesis C (Apoptosis Regulation): Probe for Bcl-2, BAX, and Cleaved Caspase-3.
-
Loading Control: Probe for GAPDH or β-actin to ensure equal protein loading.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 4: Synthesis, Interpretation, and Future Directions
The culmination of this preliminary investigation is the synthesis of all collected data into a coherent, evidence-based hypothesis for the mechanism of action of this compound.
-
Scenario 1: If Q5C induces strong G2/M arrest and increases apoptotic markers alongside evidence of DNA damage (e.g., increased γH2AX phosphorylation, not shown), the primary hypothesis would be topoisomerase inhibition .
-
Scenario 2: If Q5C rapidly (within hours) decreases the phosphorylation of Akt and mTOR without affecting their total protein levels, and this is followed by cell cycle arrest or apoptosis, the primary hypothesis would be PI3K/Akt pathway inhibition .
-
Scenario 3: If Q5C treatment leads to a significant, transcription-level change in the BAX/Bcl-2 ratio preceding the onset of apoptosis, a primary mechanism involving the intrinsic apoptotic pathway would be supported.
This preliminary MoA model is not an endpoint but a crucial foundation. It provides the rationale for more advanced, targeted studies such as in vitro kinase profiling, direct DNA binding assays (e.g., UV-Vis spectroscopy, circular dichroism), or affinity-based proteomics to definitively identify the direct molecular target(s) of Q5C. This structured, iterative approach ensures that research and development efforts are focused, efficient, and built upon a solid foundation of scientific integrity.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Theoretical Framework for Elucidating the Electronic Structure of Quinoline-5-carbothioamide
An In-Depth Technical Guide
Abstract: Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties. The introduction of a carbothioamide group, a known pharmacophore and a versatile synthetic handle, is anticipated to modulate the electronic characteristics of the quinoline core, opening new avenues for drug design and material engineering. This guide provides a comprehensive theoretical framework for investigating the electronic structure of a specific, yet under-explored, derivative: Quinoline-5-carbothioamide. We detail a robust computational protocol rooted in Density Functional Theory (DFT), explaining not just the procedural steps but the fundamental causality behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand the molecular properties of novel heterocyclic compounds.
Introduction: The Scientific Rationale
The quinoline ring system is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer and antibacterial drugs.[1][2] Its electron-deficient nature and extended π-system are crucial to its function.[3] The carbothioamide moiety (–C(=S)NH₂) is also of significant interest, contributing to the biological activity of many compounds and serving as a key structural element in molecules with potent nonlinear optical (NLO) properties.[4][5][6]
The conjugation of these two fragments in this compound (C₁₀H₈N₂S)[7] presents a compelling subject for theoretical study. Understanding its electronic structure is paramount to predicting its reactivity, stability, intermolecular interactions, and potential as a bioactive agent or functional material. This guide outlines a first-principles approach using Density Functional Theory (DFT) to build a comprehensive electronic and structural profile of the molecule.
Part 1: The Computational Protocol: A Self-Validating Workflow
The foundation of a reliable theoretical study is a method that is both computationally tractable and chemically accurate. Density Functional Theory (DFT) has emerged as the preeminent tool for such investigations, offering an optimal balance between accuracy and computational cost for medium-sized organic molecules.[1][8]
Methodological Foundation: Why DFT?
We select DFT because it models electron correlation effects efficiently without the prohibitive computational expense of higher-level ab initio methods. The choice of functional and basis set is critical for accuracy. For organic molecules containing second-row elements like sulfur, the B3LYP hybrid functional is a well-established and robust choice, providing reliable geometric and electronic data.[8][9] To accurately describe the electron distribution, especially the lone pairs on nitrogen and sulfur, we employ the Pople-style 6-31+G(d,p) basis set. The "+" indicates the addition of diffuse functions to handle lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[8][10]
Experimental Protocol: Step-by-Step Computational Workflow
The following protocol outlines the systematic procedure for the theoretical analysis of this compound, typically performed using software packages like Gaussian or ORCA.[8][11]
-
Initial Structure Generation: The 3D structure of this compound is first built using a molecular editor like GaussView or Avogadro.[12] Standard bond lengths and angles are used as a starting point.
-
Geometry Optimization: This is the most critical initial step. The initial structure is optimized without any symmetry constraints to find the global minimum energy conformation on the potential energy surface. This process algorithmically adjusts bond lengths, angles, and dihedral angles until the forces on each atom are negligible. The B3LYP/6-31+G(d,p) level of theory is employed for this task.[1][8]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum and not a transition state.
-
Thermodynamic Properties: It allows for the calculation of zero-point vibrational energy (ZPVE) and other thermodynamic parameters.
-
-
Single-Point Energy and Electronic Property Calculations: Using the validated optimized geometry, more detailed electronic properties are calculated. This includes:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2][3]
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify charge distribution and reactive sites.[10][12]
-
Natural Bond Orbital (NBO) Analysis: Investigating intramolecular charge transfer, donor-acceptor interactions, and hyperconjugation.[3][11]
-
Workflow Visualization
The logical flow of the computational protocol is illustrated below.
Caption: Computational workflow for the electronic structure analysis of this compound.
Part 2: Anticipated Results and Mechanistic Discussion
While specific experimental data for this compound is scarce, we can predict the outcomes of the theoretical protocol based on extensive studies of related quinoline and carbothioamide derivatives.[10][13][14]
Optimized Molecular Geometry
The optimization is expected to yield a nearly planar quinoline ring system. The carbothioamide group's orientation relative to the ring will be a key finding, determined by steric hindrance and potential intramolecular hydrogen bonding. The C=S and C-N bond lengths within the carbothioamide group will be indicative of the degree of electron delocalization.
| Parameter | Anticipated Bond Length (Å) | Anticipated Bond Angle (˚) |
| C=S | ~1.68 | - |
| C(thio)-N(amide) | ~1.35 | - |
| C(q)-C(thio) | ~1.50 | - |
| C(q)-C(thio)-N(amide) | - | ~125 |
| C(q)-C(thio)=S | - | ~122 |
Table 1: Predicted key geometric parameters for this compound. These values are synthesized from standard bond lengths and computational studies on analogous structures.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[15][16]
-
HOMO: The highest occupied molecular orbital is expected to be localized primarily on the electron-rich carbothioamide group, particularly the sulfur atom, with some contribution from the quinoline π-system. This region represents the primary site for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is anticipated to be distributed across the electron-deficient π-system of the quinoline ring. This area is susceptible to nucleophilic attack.
-
Energy Gap (ΔE): The energy gap for quinoline derivatives typically falls in the range of 3.5-4.5 eV.[2][9] A value in this range would classify this compound as a moderately reactive and stable molecule.
| Property | Anticipated Value (eV) | Implication |
| EHOMO | -6.5 to -6.0 | Electron-donating capability |
| ELUMO | -2.0 to -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.0 to 4.5 | High kinetic stability, low reactivity |
| Dipole Moment (Debye) | 4.0 to 5.5 | Significant molecular polarity |
Table 2: Predicted global reactivity descriptors for this compound based on DFT calculations.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, we expect to see:
-
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the quinoline ring and the sulfur atom of the carbothioamide group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.[10][17]
-
Positive Potential (Blue): Located around the hydrogen atoms of the amide group and the quinoline ring, indicating sites susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the intramolecular electron delocalization and charge transfer (ICT) interactions. The most significant interactions are expected to be from the lone pairs of the sulfur and amide nitrogen atoms to the antibonding orbitals (π*) of the quinoline ring. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization, which contributes to the overall stability of the molecule.[3][10]
Part 3: Applications in Drug and Materials Design
The theoretical data generated through this protocol provides actionable insights for rational design:
-
Drug Development: The MEP and FMO analyses identify key pharmacophoric features. The negative potential sites on the sulfur and quinoline nitrogen are prime targets for hydrogen bonding with biological receptors. The molecule's overall polarity, quantified by the dipole moment, will influence its solubility and ability to cross biological membranes.
-
Materials Science: The small HOMO-LUMO gap and significant intramolecular charge transfer, evidenced by NBO analysis, are indicators of potential nonlinear optical (NLO) activity.[11] Theoretical calculations of polarizability and hyperpolarizability can further quantify this potential, guiding the synthesis of new materials for optoelectronic applications.[3][12]
Conclusion
The theoretical study of this compound, guided by the robust DFT-based protocol detailed herein, offers a powerful, predictive lens into its fundamental electronic properties. By systematically analyzing the optimized geometry, frontier molecular orbitals, charge distribution, and intramolecular interactions, researchers can gain a deep understanding of the molecule's stability, reactivity, and potential applications. This computational-first approach enables the rational design of novel derivatives for targeted use in medicinal chemistry and materials science, accelerating the discovery pipeline and reducing reliance on costly and time-consuming trial-and-error synthesis.
References
- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-3-carbothioamides and related compounds as novel immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 15. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Physicochemical properties of Quinoline-5-carbothioamide for drug design
An In-depth Technical Guide to the Physicochemical Properties of Quinoline-5-carbothioamide for Drug Design
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is perpetual. Central to this endeavor is the strategic design of molecules that not only interact effectively with their biological targets but also possess the requisite physicochemical properties to navigate the complex physiological environment. This guide provides a comprehensive analysis of this compound, a molecule that synergistically combines two pharmacologically significant moieties: the quinoline scaffold and the thioamide functional group.
The quinoline ring system is a well-established "privileged scaffold" in drug discovery.[1][2][3][4] Its presence in numerous approved drugs is a testament to its versatile pharmacological profile, which includes anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][3][5][6] The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its biological and physicochemical properties.
Concurrently, the thioamide group has garnered considerable attention as a bioisosteric replacement for the more common amide bond.[7][8][9][10] This substitution can lead to profound changes in a molecule's characteristics, such as enhanced lipophilicity, altered hydrogen bonding capacity, and improved metabolic stability.[7][8][9][11] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects.[7][9]
This guide will dissect the key physicochemical properties of this compound, offering both theoretical insights and practical methodologies for their assessment. By understanding these fundamental characteristics, researchers can better harness the therapeutic potential of this promising molecular scaffold.
Physicochemical Profile of this compound
A molecule's journey from a laboratory bench to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. For this compound, a thorough understanding of these properties is the first step in rational drug design.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₈N₂S[12] | Defines the elemental composition. |
| Molecular Weight | 188.25 g/mol [12] | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |
| Predicted cLogP | 2.1 - 2.5 | A measure of lipophilicity, crucial for membrane permeability and absorption.[13][14] |
| Predicted Aqueous Solubility | Moderately soluble | Affects drug dissolution and bioavailability.[15] |
| Predicted pKa | Basic pKa: ~4.5-5.0 (quinoline N); Acidic pKa: ~10-11 (thioamide N-H) | Determines the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration. |
| Polar Surface Area (PSA) | ~65-75 Ų | Influences membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The N-H group of the thioamide. |
| Hydrogen Bond Acceptors | 2 | The quinoline nitrogen and the thioamide sulfur. |
| Rotatable Bonds | 1 | The C-C bond between the quinoline ring and the carbothioamide group. |
In-Depth Analysis of Key Properties
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its pharmacokinetic behavior.[13][14][16] It governs the ability of a drug to cross cell membranes, its distribution into tissues, and its binding to plasma proteins.
-
Causality: The quinoline ring is an aromatic system that contributes significantly to the lipophilicity of the molecule. The replacement of an amide's oxygen with a larger, less electronegative sulfur atom in the thioamide group generally increases lipophilicity.[7][8] This enhanced lipophilicity can improve membrane permeability, a key factor for drug absorption and distribution.[7]
-
Experimental & Computational Assessment: Lipophilicity can be determined experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[13][17][18] Computationally, it is often estimated as logP (the logarithm of the partition coefficient between octanol and water).[19][20]
Aqueous Solubility
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Therefore, adequate aqueous solubility is a prerequisite for oral bioavailability.[15]
-
Causality: The planar, aromatic quinoline ring system can lead to strong crystal lattice interactions, potentially limiting solubility. However, the presence of the nitrogen atom in the quinoline ring and the polar thioamide group, which can participate in hydrogen bonding with water, are expected to confer a degree of aqueous solubility. The ionization state of the molecule, dictated by the pH of the medium and the pKa of the functional groups, will also significantly influence its solubility.
-
Experimental & Computational Assessment: Solubility can be determined experimentally through various methods, including the shake-flask method. Computational models can provide rapid estimations of solubility, which are valuable in the early stages of drug discovery.[15][19][21]
Ionization (pKa)
The pKa values of a molecule's ionizable groups determine its charge state at a given pH. This is crucial as the charge of a drug affects its solubility, permeability, and interaction with its biological target.
-
Causality: this compound possesses two key ionizable centers:
-
The nitrogen atom of the quinoline ring is basic and will be protonated at acidic pH.
-
The N-H proton of the thioamide group is weakly acidic.
-
-
Implications: At the physiological pH of 7.4, the quinoline nitrogen will be predominantly in its neutral form, which is favorable for crossing biological membranes.
Experimental and Computational Protocols
Computational Prediction of Physicochemical Properties
In modern drug discovery, in silico methods are indispensable for the rapid assessment of a compound's drug-like properties.[21][22]
Step-by-Step Workflow:
-
Obtain the SMILES string or draw the structure of this compound in a compatible software (e.g., ChemDraw, MarvinSketch).
-
Utilize a web-based platform such as SwissADME or pkCSM.
-
Input the molecular structure into the platform.
-
Run the calculation to generate a comprehensive report of physicochemical properties, including molecular weight, logP, solubility, pKa, and polar surface area.
-
Analyze the results in the context of established drug-likeness criteria, such as Lipinski's Rule of Five.
Caption: Workflow for in silico prediction of physicochemical properties.
Experimental Determination of Lipophilicity (RP-HPLC)
While computational methods are useful for initial screening, experimental validation is crucial. RP-HPLC is a reliable method for determining lipophilicity.[13]
Detailed Methodology:
-
Preparation of Mobile Phases: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
System Suitability: Equilibrate the RP-HPLC system (with a C18 column) with each mobile phase until a stable baseline is achieved.
-
Sample and Standard Preparation: Prepare stock solutions of this compound and a set of standard compounds with known logP values in a suitable solvent.
-
Injection and Data Acquisition: Inject each standard and the test compound onto the column under each mobile phase condition and record the retention time (t_R).
-
Calculation of Capacity Factor (k): For each compound and mobile phase, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation to log k_w: For each compound, plot log k against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.
-
Calibration Curve: Plot the log k_w values of the standard compounds against their known logP values to generate a calibration curve.
-
Determination of logP: Use the log k_w value of this compound and the calibration curve to determine its experimental logP value.
Caption: Experimental workflow for logP determination by RP-HPLC.
Implications for Drug Design
A comprehensive understanding of the physicochemical properties of this compound provides a solid foundation for its development as a drug candidate.
Structure-Activity Relationships (SAR)
The this compound scaffold offers multiple points for chemical modification to optimize its drug-like properties.
-
Quinoline Ring Substitutions: The introduction of substituents on the quinoline ring can modulate lipophilicity, solubility, and metabolic stability. For example, electron-withdrawing groups can alter the pKa of the quinoline nitrogen, while polar groups can enhance aqueous solubility.
-
Thioamide Modifications: N-alkylation or N-arylation of the thioamide can impact its hydrogen bonding capacity and lipophilicity. However, such modifications must be carefully considered, as the N-H proton may be crucial for target binding.
Potential Biological Targets
The structural features of this compound suggest several potential classes of biological targets.
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.
-
Metalloenzyme Inhibition: The thioamide group is known to be an effective metal chelator.[7][8] This suggests that this compound could be investigated as an inhibitor of metalloenzymes.
-
Antimicrobial Activity: Both quinoline and thioamide moieties have been independently associated with antimicrobial activity.[1][9][23] Therefore, their combination in this compound makes it a promising candidate for the development of new anti-infective agents.
Synthesis of this compound
The synthesis of this compound can be achieved through established synthetic routes. A plausible approach involves the conversion of a quinoline-5-carboxylic acid or its corresponding nitrile. For instance, quinoline-5-carbonitrile can be treated with hydrogen sulfide in the presence of a base to yield the desired thioamide. Alternatively, the reaction of quinoline-5-carboxamide with a thionating agent like Lawesson's reagent would also afford the target compound.
Conclusion
This compound is a molecule of significant interest for drug discovery, embodying the favorable attributes of both the quinoline scaffold and the thioamide functional group. Its physicochemical profile, characterized by moderate lipophilicity and multiple points for hydrogen bonding, suggests a good foundation for developing a drug candidate with favorable ADME properties. The insights and protocols provided in this guide are intended to empower researchers to rationally design and optimize derivatives of this promising scaffold, accelerating the journey towards novel and effective therapeutics.
References
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 20. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 21. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]
- 22. Computational Drug Designing and Prediction Of Important Paramete...: Ingenta Connect [ingentaconnect.com]
- 23. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Toxicity Screening of Quinoline-5-carbothioamide
Abstract
This technical guide provides a comprehensive, tiered framework for the initial toxicity screening of Quinoline-5-carbothioamide, a novel heterocyclic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents; however, it is also associated with specific toxicological liabilities.[1] A robust and systematic safety evaluation is therefore paramount during the early stages of development to identify potential hazards and de-risk candidates. This document outlines a logical progression of assays, from high-throughput in vitro assessments of cytotoxicity and genotoxicity to a preliminary in vivo acute toxicity study. Detailed, field-proven protocols are provided for each critical experiment, including the MTT assay for cell viability, the bacterial reverse mutation (Ames) test, and the in vitro micronucleus assay for genotoxicity, culminating in the OECD 420 guideline for acute oral toxicity. The causality behind experimental choices, data interpretation, and the integration of results into a cohesive initial safety profile are discussed to guide researchers, scientists, and drug development professionals in making data-driven decisions.
Introduction: The Quinoline Moiety and the Imperative for Early Safety Assessment
Quinoline and its derivatives are fundamental building blocks in drug discovery, with applications ranging from antimalarial (e.g., quinine, chloroquine) to anticancer agents.[1][2][3][4] The introduction of a carbothioamide group at the 5-position creates this compound, a novel chemical entity with an unknown biological and toxicological profile. While this compound may hold therapeutic promise, the broader quinoline class is associated with known toxicities, including hepatotoxicity, neurotoxicity, and genotoxicity.[5][6][7]
The modern paradigm of drug development emphasizes a "fail early, fail fast" approach to minimize late-stage attrition and associated costs.[8][9] Initial toxicity screening is not merely a regulatory hurdle but a critical scientific endeavor to build a foundational understanding of a compound's potential liabilities.[10][11] This guide proposes a tiered, multi-parametric strategy to systematically evaluate the safety of this compound.
Logical Workflow for Initial Toxicity Assessment
The proposed screening cascade is designed to generate decision-enabling data with increasing biological complexity. It begins with fundamental cell-based assays to establish baseline cytotoxicity, progresses to specific assays for genetic damage, and culminates in a whole-organism study to understand systemic effects.
Caption: A tiered workflow for the initial toxicity screening of a novel compound.
Tier 1: In Vitro Cytotoxicity Assessment
Causality: The initial step in toxicological screening is to determine the concentration range at which the compound elicits general cellular toxicity. This is crucial for two reasons: 1) It provides a baseline measure of potency for cell death, and 2) It informs the dose selection for subsequent, more complex in vitro assays (like genotoxicity), ensuring that concentrations used are not overtly cytotoxic, which could confound the results. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[12][13]
Principle: The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13][14] In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[14][15] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Select a panel of human cell lines to assess tissue-specific effects. Recommended panel:
-
Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of Treated Well / Absorbance of Control Well) * 100.
-
Plot a dose-response curve (Cell Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Summary
Summarize the quantitative data in a clear, structured table.
| Cell Line | Tissue of Origin | Assay Type | Endpoint | IC₅₀ (µM) |
| HepG2 | Human Liver | MTT | Cell Viability | [Insert Value] |
| HEK293 | Human Kidney | MTT | Cell Viability | [Insert Value] |
| SH-SY5Y | Human Neuroblastoma | MTT | Cell Viability | [Insert Value] |
Tier 2: In Vitro Genotoxicity Assessment
Causality: Genotoxicity assessment is a cornerstone of safety evaluation, as compounds that damage genetic material can be potential carcinogens or mutagens.[17] No single assay can detect all mechanisms of genotoxicity. Therefore, a battery of tests is required by regulatory agencies. The standard initial battery combines a bacterial mutation assay with a mammalian cell assay to assess both gene-level and chromosome-level damage.[18]
Assay 1: Bacterial Reverse Mutation (Ames) Test
Principle: The Ames test, which follows OECD Guideline 471, detects point mutations (base-pair substitutions and frameshifts).[17][18] It uses several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[18] The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[8] The assay is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.
-
Strain Selection: Use a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, and TA1537, and/or E. coli WP2 uvrA.
-
Dose Selection: Based on the cytotoxicity data, select at least five concentrations of this compound, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.
-
Exposure (Plate Incorporation Method):
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).
-
After a brief pre-incubation, add 2.0 mL of molten top agar and vortex gently.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation & Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Analysis: A positive result is defined as a dose-related increase in the mean number of revertants per plate that is at least twice the mean of the vehicle control for at least one strain.
Assay 2: In Vitro Micronucleus Assay
Principle: The in vitro micronucleus assay (OECD Guideline 487) detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[17][19] During cell division (mitosis), chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[19] Mammalian cells (such as human peripheral blood lymphocytes or CHO cells) are treated with the test compound. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates the compound has the potential to cause chromosomal damage.
Complementary Nature of Genotoxicity Assays
The Ames and Micronucleus tests evaluate distinct, complementary mechanisms of DNA damage, providing a more complete genotoxicity profile.
Caption: The synergy between the Ames and Micronucleus tests.
-
Cell Culture: Culture human lymphocytes or a suitable mammalian cell line (e.g., TK6, CHO) under standard conditions.
-
Compound Treatment: Treat the cells with at least three concentrations of this compound (plus negative and positive controls) for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. A second, longer treatment (e.g., 24 hours) without S9 is also performed. The highest concentration should be guided by the cytotoxicity results (aiming for ~50% reduction in cell growth).
-
Cell Harvest: Add Cytochalasin B, a cytokinesis inhibitor, to the cultures. This allows cells that have completed mitosis to be identified as binucleated, which is the target population for scoring micronuclei. Harvest the cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths after the start of treatment.
-
Slide Preparation & Staining: Fix the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring & Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a dose-dependent increase in micronucleated cells that is statistically significant compared to the concurrent negative control.
Tier 3: Preliminary In Vivo Acute Oral Toxicity
Causality: Following in vitro characterization, a preliminary in vivo study is essential to understand the compound's effects in a complex biological system.[20] This step provides critical information on potential target organs of toxicity, the nature of adverse effects, and helps establish a dose range for any subsequent, longer-term animal studies. The Fixed Dose Procedure (OECD Guideline 420) is the modern standard, prioritizing animal welfare by using fewer animals and relying on the observation of clear signs of toxicity rather than lethality as the primary endpoint.[21][22]
Principle: The study involves administering the compound at one of several fixed dose levels. The outcome of the test at one dose determines the next step: whether to dose another animal at the same, a higher, or a lower dose. The study aims to identify a dose that produces "evident toxicity" without causing mortality, which is then used for hazard classification according to the Globally Harmonized System (GHS).[21][22]
Experimental Protocol: OECD Guideline 420
-
Test System: Use healthy, young adult rodents of a single species (e.g., Wistar rats), typically starting with females as they are often slightly more sensitive.[21]
-
Sighting Study: A preliminary sighting study is performed to determine the appropriate starting dose for the main study. A single animal is dosed at a level expected to produce some toxicity, often starting at 300 mg/kg in the absence of other information.[22]
-
Main Study Dosing Procedure:
-
Based on the sighting study, the main study begins at one of the fixed dose levels: 5, 50, 300, or 2000 mg/kg.[21]
-
Animals are dosed sequentially. The outcome for each animal (survival, evident toxicity, or no effect) determines the dose for the next animal. A total of approximately 5 animals are typically used.
-
The test substance is administered orally in a single dose via gavage.
-
-
Observation Period:
-
Endpoints:
-
Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions).[21]
-
Body Weight: Record body weight just before dosing and at least weekly thereafter.
-
Mortality: Record any deaths and the time of death.[21]
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy, and any macroscopic abnormalities are recorded.
-
Data Presentation: Acute Oral Toxicity Summary
| Dose Level (mg/kg) | No. of Animals | Mortality | Time to Death | Key Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |
| 5 | [n] | [x/n] | [Time] | [Observations] | [e.g., % change] | [Findings] |
| 50 | [n] | [x/n] | [Time] | [Observations] | [e.g., % change] | [Findings] |
| 300 | [n] | [x/n] | [Time] | [Observations] | [e.g., % change] | [Findings] |
| 2000 | [n] | [x/n] | [Time] | [Observations] | [e.g., % change] | [Findings] |
Conclusion and Future Directions
This guide outlines a scientifically rigorous and ethically responsible tiered strategy for the initial toxicity screening of this compound. The successful execution of these in vitro and in vivo assays will generate a foundational dataset covering cytotoxicity, genotoxicity, and acute systemic toxicity.
The integrated results will allow for an initial hazard assessment:
-
Favorable Profile: If the compound shows low cytotoxicity (high IC₅₀), is negative in both genotoxicity assays, and is well-tolerated in the acute oral study (e.g., classified in GHS Category 5 or unclassified), it can proceed with higher confidence into further efficacy and safety studies.
-
Unfavorable Profile: If significant liabilities are identified—such as potent cytotoxicity, clear evidence of mutagenicity or clastogenicity, or severe toxicity at low doses in vivo—a "no-go" decision can be made early, or resources can be directed toward synthesizing analogues with an improved safety profile.
Should initial screening reveal toxicities, further mechanistic studies would be warranted. These could include assays to investigate oxidative stress (ROS generation), mitochondrial dysfunction, or specific enzyme inhibition (e.g., hERG channel binding for cardiotoxicity assessment).[5][8] This systematic approach ensures that the development of this compound is guided by a robust understanding of its safety profile from the earliest possible stage.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.state.mn.us [health.state.mn.us]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Advancements in Early Toxicity Testing [Podcast] | Molecular Devices [moleculardevices.com]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. namsa.com [namsa.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. en.cmicgroup.com [en.cmicgroup.com]
- 18. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 21. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Patent Landscape and Therapeutic Potential of Quinoline-5-carbothioamide
For the attention of researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of Quinoline-5-carbothioamide, a molecule of significant interest within the ever-evolving landscape of medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just a recitation of facts, but a narrative grounded in scientific integrity, causality, and field-proven insights. We will navigate the synthetic pathways, delve into the therapeutic promise informed by the principles of bioisosterism, and critically analyze the existing patent terrain to identify areas of opportunity and innovation.
The Quinoline Nucleus: A Privileged Scaffold in Drug Discovery
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a multitude of therapeutic agents.[1][2][3] Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric profile, enabling interactions with a wide array of biological targets. From the historical success of quinine in combating malaria to modern applications in oncology and infectious diseases, the quinoline scaffold has consistently demonstrated its versatility and clinical relevance.[3][4] The exploration of novel quinoline derivatives continues to be a fertile ground for the discovery of next-generation therapeutics.
This compound: Unveiling a Molecule of Interest
This guide focuses on a specific, yet underexplored, derivative: this compound. The strategic placement of the carbothioamide group at the C5 position of the quinoline ring presents an intriguing subject for investigation. The thioamide functional group is a well-established bioisostere of the amide bond, a common linkage in many biologically active molecules. This substitution can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement, often leading to enhanced therapeutic efficacy.
Navigating the Synthetic Landscape: A Proposed Pathway to this compound
While direct synthetic routes to this compound are not extensively documented in publicly available literature, a logical and experimentally sound pathway can be devised based on established organic chemistry principles. The synthesis would logically proceed through the formation of a key intermediate, either quinoline-5-carboxylic acid or quinoline-5-carboxamide, followed by a thionation step.
Core Synthesis of the Quinoline Scaffold
The initial construction of the quinoline ring system can be achieved through several classic named reactions, the choice of which depends on the desired substitution pattern and available starting materials. Some of the most relevant methods include:
-
Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent to yield the quinoline core.[4][5]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid.[4][5]
-
Friedländer Synthesis: This approach involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5]
Functionalization at the C5-Position: Towards the Carbothioamide Precursor
Once the quinoline nucleus is established, the next critical phase is the introduction of a suitable functional group at the C5 position that can be converted to the carbothioamide.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Thionation of Quinoline-5-carboxamide
The conversion of the carboxamide to the corresponding carbothioamide is a pivotal step. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this transformation.[6][7][8][9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Quinoline-5-carboxamide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Reagent Addition: Add Lawesson's reagent (0.5-1.0 equivalents) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Therapeutic Horizon: Bioisosterism and Potential Biological Activities
The substitution of an amide with a thioamide is a classic bioisosteric replacement strategy in medicinal chemistry. This modification can lead to several advantageous changes in the molecule's properties:
-
Increased Lipophilicity: The sulfur atom in the thioamide group generally increases the lipophilicity of the compound, which can enhance membrane permeability and cellular uptake.
-
Altered Hydrogen Bonding: The thioamide group has different hydrogen bonding capabilities compared to the amide group, which can lead to altered binding interactions with target proteins.
-
Enhanced Metabolic Stability: Thioamides are often more resistant to enzymatic hydrolysis than their amide counterparts, potentially leading to a longer biological half-life.
Given the broad spectrum of biological activities exhibited by quinoline derivatives, this compound and its analogs could be promising candidates for various therapeutic areas.
Potential Therapeutic Applications:
| Therapeutic Area | Rationale |
| Anticancer | Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase. The thioamide moiety could enhance these activities.[11] |
| Antibacterial | Quinolone antibiotics are a well-established class of antibacterial agents. Novel quinoline-based compounds are being investigated to combat drug-resistant bacteria.[3] |
| Immunomodulatory | Certain quinoline-3-carbothioamides have demonstrated immunomodulating and antinephritic activities, suggesting potential applications in autoimmune diseases.[12] |
| Antiviral | The quinoline scaffold is present in several antiviral compounds, and the exploration of new derivatives is an active area of research. |
| Antimalarial | The historical success of quinoline-based antimalarials continues to inspire the development of new agents to overcome drug resistance. |
Signaling Pathway Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 11. US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity - Google Patents [patents.google.com]
- 12. Quinoline-3-carbothioamides and related compounds as novel immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Detailed Protocol for the Preparation of Quinoline-5-carbothioamide via Thionation of Quinoline-5-carboxamide
An Application Note for the Step-by-Step Synthesis of Quinoline-5-carbothioamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic building block. The synthesis is presented as a two-stage process commencing with the conversion of Quinoline-5-carboxylic acid to the intermediate Quinoline-5-carboxamide, followed by a robust thionation reaction utilizing Lawesson's reagent. This guide explains the rationale behind procedural choices, offers methods for validation, and includes a troubleshooting section to address potential challenges, ensuring a reliable and reproducible workflow.
Introduction and Strategic Rationale
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1][2] The introduction of a carbothioamide functional group can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability, making compounds like this compound attractive targets for synthesis.[3][4]
This protocol outlines a reliable and scalable two-step synthesis. The strategy involves:
-
Amide Formation: Conversion of commercially available Quinoline-5-carboxylic acid into its corresponding primary amide, Quinoline-5-carboxamide. This is achieved via an acyl chloride intermediate, a classic and high-yielding method for amide synthesis.
-
Thionation: The selective conversion of the carbonyl group of the amide to a thiocarbonyl using Lawesson's reagent. This reagent is widely recognized for its efficiency and mild reaction conditions in converting amides to thioamides.[5][6]
Reaction Mechanism and Scientific Principles
Step 1: Formation of Quinoline-5-carboxamide
The conversion of the carboxylic acid to the amide proceeds through an activated acyl chloride intermediate. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form Quinoline-5-carbonyl chloride, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The highly electrophilic acyl chloride is then subjected to nucleophilic attack by aqueous ammonia to form the stable primary amide, Quinoline-5-carboxamide. This two-step, one-pot procedure is highly efficient for preparing primary amides from carboxylic acids.
Step 2: Thionation with Lawesson's Reagent
Lawesson's reagent (LR) is the cornerstone of the second step. In solution, the dimeric LR is in equilibrium with a reactive dithiophosphine ylide intermediate (R-PS₂).[5][7] The reaction with the carboxamide is believed to proceed via a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond in the byproduct, leaving behind the desired thiocarbonyl group of this compound.[5] This transformation is generally clean and efficient, making LR a superior choice over harsher reagents like phosphorus pentasulfide (P₄S₁₀).[8][9]
Experimental Workflow Diagram
The overall synthetic pathway is illustrated below.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Part A: Synthesis of Quinoline-5-carboxamide
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Quinoline-5-carboxylic acid | 173.17 | 5.00 g | 28.87 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 4.2 mL (6.93 g) | 58.27 | ~2.0 |
| Ammonium Hydroxide (28-30% aq.) | 35.04 | ~50 mL | - | Excess |
| Toluene | - | 50 mL | - | - |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Quinoline-5-carboxylic acid (5.00 g, 28.87 mmol) and toluene (50 mL).
-
Acyl Chloride Formation: Carefully add thionyl chloride (4.2 mL, 58.27 mmol) to the suspension.
-
Causality Note: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride. Toluene acts as a suitable solvent that can be easily removed later. This step must be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.
-
-
Heating: Heat the reaction mixture to reflux (approx. 80-90°C) for 3 hours. The initial slurry should become a clear solution.
-
Solvent Removal: After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude Quinoline-5-carbonyl chloride as a solid residue.
-
Amidation: Cool the flask containing the crude acyl chloride in an ice bath (0°C). Cautiously and slowly add 50 mL of concentrated aqueous ammonium hydroxide. Stir the resulting mixture vigorously.
-
Causality Note: The addition must be slow and at 0°C because the reaction is highly exothermic. Vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A precipitate of the product will form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 30 mL) and a small amount of cold diethyl ether to facilitate drying.
-
Drying: Dry the isolated white solid under vacuum to yield Quinoline-5-carboxamide. The expected yield is typically >90%. The product is often pure enough for the next step without further purification.
Part B: Synthesis of this compound
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Quinoline-5-carboxamide | 172.18 | 4.00 g | 23.23 | 1.0 |
| Lawesson's Reagent | 404.47 | 5.15 g | 12.73 | 0.55 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve Quinoline-5-carboxamide (4.00 g, 23.23 mmol) in anhydrous THF (150 mL).
-
Reagent Addition: To this solution, add Lawesson's reagent (5.15 g, 12.73 mmol) in one portion at room temperature.[8]
-
Causality Note: Using a slight excess (0.55 eq.) of Lawesson's reagent ensures the reaction goes to completion. Anhydrous THF is an excellent solvent that allows the reaction to proceed efficiently at room temperature.[8] A large volume is used to ensure all reagents remain dissolved.
-
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting amide. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: The aqueous work-up is critical to remove the phosphorus-containing byproducts and any unreacted Lawesson's reagent.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellowish solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting solid under vacuum to afford this compound. Expected yield is 75-85%.
Characterization and Validation (Trustworthiness)
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR: The spectrum should show characteristic aromatic proton signals for the quinoline ring system. The broad singlet corresponding to the -C(=O)NH₂ protons in the starting material will be replaced by a new, typically downfield, broad singlet for the -C(=S)NH₂ protons.
-
¹³C NMR: The most significant change will be the downfield shift of the carbonyl carbon (approx. 165-170 ppm) to a thiocarbonyl carbon (approx. 195-205 ppm).
-
Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of this compound (C₁₀H₈N₂S, M.W. = 188.25 g/mol ).
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the amide (approx. 1660 cm⁻¹) should disappear, and new peaks corresponding to the C=S bond and N-H stretches of the thioamide should appear.
Troubleshooting and Safety
| Issue | Probable Cause | Suggested Solution |
| Part A: Low yield of amide | Incomplete acyl chloride formation or hydrolysis. | Ensure thionyl chloride is fresh and used in excess. Ensure the crude acyl chloride is dry before adding ammonia. |
| Part B: Reaction is sluggish | Poor quality Lawesson's reagent or wet solvent. | Use freshly opened or properly stored Lawesson's reagent. Ensure THF is anhydrous. Gentle heating (to 40-50°C) can be applied if necessary. |
| Part B: Difficult purification | Persistent phosphorus byproducts. | Ensure the aqueous work-up is thorough. A second wash with NaHCO₃ may be beneficial. |
| Unpleasant Odor | Thionyl chloride and Lawesson's reagent byproducts. | Perform all steps in a well-ventilated fume hood. Quench all glassware and waste containing Lawesson's reagent with excess sodium hypochlorite (bleach) before cleaning.[7] |
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Lawesson's reagent and its byproducts have a very strong, unpleasant odor. All manipulations should be confined to a fume hood.
References
- 1. jptcp.com [jptcp.com]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-carbothioamides and related compounds as novel immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
High-yield synthesis of Quinoline-5-carbothioamide from quinoline-5-carboxylic acid
Application Note & Protocol
A High-Yield, Two-Step Synthetic Route to Quinoline-5-carbothioamide from Quinoline-5-carboxylic Acid
Abstract
This application note provides a detailed, reliable, and high-yield two-step protocol for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and materials science. The described method circumvents the challenges associated with direct thionation of carboxylic acids by proceeding through a stable amide intermediate. The first step involves the conversion of quinoline-5-carboxylic acid to quinoline-5-carboxamide via an acyl chloride intermediate. The subsequent and final step is the efficient thionation of the amide using Lawesson's reagent. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust methodology complete with mechanistic insights, step-by-step instructions, and characterization data.
Introduction and Scientific Principles
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a carbothioamide (thioamide) functional group at the C-5 position creates a versatile intermediate, this compound, which can be utilized for the synthesis of novel therapeutic candidates and functional materials. Thioamides are isosteres of amides with unique chemical and biological properties, often serving as critical pharmacophores or precursors to various sulfur-containing heterocycles.[3]
The direct conversion of carboxylic acids to thioamides can be challenging, often suffering from low yields and the formation of side products. A more controlled and consistently high-yielding approach involves a two-step synthesis:
-
Amidation: The carboxylic acid is first converted into the corresponding primary amide. This is a robust and well-established transformation. The carboxylic acid's hydroxyl group is a poor leaving group; therefore, it must first be "activated." A common and effective method is its conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The highly electrophilic acyl chloride then readily reacts with an ammonia source to form the stable amide.
-
Thionation: The carbonyl oxygen of the amide is subsequently replaced with a sulfur atom. For this transformation, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the reagent of choice due to its high efficiency, predictability, and tolerance for a wide range of functional groups.[5][6] The reaction proceeds by replacing the amide's carbonyl oxygen with sulfur, driven by the formation of a stable P=O bond.[5]
This two-step pathway ensures a clean conversion and facilitates easier purification, leading to a higher overall yield of the desired this compound.
Experimental Workflow Overview
The synthetic strategy is a sequential two-step process starting from quinoline-5-carboxylic acid, proceeding through an amide intermediate, followed by thionation and final purification.
Caption: High-level workflow for the two-step synthesis.
Materials and Methods
This section details the necessary reagents and equipment for the successful execution of the protocol.
| Reagent / Material | Grade | Supplier | Notes |
| Quinoline-5-carboxylic acid | ≥98% | Sigma-Aldrich | Starting material. |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Use in a fume hood. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for Step 1. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as a catalyst. |
| Ammonium hydroxide | 28-30% solution | VWR | Ammonia source. |
| Lawesson's Reagent | 97% | Acros Organics | Thionating agent. Handle in a fume hood. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for Step 2. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Eluent for chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | Eluent for chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Anhydrous Sodium Sulfate | Granular, ACS Grade | VWR | Drying agent. |
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Detailed Experimental Protocols
⚠️ Safety Precaution: All steps should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride is corrosive and reacts violently with water. Lawesson's reagent and its byproducts have a strong, unpleasant odor.
-
Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add quinoline-5-carboxylic acid (e.g., 5.0 g, 28.9 mmol).
-
Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask.
-
Activation: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2-3 drops) to the suspension.
-
Acyl Chloride Formation: While stirring, slowly add thionyl chloride (3.2 mL, 43.3 mmol, 1.5 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl, SO₂) and the dissolution of the starting material.
-
Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude quinoline-5-carbonyl chloride as a solid, which is used directly in the next step.
-
Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add 30 mL of concentrated ammonium hydroxide solution (28-30%) dropwise with vigorous stirring. Caution: This is an exothermic reaction.
-
Precipitation: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the collected white to off-white solid under vacuum to yield quinoline-5-carboxamide. The product is typically of sufficient purity (>95%) for the next step. An expected yield is 85-95%.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the quinoline-5-carboxamide (e.g., 4.0 g, 23.2 mmol) in 50 mL of anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (5.6 g, 13.9 mmol, 0.6 eq) to the suspension in one portion.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 3-5 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by silica gel column chromatography.
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a gradient eluent system, starting with 20% ethyl acetate in hexanes.
-
Elution: Elute the column with a gradient of 20% to 50% ethyl acetate in hexanes. Collect the fractions containing the desired product (identified by TLC).
-
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting yellow solid under high vacuum to obtain pure this compound. An expected yield for this step is 75-90%.
Data Presentation & Characterization
| Parameter | Step 1: Amidation | Step 2: Thionation |
| Starting Material | Quinoline-5-carboxylic acid | Quinoline-5-carboxamide |
| Key Reagent | Thionyl Chloride / NH₄OH | Lawesson's Reagent |
| Solvent | Dichloromethane | Toluene |
| Temperature | 40 °C (Reflux) | 110 °C (Reflux) |
| Reaction Time | 2-3 hours | 3-5 hours |
| Typical Yield | 85-95% | 75-90% |
| Product Appearance | White to off-white solid | Yellow solid |
Expected Characterization Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to the aromatic protons of the quinoline ring and the two protons of the -CSNH₂ group (typically broad singlets). The chemical shifts will differ from the starting amide.
-
¹³C NMR (100 MHz, DMSO-d₆): A characteristic downfield signal for the thioamide carbon (-C=S) is expected in the range of 190-205 ppm.[7][8]
-
Mass Spectrometry (HRMS): Calculated m/z for C₁₀H₈N₂S [M+H]⁺ should match the observed value, confirming the molecular formula.
-
IR Spectroscopy (ATR): Presence of N-H stretching bands (around 3100-3400 cm⁻¹) and a characteristic C=S stretching band (around 1300-1400 cm⁻¹).[7]
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Biological assay protocols for testing Quinoline-5-carbothioamide activity
An in-depth guide to the biological evaluation of Quinoline-5-carbothioamide, a novel heterocyclic compound with therapeutic potential. This document provides validated protocols for assessing its cytotoxic, anti-proliferative, enzyme-inhibiting, and antimicrobial activities.
Introduction: The Therapeutic Promise of the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a wide array of pharmacologically active compounds.[1][2] The quinoline ring system is a key structural feature in drugs with diverse applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and drug-like properties.[1][4] The addition of a carbothioamide moiety introduces a functional group known to contribute to a range of biological effects, including antimicrobial and anticancer activities, often by interacting with biological macromolecules.[5][6][7]
This guide, designed for researchers in drug discovery and development, details a systematic approach to characterizing the biological activity of a novel compound, this compound. The protocols described herein are foundational for establishing a comprehensive biological profile, from initial cytotoxicity screening to more complex mechanistic assays.
Section 1: Foundational Analysis: Cytotoxicity & Anti-proliferative Activity
The initial and most critical step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation.[3] These assays establish the concentration range at which the compound exerts a biological effect and provide the half-maximal inhibitory concentration (IC50), a key measure of potency.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[3] In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.[8] The resulting formazan crystals are then dissolved in an organic solvent, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for IC50 Determination
This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[8]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer) in appropriate media.[9][10][11]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.[8]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin).[9]
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) for background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[8]
-
-
MTT Reagent Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Cytotoxicity
Summarize the results in a table for clear comparison across different cell lines.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | A549 | 48 | [Result] |
| This compound | MCF-7 | 48 | [Result] |
| This compound | HeLa | 48 | [Result] |
| Doxorubicin (Control) | A549 | 48 | [Result] |
Section 2: Elucidating the Mechanism of Action
Once anti-proliferative activity is confirmed, the subsequent step is to investigate the underlying mechanism. Quinoline derivatives are known to exert their effects through various pathways, including enzyme inhibition and the induction of apoptosis.[4][12][13][14]
Enzyme Inhibition Assays
Many quinoline-based compounds function by inhibiting key enzymes involved in cancer progression, such as protein kinases (e.g., mTOR, c-Met, VEGFR-2) or enzymes that act on DNA (e.g., topoisomerases, DNA methyltransferases).[4][12][13][15][16] A generic biochemical assay can be used to screen for inhibition of a specific enzyme of interest.
This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the solution after the kinase reaction. The kinase uses ATP to phosphorylate its substrate. A luciferase-based reagent is then added, which produces light in an amount directly proportional to the ATP concentration. A potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescence signal.
Caption: Principle of a luminescence-based kinase inhibition assay.
-
Reagent Preparation:
-
Prepare kinase reaction buffer, recombinant kinase, and specific substrate according to the manufacturer's instructions (e.g., using a commercial kit like MTase-Glo™ or Kinase-Glo®).[12]
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Controls: Include a "no inhibitor" control (maximum kinase activity) and a "no enzyme" control (background).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Add the detection reagent (e.g., Kinase-Glo® reagent), which contains luciferase and luciferin. This will stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for enzyme inhibition.
-
Apoptosis Induction Assay
A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[17] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.
During early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of:
-
Live cells: (Annexin V- / PI-)
-
Early apoptotic cells: (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells: (Annexin V+ / PI+)
-
Necrotic cells: (Annexin V- / PI+)
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
This protocol is adapted from standard methods for detecting apoptosis.[17]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[17]
-
Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, measuring the fluorescence signals for FITC and PI.
-
Section 3: Antimicrobial Activity Screening
The quinoline scaffold is well-known for its antibacterial properties.[18] Therefore, it is prudent to screen this compound for antimicrobial activity. The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][18]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile 96-well plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
-
Inoculum Preparation:
-
Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the 96-well plate.
-
Controls: Include a positive control (microbes in broth, no compound), a negative control (broth only), and a control with a known antibiotic/antifungal agent (e.g., Ciprofloxacin, Fluconazole).[18]
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.
-
Data Presentation: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | [Result] |
| This compound | Escherichia coli | [Result] |
| This compound | Candida albicans | [Result] |
| Ciprofloxacin (Control) | Staphylococcus aureus | [Result] |
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoline-5-carbothioamide in Antibacterial Studies
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The emergence of multidrug-resistant bacterial strains necessitates the urgent development of novel antibacterial agents with unique mechanisms of action.[1] Within the diverse library of quinoline derivatives, those functionalized with sulfur-containing moieties, such as thioamides and thiosemicarbazones, have shown particular promise as potent antimicrobial agents.[3][4] This document provides a detailed guide for researchers on the application of Quinoline-5-carbothioamide, a specific derivative, in antibacterial research.
While extensive data exists for the broader class of quinoline compounds, specific antibacterial studies on this compound are not widely published. Therefore, this guide is intended to be a foundational resource, providing protocols and theoretical frameworks based on the known activities of structurally related quinoline derivatives. It is designed to empower researchers to initiate and conduct comprehensive investigations into the antibacterial potential of this promising, yet underexplored, compound.
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process, starting from the commercially available quinoline-5-carboxylic acid. The first step involves the formation of a key intermediate, quinoline-5-carbohydrazide, which is then converted to the target carbothioamide.
Part 1: Synthesis of Quinoline-5-carbohydrazide
This protocol is adapted from established methods for the synthesis of hydrazides from carboxylic acids.[5]
Materials:
-
Quinoline-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydrazine hydrate (80% in water)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel, filter paper)
Protocol:
-
In a clean, dry round-bottom flask, dissolve quinoline-5-carboxylic acid (1 equivalent) in anhydrous THF.
-
To this solution, add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the activation can be monitored by TLC.
-
After 2 hours, add hydrazine hydrate (2 equivalents, 80% in water) dropwise to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours.
-
A solid precipitate of quinoline-5-carbohydrazide should form. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold THF to remove any unreacted starting materials.
-
Dry the collected solid under vacuum to obtain the quinoline-5-carbohydrazide product.[5]
-
Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Part 2: Synthesis of this compound
This generalized protocol is based on the reaction of hydrazides with isothiocyanates to form carbothioamides. An aryl isothiocyanate is used here as a representative reactant.
Materials:
-
Quinoline-5-carbohydrazide (from Part 1)
-
Aryl-substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Methanol
-
Reflux apparatus
-
Magnetic stirrer and stir bar
Protocol:
-
Suspend quinoline-5-carbohydrazide (1 equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Add the aryl-substituted isothiocyanate (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction time will vary depending on the specific isothiocyanate used.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If so, collect it by filtration.
-
If the product remains dissolved, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
-
Characterize the final product using NMR, Mass Spectrometry, and IR to confirm its structure and purity.
Antibacterial Activity Screening Protocols
A systematic evaluation of the antibacterial properties of this compound should be conducted using standardized methods to ensure reproducibility and comparability of the data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA, VRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Appropriate positive control antibiotics (e.g., ciprofloxacin, vancomycin)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). Also, include wells with the positive control antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile spreaders
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate or spread the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
Data Presentation
The results of the MIC and MBC assays should be presented in a clear, tabular format for easy comparison.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | Data | Data |
| This compound | Escherichia coli | Data | Data |
| This compound | MRSA | Data | Data |
| This compound | VRE | Data | Data |
| Ciprofloxacin | Escherichia coli | Data | Data |
| Vancomycin | Staphylococcus aureus | Data | Data |
Advanced Antibacterial Assays
To further characterize the antibacterial profile of this compound, more advanced assays can be performed.
Time-Kill Kinetic Assay
This assay provides information on the rate at which the compound kills a bacterial population over time.
Procedure:
-
Prepare bacterial cultures in the logarithmic growth phase.
-
Expose the bacteria to different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on TSA to determine the number of viable cells (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration to visualize the killing kinetics.
Anti-Biofilm Assay
Many chronic bacterial infections are associated with biofilm formation, which confers increased resistance to antibiotics. This assay assesses the ability of the compound to inhibit biofilm formation or eradicate established biofilms.
Procedure:
-
Inhibition of Biofilm Formation: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of this compound. After incubation, stain the adhered biofilm with crystal violet and quantify the absorbance.
-
Eradication of Established Biofilm: Allow biofilms to form in 96-well plates. Then, treat the established biofilms with various concentrations of the compound. Quantify the remaining biofilm as described above.
Proposed Mechanism of Action and Investigation
The precise molecular target of this compound is yet to be determined. However, based on the known mechanisms of other quinoline derivatives, several potential pathways can be investigated. Quinolines have been reported to interfere with DNA gyrase, disrupt the bacterial cell membrane, and inhibit key enzymes in metabolic pathways.[7] Thiosemicarbazones, which are structurally related to carbothioamides, are known to chelate metal ions, which can disrupt essential enzymatic functions.[3]
Potential Molecular Targets for Investigation:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.
-
Cellular Respiration and ATP Synthesis: Some quinoline compounds are known to disrupt the proton motive force across the bacterial membrane, leading to a collapse in ATP production.
-
Enzyme Inhibition: The carbothioamide moiety may interact with and inhibit essential bacterial enzymes, potentially through metal chelation.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for Investigating the Antibacterial Mechanism of Action.
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of any potential antibacterial agent against mammalian cells to determine its therapeutic index.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound represents a promising, yet largely unexplored, scaffold for the development of new antibacterial agents. This guide provides a comprehensive set of protocols for the synthesis, initial antibacterial screening, and preliminary mechanism of action studies for this compound. The provided methodologies, grounded in established scientific principles and drawing from the broader knowledge of quinoline chemistry, offer a robust framework for researchers to begin their investigations. Further studies are warranted to fully elucidate the antibacterial potential and therapeutic viability of this compound.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashdin.com [ashdin.com]
- 4. benchchem.com [benchchem.com]
- 5. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Investigating the Anticancer Potential of Quinoline-5-carbothioamide
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as crucial pharmacophores, forming the core of several approved anticancer agents and investigational drugs.[3][4] Their mechanisms of action are diverse, ranging from kinase inhibition and disruption of tubulin polymerization to DNA intercalation and induction of apoptosis.[3][4][5] This application note focuses on Quinoline-5-carbothioamide , a specific derivative of interest, and outlines a comprehensive, logically sequenced framework for its preclinical in vitro evaluation. Our objective is to provide researchers with a robust, self-validating series of protocols to systematically assess its cytotoxic potential and elucidate its primary mechanism of action.
Part 1: Proposed Mechanism of Action & Investigational Strategy
Many quinoline-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[3][4] A common and highly regulated route is the intrinsic (mitochondrial) apoptosis pathway. Our initial hypothesis is that this compound may trigger this pathway. The experimental strategy is therefore designed to first confirm cytotoxic activity and then to dissect this proposed mechanism.
The investigation will proceed in three logical phases:
-
Primary Cytotoxicity Screening: To determine if the compound exhibits broad anticancer activity and to establish its potency (IC50) across a panel of relevant cancer cell lines.
-
Apoptosis Confirmation and Quantification: To verify if the observed cytotoxicity is mediated by apoptosis.
-
Mechanistic Protein Profiling: To investigate changes in the expression of key proteins that regulate the intrinsic apoptosis pathway.
Caption: A three-phase experimental workflow for evaluating this compound.
Part 2: Detailed Experimental Protocols
These protocols are designed as self-contained modules. The rationale behind key steps is provided to ensure a deep understanding of the methodology, a cornerstone of trustworthy and reproducible science.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[7][8] This assay is a gold standard for initial in vitro screening of anticancer compounds.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[10]
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[10]
-
Rationale: This density ensures cells are in a logarithmic growth phase during the experiment and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range for a new compound is 0.1 to 100 µM.[10]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations.
-
Incubate for 48-72 hours.[10] The duration should be consistent across experiments.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]
-
Data Analysis & Presentation: Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data Presentation for Cytotoxicity Screening
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | Experimental Value | 0.9 ± 0.15 |
| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |
Note: Positive control data are illustrative and based on typical literature values.[10]
Protocol 2: Detection of Apoptosis by Annexin V-FITC & Propidium Iodide Staining
Principle: This flow cytometry-based assay is a highly reliable method for detecting early and late-stage apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[12][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cells treated with this compound at the predetermined IC50 concentration
-
Cold 1X PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its IC50 value for a set time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Harvest both adherent and floating cells. For adherent cells, use Trypsin-EDTA, then neutralize with complete medium.[14]
-
Pool all cells and centrifuge at 1,000 rpm for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[14]
-
Rationale: Washing removes serum and other factors that could interfere with the staining process. The cold temperature helps maintain membrane integrity.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a final concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]
-
Rationale: Incubation in the dark is critical as FITC and PI are light-sensitive.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI (Lower Left quadrant).
-
Early apoptotic cells will be Annexin V-FITC positive and PI negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI (Upper Right quadrant).
-
Protocol 3: Western Blot Analysis of Apoptotic Pathway Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample.[15] Following treatment with this compound, this protocol aims to quantify changes in the expression of key proteins involved in the intrinsic apoptosis pathway, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, Cleaved Caspase-3. A decrease in Bcl-2 and an increase in Bax and Cleaved Caspase-3 would strongly support our mechanistic hypothesis.
Caption: Proposed intrinsic apoptosis signaling pathway induced by the test agent.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[16]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes[17]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[18]
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
Rationale: The membrane provides a solid support for the proteins, allowing them to be probed with antibodies.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-Bax) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16][18]
-
Wash the membrane three times for 5 minutes each with TBST.[18]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for other proteins, including β-actin as a loading control to ensure equal protein loading across lanes.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. ijmphs.com [ijmphs.com]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. nacalai.com [nacalai.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. origene.com [origene.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Investigation of Quinoline-5-carbothioamide as a Potential Enzyme Inhibitor
Foreword: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition
For the discerning researcher in drug development, the identification of novel molecular scaffolds with the potential for broad-spectrum biological activity is a paramount objective. The quinoline ring system, a bicyclic aromatic heterocycle, represents one such "privileged structure". Its derivatives have demonstrated a remarkable capacity to interact with a diverse array of enzymatic targets, underpinning their utility in the development of therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders and infectious diseases.[1][2][3] This document provides a comprehensive guide for the investigation of a specific, yet underexplored, member of this class: Quinoline-5-carbothioamide . While direct evidence of its enzyme inhibitory profile is nascent, its structural alerts, by analogy to well-characterized quinoline derivatives, suggest a high probability of interaction with several key enzyme families. These application notes are therefore designed to empower the researcher with the foundational knowledge and detailed protocols necessary to systematically evaluate the inhibitory potential of this compound.
Section 1: Potential Enzyme Targets for this compound
Based on extensive literature precedent for the broader quinoline class, we have identified four high-priority enzyme families for initial screening of this compound. The thioamide moiety at the 5-position of the quinoline ring introduces unique electronic and steric properties that may confer novel inhibitory activities and selectivities.
DNA Modifying Enzymes: Methyltransferases and Polymerases
Quinoline-based analogs are known to inhibit a variety of enzymes that act on DNA.[4][5][6] Notably, certain derivatives function as non-nucleoside inhibitors of DNA methyltransferases (DNMTs) by intercalating into the DNA substrate, leading to conformational changes in the enzyme.[4][6][7] Given the critical role of aberrant DNA methylation in cancer, DNMTs are a high-value target class. Furthermore, various DNA and RNA polymerases have also been shown to be susceptible to inhibition by quinoline compounds.[4][5]
Neurologically Relevant Enzymes: Acetylcholinesterase (AChE)
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease and other neurological conditions. The quinoline scaffold is a common feature in many known AChE inhibitors. Molecular docking studies of various quinoline derivatives have elucidated the key interactions within the active site of AChE, providing a strong rationale for screening this compound against this enzyme.
Enzymes of the Inflammatory Cascade: Cyclooxygenases (COX)
Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory process through their role in prostaglandin synthesis. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The quinoline moiety has been incorporated into novel COX inhibitors, suggesting that this compound may also possess anti-inflammatory properties via this mechanism.
Section 2: Experimental Protocols for Enzyme Inhibition Assays
The following protocols are presented as a starting point for the characterization of this compound's inhibitory activity. It is imperative that appropriate controls are included in each experiment to ensure the validity of the results.
Protocol for DNA Methyltransferase (DNMT) Inhibition Assay (Colorimetric)
This protocol is based on an ELISA-like method to measure the activity of DNMTs by detecting the methylation of a DNA substrate.[8][9]
Materials:
-
Purified DNMT enzyme (e.g., DNMT1)
-
S-Adenosyl methionine (SAM)
-
DNMT Assay Buffer
-
Wash Buffer
-
Capture Antibody (specific for 5-methylcytosine)
-
Detection Antibody (e.g., HRP-conjugated secondary antibody)
-
Colorimetric Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microplate pre-coated with a DNMT substrate
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DNMT Assay Buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Setup:
-
Blank wells: Add 45 µL of DNMT Assay Buffer.
-
Negative Control (No Inhibitor) wells: Add 45 µL of DNMT Assay Buffer containing the same final concentration of solvent as the inhibitor wells.
-
Positive Control wells: Add 45 µL of a known DNMT inhibitor (e.g., Decitabine) at a concentration known to give significant inhibition.
-
Sample wells: Add 45 µL of the diluted this compound solutions.
-
-
Enzyme Addition: Add 5 µL of diluted DNMT enzyme to all wells except the blank wells.
-
Reaction Initiation: Add 5 µL of SAM solution to all wells to start the methylation reaction.
-
Incubation: Cover the plate and incubate at 37°C for 60 to 90 minutes.
-
Washing: Wash each well three times with 200 µL of Wash Buffer.
-
Capture Antibody Incubation: Add 100 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Color Development: Add 100 µL of Colorimetric Substrate and incubate in the dark for 5-15 minutes, or until sufficient color has developed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the negative control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Diagram of DNMT Inhibition Assay Workflow:
Protocol for Polymerase Inhibition Assay
This protocol provides a general method to assess the inhibition of DNA polymerase activity. It can be adapted for various types of polymerases (e.g., Taq polymerase). The principle involves measuring the incorporation of labeled nucleotides into a new DNA strand. A simplified approach is to use a real-time PCR-based assay where inhibition is observed as a delay in the amplification curve.
Materials:
-
DNA Polymerase (e.g., Taq polymerase)
-
Reaction Buffer for the specific polymerase
-
dNTP mix
-
DNA template
-
Forward and reverse primers
-
DNA-binding fluorescent dye (e.g., SYBR Green) or a fluorescent probe
-
This compound
-
Real-time PCR instrument
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in nuclease-free water or a suitable buffer.
-
Reaction Setup: In a real-time PCR tube or plate, prepare the reaction mixture. For a 20 µL reaction:
-
10 µL of 2x Master Mix (containing polymerase, buffer, dNTPs, and fluorescent dye)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of DNA template
-
2 µL of this compound dilution or control (solvent or known inhibitor)
-
5 µL of nuclease-free water
-
-
Real-Time PCR Program:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (with data acquisition).
-
-
Melt Curve Analysis (for SYBR Green assays).
-
-
Data Analysis: The inhibitory effect of this compound is determined by observing the shift in the quantification cycle (Cq) value. An increase in the Cq value in the presence of the compound compared to the no-inhibitor control indicates inhibition. The IC₅₀ can be calculated by plotting the change in Cq against the log of the inhibitor concentration.
Diagram of Polymerase Inhibition Assay Logic:
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note & Protocols: A Strategic Framework for Screening Quinoline-5-Carbothioamide Derivatives
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, Quinoline-5-carbothioamide derivatives represent a promising chemical space for the discovery of novel therapeutic agents. This guide provides a comprehensive, multi-tiered experimental framework for the systematic screening and characterization of these derivatives. We detail a strategic screening cascade, from initial high-throughput screening (HTS) to hit confirmation and mechanism of action studies, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to identify and validate novel bioactive compounds within this chemical class.
Part 1: Foundational Considerations & Compound Management
Before initiating any screening campaign, it is critical to establish a robust foundation for compound handling and storage. The physicochemical properties of your this compound library will directly impact data quality and reproducibility.
1.1. Compound Characterization & Solubility: The thioamide group and the quinoline ring system can influence aqueous solubility. It is paramount to determine the optimal solvent for each derivative and its solubility limit.
-
Rationale: Poor solubility can lead to compound precipitation in assay media, causing false-positive or false-negative results. Aggregation of compounds at high concentrations can also lead to non-specific inhibition.
-
Recommendation: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions. An initial kinetic or nephelometry-based solubility test in the final assay buffer is highly recommended. The final DMSO concentration in the assay should be kept consistent and typically below 0.5% to minimize solvent-induced cellular stress or enzyme inhibition.
1.2. Protocol: Preparation of Master Stock & Assay-Ready Plates
This protocol ensures consistency and minimizes freeze-thaw cycles of the stock compounds.
Materials:
-
This compound derivatives (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Acoustic liquid handler or calibrated multi-channel pipette
-
96-well or 384-well polypropylene plates (Master Plates)
-
96-well or 384-well clear-bottom polystyrene plates (Assay-Ready Plates)
-
Plate seals
Methodology:
-
Master Stock Preparation:
-
Allow compound powders to equilibrate to room temperature before opening to prevent water condensation.
-
Prepare a 10 mM primary stock solution for each derivative in 100% DMSO. Ensure complete dissolution by vortexing or sonication.
-
In a 96- or 384-well polypropylene master plate, create intermediate stock plates (e.g., at 1 mM) by diluting the primary stock with DMSO.
-
Seal the master plates tightly and store them at -20°C or -80°C, protected from light.
-
-
Assay-Ready Plate (ARP) Preparation:
-
Thaw the master stock plate.
-
Using a liquid handler, transfer a small volume (e.g., 10-100 nL) of compound from the master plate to the empty wells of the assay-ready plates. These plates will contain a minute amount of dried compound at the bottom.
-
Alternatively, for dose-response curves, perform serial dilutions directly in a polypropylene plate using DMSO.
-
ARPs can be sealed and stored at -20°C until the day of the experiment. This minimizes the handling of the master stock.
-
Part 2: The Screening Cascade: A Multi-Tiered Strategy
A successful screening campaign follows a logical progression from broad, high-throughput assays to more focused, complex biological investigations. This cascade is designed to efficiently identify potent, selective, and mechanistically interesting compounds while eliminating artifacts and undesirable candidates.
Caption: A typical drug discovery screening cascade.
Tier 1: Primary High-Throughput Screening (HTS)
The goal of primary HTS is to rapidly assess a large library of derivatives at a single, high concentration (e.g., 10-20 µM) to identify initial "hits". The choice of assay depends on the hypothesized biological activity. Given that quinoline derivatives frequently exhibit anticancer properties, a cell proliferation assay is an excellent starting point.[5][6][7]
Protocol 1: Anti-Proliferative Activity using Sulforhodamine B (SRB) Assay
This assay measures total protein content as an endpoint for cell number, providing a robust and inexpensive method for assessing growth inhibition.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)[7][8]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Assay-Ready Plates (ARPs) with compounds
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Plate reader (515 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into 96- or 384-well clear-bottom plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition: Add growth medium to the ARPs to solubilize the compounds, then transfer the compound-containing media to the cell plates. Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate plates for 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates 5 times with slow-running tap water and allow them to air dry completely. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash: Quickly wash the plates 5 times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.
-
Signal Readout: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Measure the absorbance at ~515 nm.
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle controls. Hits are typically defined as compounds causing >50% growth inhibition.
Tier 2: Hit Confirmation and Potency Determination
Hits from the primary screen must be validated to eliminate false positives and to quantify their potency.
Protocol 2: Dose-Response and GI₅₀ Determination
This protocol establishes the concentration at which a compound produces 50% of its maximal growth inhibition (GI₅₀).
Methodology:
-
Prepare Dilution Series: For each confirmed hit, prepare an 8- to 12-point serial dilution series (e.g., starting from 50 µM down to low nM concentrations) in an intermediate plate.
-
Execute SRB Assay: Perform the SRB assay as described in Protocol 1, but instead of a single concentration, add the full dilution series of the compound to the cells.
-
Data Analysis:
-
Normalize the data with 100% growth being the vehicle control and 0% being a "time zero" control (cells fixed at the time of compound addition).
-
Plot the percentage of growth vs. log[compound concentration].
-
Fit the data to a four-parameter logistic (4PL) equation to calculate the GI₅₀ value.
-
Protocol 3: Orthogonal Assay - Cell Viability (e.g., CellTiter-Glo®)
To ensure the observed effect is not an artifact of the SRB assay, an orthogonal assay with a different readout is crucial. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlates with the number of metabolically active cells.
Methodology:
-
Assay Setup: Seed cells and treat with the same dose-response plate as in Protocol 2.
-
Reagent Addition: After the 48-72 hour incubation, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well (volume typically equal to the culture medium volume).
-
Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Readout: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC₅₀ values as described for the SRB assay. A strong correlation between GI₅₀ (SRB) and IC₅₀ (CTG) increases confidence in the hit compound.
Tier 3: Mechanism of Action (MoA) & Selectivity
Once potent hits are confirmed, the next step is to understand their biological mechanism and specificity. Many quinoline derivatives are known to be kinase inhibitors.[9][10]
Caption: Principle of a luminescence-based kinase assay.
Protocol 4: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of kinase inhibition. It is a universal assay applicable to nearly any kinase.[11]
Materials:
-
Recombinant Kinase of interest (e.g., EGFR, SRC)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Kinase Reaction:
-
Add kinase reaction buffer, the hit compound (at various concentrations), and the kinase to the wells of the assay plate.
-
Initiate the reaction by adding a mix of substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Signal Readout: Measure luminescence. High luminescence corresponds to high ADP production (low inhibition), while low luminescence indicates potent inhibition.
-
Data Analysis: Plot the signal against log[compound concentration] and fit to a 4PL curve to determine the biochemical IC₅₀.
3.1. Kinase Selectivity Profiling: A critical step in drug development is to ensure the compound is selective for its intended target to minimize off-target effects.[12][13] This involves screening the confirmed hits against a broad panel of kinases (e.g., the Reaction Biology KinomeScan® or a panel of ADP-Glo™ assays). The data is often presented as a selectivity index or a dendrogram tree map.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Summary of Screening Data for Lead Candidates
| Compound ID | GI₅₀ HCT-116 (µM) | GI₅₀ MCF-7 (µM) | Target Kinase IC₅₀ (µM) | Selectivity Index (Off-Target / Target) |
| QTC-001 | 0.15 | 0.23 | 0.05 (EGFR) | >200 |
| QTC-008 | 1.2 | 2.5 | 0.85 (SRC) | 25 |
| Doxorubicin | 0.09 | 0.05 | N/A | N/A |
Key Metric: Z-Factor (Z') The Z-factor is a statistical measure of assay quality. It is calculated using the signals from positive and negative controls.
-
Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
-
Interpretation: An assay is considered robust and suitable for HTS if the Z' value is ≥ 0.5. This metric should be calculated for every primary screening plate.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoline-5-carbothioamide
Welcome to the technical support center for the synthesis of Quinoline-5-carbothioamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and pitfalls encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and obtain high-purity products.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The most common and logical strategies involve the initial construction or functionalization of the quinoline core, followed by the introduction of the carbothioamide group. This guide will focus on troubleshooting the most probable synthetic pathways:
-
Route A: Thionation of Quinoline-5-carboxamide: A robust two-step approach involving the synthesis of the corresponding amide followed by a thionation reaction.
-
Route B: Direct Conversion from Quinoline-5-carbonitrile: A more direct route involving the reaction of a nitrile precursor with a sulfur source.
-
Route C: The Willgerodt-Kindler Reaction of 5-Acetylquinoline: A classic method for converting aryl alkyl ketones to thioamides.
Below, we present a troubleshooting guide and FAQs to address specific issues you may encounter with these synthetic strategies.
Troubleshooting Guide: Low Yield in this compound Synthesis
This section is formatted in a question-and-answer format to directly address common problems.
Q1: My overall yield for this compound is consistently low when using the thionation of Quinoline-5-carboxamide (Route A). What are the likely causes and how can I improve it?
Low yields in this two-step process can originate from either the formation of the amide precursor or the final thionation step.
Step 1: Synthesis of Quinoline-5-carboxamide
The conversion of Quinoline-5-carboxylic acid to Quinoline-5-carboxamide typically proceeds via an activated carboxylic acid derivative (e.g., an acyl chloride).
-
Inefficient Acyl Chloride Formation: The reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can be incomplete.
-
Troubleshooting:
-
Ensure the complete removal of water from the starting material and solvent, as these reagents are highly moisture-sensitive. Drying the carboxylic acid under high vacuum before use is recommended.
-
Use a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride, which can accelerate the reaction.
-
Consider extending the reaction time or increasing the temperature (e.g., refluxing in an appropriate solvent like toluene).
-
-
-
Side Reactions During Amination: The introduction of ammonia or an ammonium salt to the activated carboxylic acid can lead to side products if not controlled properly.
-
Troubleshooting:
-
Maintain a low temperature (0 °C or below) during the addition of the amine to minimize side reactions.
-
Ensure efficient stirring to prevent localized high concentrations of reagents.
-
Use a suitable base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction.
-
-
Step 2: Thionation of Quinoline-5-carboxamide
The conversion of the amide to the thioamide is most commonly achieved using Lawesson's reagent.
-
Incomplete Thionation: The reaction with Lawesson's reagent may not go to completion.
-
Troubleshooting:
-
Increase the stoichiometry of Lawesson's reagent. While 0.5 equivalents are theoretically sufficient, using 0.6-1.0 equivalents can often drive the reaction to completion.
-
Increase the reaction temperature. Thionation reactions often require elevated temperatures (e.g., refluxing in toluene or xylene)[1][2].
-
Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Degradation of Product: Thioamides can be sensitive to harsh conditions.
-
Troubleshooting:
-
Avoid unnecessarily high temperatures or prolonged reaction times once the reaction is complete.
-
During workup, be mindful that thioamides can be susceptible to hydrolysis under strongly acidic or basic conditions[3]. A neutral or mildly acidic workup is often preferred.
-
-
Q2: I am attempting to synthesize this compound directly from Quinoline-5-carbonitrile (Route B) and am observing a complex mixture of products. What is going wrong?
The direct conversion of a nitrile to a primary thioamide is an attractive route, but it can be prone to side reactions.
-
Common Issues:
-
Incomplete Reaction: The reaction of nitriles with sulfurating agents can be sluggish.
-
Formation of Byproducts: Side reactions can include the formation of dithiazoles or other complex sulfur-containing heterocycles.
-
Hydrolysis of the Thioamide: If water is present in the reaction mixture, the newly formed thioamide can hydrolyze back to the amide or even the carboxylic acid.
-
-
Troubleshooting Strategies:
-
Choice of Reagents:
-
Sodium Hydrosulfide (NaSH): This is a common reagent for this transformation. Ensure it is used in an anhydrous polar aprotic solvent like DMF[4].
-
Phosphorus Pentasulfide (P₄S₁₀): Can be effective but may require harsher conditions.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Strictly exclude water from the reaction to prevent hydrolysis.
-
Temperature Control: Optimize the reaction temperature. While some heat may be necessary, excessive temperatures can lead to byproduct formation.
-
Reaction Time: Monitor the reaction closely to determine the optimal reaction time.
-
-
Q3: The Willgerodt-Kindler reaction on 5-acetylquinoline (Route C) is not yielding the desired this compound. What are the critical parameters for this reaction?
The Willgerodt-Kindler reaction is a powerful tool but is highly dependent on reaction conditions[5][6][7].
-
Critical Parameters:
-
Amine and Sulfur Stoichiometry: An excess of both the amine (e.g., morpholine) and elemental sulfur is typically required.
-
Temperature: This reaction generally requires high temperatures, often in the range of 130-160 °C. The use of a high-boiling solvent like pyridine or DMF is common. Microwave irradiation has also been shown to be effective in reducing reaction times[8].
-
Choice of Amine: Secondary amines like morpholine or piperidine are classic choices. The choice of amine can influence the reaction rate and yield.
-
-
Troubleshooting:
-
No Reaction:
-
Ensure the temperature is high enough for the reaction to proceed.
-
Check the quality of the sulfur and amine.
-
-
Low Yield:
-
Optimize the stoichiometry of the amine and sulfur.
-
Consider a different amine or the addition of a catalytic amount of a base or acid to facilitate the reaction.
-
-
Formation of Phenylacetic Acid Derivatives: The Willgerodt-Kindler reaction can sometimes lead to the formation of the corresponding carboxylic acid or amide instead of the thioamide, especially if water is present. Ensure anhydrous conditions are maintained.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable starting material for the synthesis of this compound?
A: Quinoline-5-carboxylic acid is arguably the most reliable and versatile starting material. It is often commercially available or can be synthesized through established methods. The conversion to the carboxamide and subsequent thionation is a well-trodden path in organic synthesis, offering more predictable outcomes and easier troubleshooting compared to the direct conversion from the nitrile or the Willgerodt-Kindler reaction.
Q: How can I effectively purify the final this compound product?
A: Purification can often be challenging due to the polar nature of the thioamide group.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/hexane mixtures) is the preferred method for obtaining high-purity material.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a viable option. Use a solvent system with increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol may be necessary to elute the product.
-
Preparative TLC or HPLC: For small-scale purifications or for obtaining highly pure samples for analysis, preparative TLC or HPLC can be employed.
Q: What are some common impurities I might see in my NMR spectrum, and how can I minimize them?
A:
-
Starting Material: Unreacted Quinoline-5-carboxamide (in Route A) or Quinoline-5-carbonitrile (in Route B) are common impurities. Their presence indicates an incomplete reaction. To minimize these, consider the troubleshooting steps for incomplete reactions mentioned above (e.g., increasing reagent stoichiometry, temperature, or reaction time).
-
Quinoline-5-carboxylic Acid: This can arise from the hydrolysis of the thioamide during workup. Ensure your workup conditions are not overly acidic or basic and minimize contact time with aqueous layers.
-
Byproducts from Lawesson's Reagent: The phosphorus-containing byproducts of Lawesson's reagent can sometimes contaminate the product. A thorough aqueous workup and purification by column chromatography or crystallization should remove these.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are crucial:
-
Thionating Agents: Lawesson's reagent and phosphorus pentasulfide can release hydrogen sulfide (H₂S), a toxic and flammable gas with a strong, unpleasant odor, upon contact with moisture or acidic conditions. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Many of the solvents used (e.g., toluene, xylene, DMF) are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: Many of the reaction steps require heating. Use appropriate heating mantles and ensure that the glassware is free of cracks or defects.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-5-carboxamide
-
To a solution of Quinoline-5-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/mmol), add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (2.0 eq) at room temperature.
-
Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (excess) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Quinoline-5-carboxamide. Purify by recrystallization or column chromatography.
Protocol 2: Thionation of Quinoline-5-carboxamide to this compound
-
To a solution of Quinoline-5-carboxamide (1.0 eq) in anhydrous toluene or dioxane (15 mL/mmol), add Lawesson's reagent (0.6 eq).
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.
Data Summary
| Parameter | Route A (Thionation) | Route B (from Nitrile) | Route C (Willgerodt-Kindler) |
| Starting Material | Quinoline-5-carboxylic acid | Quinoline-5-carbonitrile | 5-Acetylquinoline |
| Key Reagents | SOCl₂, NH₃, Lawesson's reagent | NaSH or P₄S₁₀ | Morpholine, Sulfur |
| Typical Conditions | Step 1: Reflux in toluene; Step 2: Reflux in toluene | Reflux in DMF | High temperature (130-160 °C) |
| Common Issues | Incomplete reactions, hydrolysis | Side reactions, hydrolysis | Low conversion, byproduct formation |
| Advantages | Reliable, well-established steps | More direct route | One-pot reaction |
| Disadvantages | Two-step process | Potential for complex mixtures | Harsh conditions, can be low yielding |
Visualizations
Synthetic Pathways for this compound
Caption: Overview of synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt Rearrangement [unacademy.com]
- 7. synarchive.com [synarchive.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
Optimizing reaction conditions for Quinoline-5-carbothioamide synthesis
Technical Support Center: Synthesis of Quinoline-5-carbothioamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure you can achieve reliable and optimal results in your laboratory.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is primarily approached via two distinct and reliable pathways, each starting from a different commercially available or readily synthesized precursor. The choice between these routes often depends on the availability of starting materials, safety considerations, and the scale of the reaction.
-
Route A: Thionation of Quinoline-5-carboxamide. This is a very common and robust method for preparing thioamides. It involves the initial synthesis of the corresponding amide, quinoline-5-carboxamide, followed by a thionation reaction to convert the carbonyl group into a thiocarbonyl. The most widely used reagent for this transformation is Lawesson's Reagent.[1][2][3]
-
Route B: Sulfhydrolysis of Quinoline-5-carbonitrile. This route begins with quinoline-5-carbonitrile and involves the direct addition of a sulfur source across the nitrile's carbon-nitrogen triple bond. Gaseous hydrogen sulfide (H₂S) or its chemical equivalents, such as sodium hydrosulfide (NaSH), are typically employed.[4][5][6]
The following diagram provides a high-level overview of these two primary synthetic pathways.
Caption: High-level overview of the two primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Route A: Thionation of Quinoline-5-carboxamide
This route is often favored due to the high efficiency of Lawesson's Reagent for thionating amides.[2][3] However, challenges can arise related to reaction conditions and product isolation.
Question 1: My thionation reaction with Lawesson's Reagent is giving a low yield or is incomplete. What are the common causes and how can I fix this?
Answer: Low yields in Lawesson's Reagent (LR) thionations are typically traced back to one of four factors: reagent quality, stoichiometry, solvent choice, or reaction temperature.
-
Reagent Quality: Lawesson's Reagent can degrade upon exposure to moisture, leading to reduced activity. It has a distinct, unpleasant odor, but this smell can intensify if the reagent has hydrolyzed. Always use a fresh, high-quality batch of LR and store it under anhydrous conditions.
-
Stoichiometry: The active thionating species is the dithiophosphine ylide, which forms upon dissociation of the LR dimer.[1] For the thionation of a simple amide, a stoichiometric ratio of 0.5 equivalents of LR per equivalent of amide is theoretically required. However, to drive the reaction to completion, using a slight excess (e.g., 0.6-0.7 equivalents) is often beneficial.
-
Solvent and Solubility: The reaction's success is highly dependent on the solubility of both the starting amide and Lawesson's Reagent.[7]
-
Toluene or Xylene: These are traditional solvents, but they require elevated temperatures (reflux), which can sometimes lead to side products.[7]
-
Tetrahydrofuran (THF) or Dioxane: These are excellent choices as they often allow the reaction to proceed efficiently at room temperature, provided the reagents are sufficiently soluble. THF is particularly effective, but it may require a large volume to fully dissolve the reagent.[7] Ensure your starting amide is also soluble in the chosen solvent.
-
-
Temperature and Reaction Time: If the reaction is sluggish at room temperature in THF, gentle heating to 40-50°C can significantly accelerate the rate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amide spot is consumed. Reactions can run from 30 minutes to several hours.[7]
Question 2: The work-up and purification are difficult, and I have persistent, foul-smelling impurities. What is the best practice for purification?
Answer: This is a very common issue. Simply removing the solvent and attempting direct column chromatography is not recommended. The phosphorus-containing byproducts from Lawesson's Reagent are often difficult to separate from the desired product on silica gel and are responsible for the persistent odor.[7]
A critical aqueous work-up is the key to a clean product.[7]
-
After the reaction is complete, remove the bulk of the organic solvent (e.g., THF) under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer thoroughly and repeatedly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. The bicarbonate wash helps to neutralize and remove acidic phosphorus byproducts. Washing with copious amounts of water is also effective.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.
-
At this stage, the crude product should be significantly cleaner. Purification by silica gel column chromatography (using a gradient of ethyl acetate in hexanes, for example) should now be much more effective.
For destroying the odor of any residual reagent or byproducts on glassware, a rinse with an excess of sodium hypochlorite (bleach) is effective.[1]
Route B: Sulfhydrolysis of Quinoline-5-carbonitrile
This method offers a more direct path but involves its own set of challenges, primarily related to the reactivity of the nitrile and the handling of the sulfur source.
Question 1: My reaction of quinoline-5-carbonitrile with a sulfide source is slow, incomplete, or fails to proceed. How can I optimize it?
Answer: The addition of hydrogen sulfide to a nitrile is often base-catalyzed.[5] The electrophilicity of the nitrile carbon in quinoline-5-carbonitrile is reasonably high, but forcing conditions may still be required.
-
Choice of H₂S Source and Catalyst:
-
Gaseous H₂S: Bubbling H₂S gas through a solution of the nitrile is a classic method. The reaction is often catalyzed by a base like triethylamine or pyridine in a polar solvent.[4] However, this method requires specialized equipment and stringent safety precautions.
-
Sodium Hydrosulfide (NaSH): Using a hydrated form of NaSH is a convenient and safer alternative to gaseous H₂S.[5][6] The reaction can be run in solvents like DMF or a mixture of 1,4-dioxane and water.[5] The addition of an amine salt, such as diethylamine hydrochloride, can facilitate the reaction.[5][8]
-
Anion-Exchange Resin: Using an anion-exchange resin in its SH⁻ form can effectively catalyze the addition of H₂S under mild conditions (room temperature and atmospheric pressure).[4]
-
-
Solvent: Polar aprotic solvents like DMF or polar protic solvents like methanol/water mixtures are generally effective.[4][6]
-
Temperature: While some methods work at room temperature, gentle heating (e.g., to 55°C) can significantly improve the reaction rate, especially for less reactive nitriles.[5]
Question 2: I am observing the formation of quinoline-5-carboxamide as a major byproduct. How can I prevent this hydrolysis?
Answer: The formation of the corresponding amide is a common side reaction resulting from the hydrolysis of either the starting nitrile or the intermediate thioimidate, especially under basic conditions in the presence of water.
-
Control Water Content: If using a non-aqueous system (e.g., H₂S in pyridine), ensure all reagents and solvents are thoroughly dried.
-
Buffer the pH: In aqueous systems, overly harsh basic conditions can promote hydrolysis. While a base is needed for catalysis, using a buffered system or a milder base can help minimize this side reaction.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can increase the likelihood of byproduct formation. Monitor the reaction closely by TLC or LC-MS.
The following diagram outlines a troubleshooting workflow for the more common Lawesson's Reagent thionation route.
Caption: Troubleshooting workflow for the thionation of amides using Lawesson's Reagent.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A: Both routes are viable. The thionation of the corresponding amide (Route A) is often preferred in a research setting because Lawesson's Reagent is a commercially available, relatively easy-to-handle solid, and the reaction conditions are generally mild and reliable for a wide range of amides.[3][9] Route B can be more atom-economical but may require handling hazardous materials like H₂S gas or careful optimization to avoid hydrolysis side products.[4][5]
Q2: What are the key safety precautions when working with thionating agents and sulfide reagents?
A: Safety is paramount.
-
Lawesson's Reagent: It is harmful if swallowed or inhaled. It releases foul-smelling and toxic hydrogen sulfide upon contact with water or acids. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Sulfide (H₂S) and Hydrosulfides (NaSH): Hydrogen sulfide is an extremely toxic, flammable gas with the characteristic odor of rotten eggs. NaSH is a corrosive solid that can release H₂S upon contact with acid. Work with these reagents only in a certified chemical fume hood. Consider installing an H₂S sensor if you plan to use them frequently.
Q3: How can I effectively monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point.
-
Visualization: The starting materials and products are typically UV-active. Staining with iodine or potassium permanganate can also be used.
-
Analysis: The thioamide product is generally less polar than the corresponding amide precursor. Therefore, on a silica TLC plate, the product spot (Rƒ) should be higher than the starting amide spot. For the nitrile route, the thioamide product is significantly more polar than the starting nitrile, so the product spot will have a much lower Rƒ.
Q4: What are the typical spectroscopic signatures I should look for to confirm the formation of this compound?
A: Confirmation of the product structure relies on a combination of spectroscopic methods.
-
¹H NMR: The aromatic protons on the quinoline ring will be visible. The two protons of the primary thioamide (-CSNH₂) will typically appear as a broad singlet or two distinct broad signals in the downfield region (often > 8-9 ppm), depending on the solvent and concentration.
-
¹³C NMR: The most telling signal is the thiocarbonyl carbon (C=S), which will appear significantly downfield, typically in the range of 190-210 ppm. This is a key indicator of a successful thionation.
-
IR Spectroscopy: Look for the disappearance of the strong amide C=O stretch (typically ~1660 cm⁻¹) and the appearance of characteristic thioamide bands, including the C=S stretch, which is often found in the 1200-1000 cm⁻¹ region. N-H stretching bands will be present around 3300-3100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₁₀H₈N₂S, MW ≈ 188.25) should be clearly visible.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate purity.
Protocol A: Synthesis of Quinoline-5-carboxamide
This protocol assumes the starting point is quinoline-5-carboxylic acid.
-
To a stirred solution of quinoline-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the formation of the acyl chloride is complete, cool the reaction mixture to 0°C.
-
In a separate flask, prepare a saturated solution of ammonia in DCM or use a 2M solution of ammonia in methanol.
-
Slowly add the cold acyl chloride solution dropwise to the stirred ammonia solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude quinoline-5-carboxamide, which can be purified by recrystallization from ethanol or by column chromatography.
Protocol B: Thionation using Lawesson's Reagent[7]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve quinoline-5-carboxamide (1.0 eq) and Lawesson's Reagent (0.6 eq) in anhydrous THF (~0.05 M).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours. If the reaction is slow, gently heat to 40-50°C.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic solution thoroughly with saturated aqueous NaHCO₃ (3 times) and then with brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by silica gel column chromatography to afford pure this compound.
| Parameter | Condition | Rationale / Comment |
| Reagents | Quinoline-5-carboxamide, Lawesson's Reagent | Ensure both are dry. |
| Stoichiometry | 1.0 eq Amide : 0.6 eq LR | Slight excess of LR ensures completion. |
| Solvent | Anhydrous THF | Allows for room temperature reaction; ensure complete dissolution.[7] |
| Temperature | Room Temperature to 50°C | Start at RT; heat gently if reaction is sluggish. |
| Work-up | Aqueous NaHCO₃ wash | Crucial step to remove phosphorus byproducts before chromatography.[7] |
Protocol C: Synthesis from Quinoline-5-carbonitrile[5]
-
To a round-bottom flask, add quinoline-5-carbonitrile (1.0 eq), sodium hydrogen sulfide hydrate (NaSH·xH₂O, 3.0 eq), and diethylamine hydrochloride (3.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (1:1 v/v, ~0.2 M).
-
Heat the solution to 55°C and stir.
-
Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
After cooling to room temperature, dilute the mixture with water and perform an exhaustive extraction with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
References
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in Quinoline-5-carbothioamide synthesis
A Guide for Researchers on Identifying and Minimizing Byproducts
Welcome to the technical support guide for the synthesis of Quinoline-5-carbothioamide. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of specialized heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues, minimize byproduct formation, and optimize your reaction outcomes. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant and reliable methods for synthesizing this target molecule:
-
Thionation of Quinoline-5-carboxamide: This is the most common approach, involving the direct conversion of the corresponding amide's carbonyl group into a thiocarbonyl. The reaction is typically mediated by a phosphorus-based thionating agent.[1][2]
-
Nucleophilic Addition to Quinoline-5-carbonitrile: This method involves the reaction of the nitrile group with a sulfur nucleophile, such as hydrogen sulfide (H₂S) or its salts (e.g., NaSH).[3][4] This can be an effective route if the carbonitrile is readily available.
Q2: Which thionating reagent is better for converting the amide: Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀)?
Both reagents are effective, but they have distinct advantages and disadvantages.
-
Lawesson's Reagent (LR) is generally considered milder and often results in cleaner reactions with fewer byproducts.[5] It is more soluble in common organic solvents like THF and toluene, allowing reactions to proceed at lower temperatures.[6]
-
Phosphorus Pentasulfide (P₄S₁₀) is a more powerful and less expensive thionating agent. However, it often requires higher reaction temperatures and can lead to more side reactions and charring if not carefully controlled.[5][7] The workup can also be more challenging. For sensitive substrates, LR is typically the preferred choice. A combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to improve yields and simplify byproduct removal.[8][9][10]
Q3: My thionation reaction is very slow and gives low conversion. What are the likely causes?
Low conversion is a common issue and can usually be traced back to a few key parameters:
-
Stoichiometry: Thionating agents like Lawesson's Reagent are typically used in slight excess (0.5 to 0.6 equivalents, as LR is a dimer). Insufficient reagent will naturally lead to incomplete conversion.
-
Temperature: While some reactions with LR can proceed at room temperature in THF, many amide thionations require heating (refluxing in toluene or xylene) to drive the reaction to completion.[6] Ensure your reaction temperature is adequate for the substrate and solvent system.
-
Reagent Purity: Both LR and P₄S₁₀ can degrade upon exposure to atmospheric moisture.[7][11] Using old or improperly stored reagents can significantly decrease reactivity.
Q4: After my aqueous workup, I see the starting amide reappear in my NMR spectrum. What is happening?
This indicates the hydrolysis of your desired thioamide product back to the starting carboxamide. Thioamides are generally more resistant to hydrolysis than esters but can still revert under certain conditions, particularly in the presence of acid or base with residual water.[12][13] This is often a problem during workup if the pH is not controlled or if the product is exposed to aqueous conditions for an extended period.
Q5: How can I effectively remove the phosphorus-containing byproducts from my reaction?
This is a critical step for obtaining a pure product. Simply removing the solvent and attempting direct column chromatography is often ineffective.[6]
-
Aqueous Wash: After the reaction, quench the mixture carefully (e.g., with saturated NaHCO₃ solution) and perform a thorough aqueous workup. Washing the organic layer multiple times with water or brine helps remove the majority of the water-soluble phosphorus oxysulfide byproducts.[6][8]
-
Filtration through a Silica Plug: Before full chromatography, filtering the crude product through a short plug of silica gel can remove a significant portion of the polar, phosphorus-based impurities.[9][10]
-
Careful Chromatography: When running a column, choose a solvent system that provides good separation between your less polar thioamide product and the more polar baseline impurities.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Low Yield & Significant Unreacted Amide Starting Material
You observe a low yield of this compound, and TLC/NMR analysis shows a large amount of unreacted Quinoline-5-carboxamide.
-
Potential Cause A: Insufficient or Inactive Thionating Reagent. The stoichiometry of Lawesson's Reagent is crucial. It is a dimer, so 0.5 equivalents are stoichiometrically required for 1 equivalent of amide. It is common practice to use a slight excess (e.g., 0.6 eq). Furthermore, LR and P₄S₁₀ are sensitive to moisture and can lose activity over time.[7][11]
-
Solution: Ensure you are using at least 0.5 equivalents of high-quality Lawesson's Reagent. If in doubt, use a fresh bottle or a recently purchased batch. Consider increasing the stoichiometry to 0.7-0.8 equivalents in a small-scale trial.
-
-
Potential Cause B: Inadequate Reaction Conditions (Time/Temperature). The thionation of amides is an equilibrium-driven process that requires sufficient thermal energy to overcome the activation barrier. The formation of the stable P=O bond in the byproduct is the main driving force.[5][14]
-
Solution: If running the reaction in THF at room temperature, increase the reaction time to 12-24 hours. If conversion is still low, switch to a higher boiling solvent like toluene or dioxane and heat to 80-110 °C. Monitor the reaction by TLC until the starting material spot is consumed.
-
Problem 2: Product is Contaminated with Starting Amide (Post-Workup Hydrolysis)
The reaction appears complete by TLC, but after workup and purification, the starting amide is present as a major contaminant.
-
Potential Cause A: Presence of Water. Thioamides can hydrolyze back to their corresponding amides, a reaction catalyzed by acidic or basic conditions, especially at elevated temperatures.[15] Water present in the reaction mixture or introduced during workup can facilitate this reverse reaction.
-
Solution: Ensure all solvents and reagents are anhydrous. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passage through an activated alumina column). During workup, minimize the product's contact time with the aqueous phase. Ensure the organic phase is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
-
-
Potential Cause B: Unstable on Silica Gel. While less common, some thioamides can exhibit instability on silica gel, which is slightly acidic. This can lead to decomposition or hydrolysis during column chromatography.
-
Solution: Neutralize the silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, consider using a different stationary phase like alumina for purification.
-
Problem 3 (Nitrile Route): Low Conversion of Quinoline-5-carbonitrile
When attempting the synthesis from the nitrile using H₂S or a surrogate, the conversion to the thioamide is poor.
-
Potential Cause: Insufficient Nucleophile Activation or Delivery. The addition of H₂S to a nitrile is often base-catalyzed.[3] If the base is too weak or if the delivery of the sulfur nucleophile is inefficient, the reaction will stall.
-
Solution: When using gaseous H₂S, ensure a steady stream is bubbled through the solution in the presence of a suitable base like pyridine or triethylamine.[3] For a safer and often more reliable alternative, use a salt like sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S) in a polar aprotic solvent like DMF.[4][16] The addition of an activator like MgCl₂ can sometimes improve yields.[4]
-
Visualized Mechanisms & Workflows
To better illustrate the core concepts, we provide the following diagrams created using DOT language.
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Caption: Troubleshooting flowchart for low yield in thionation reactions.
Validated Experimental Protocols
Protocol A: Synthesis via Thionation with Lawesson's Reagent
This protocol is optimized for clean conversion and straightforward purification.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Quinoline-5-carboxamide (1.0 eq).
-
Reagent Addition: Add Lawesson's Reagent (0.6-0.7 eq).
-
Solvent: Add anhydrous toluene (sufficient to make a ~0.1 M solution).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent), checking for the consumption of the starting amide. Reactions are typically complete within 4-8 hours.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Workup: Proceed immediately to the workup as described in Protocol B.
Protocol B: Effective Workup and Purification for Thionation Reactions
This procedure is critical for removing phosphorus byproducts and preventing product hydrolysis.
-
Quenching: Slowly pour the cooled reaction mixture into a vigorously stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with saturated brine (1x). This step is crucial for removing phosphorus byproducts.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Table 1: Comparison of Thionation Conditions
| Parameter | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |
| Stoichiometry (eq) | 0.5 - 0.7 | 0.25 - 0.5 (as P₄S₁₀) |
| Typical Solvent | THF, Toluene, Dioxane | Toluene, Xylene, Pyridine |
| Temperature | Room Temp to 110 °C | 80 °C to 140 °C |
| Reaction Profile | Generally cleaner, fewer byproducts[5] | More reactive, higher risk of side reactions[1] |
| Workup | Standard aqueous wash is effective | More rigorous washing often needed |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 8. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. audreyli.com [audreyli.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 12. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Stability of Quinoline-5-carbothioamide for Experimental Use
Introduction
Quinoline-5-carbothioamide is a versatile heterocyclic compound with significant potential in various research and drug development applications. As with many complex organic molecules, ensuring its stability throughout experimental workflows is paramount for obtaining reproducible and reliable data. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address the stability challenges associated with this compound. The information herein is grounded in the fundamental chemical properties of the quinoline and thioamide functional groups. However, it is crucial to note that specific stability profiles can be matrix- and condition-dependent; therefore, we strongly recommend performing experiment-specific validation.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color over time. Is it still usable?
A change in color, such as yellowing or browning, of solid quinoline derivatives is often an indication of degradation.[1] This can be caused by exposure to light (photodegradation) or oxidation. While a slight color change may not significantly impact purity for some applications, it is a warning sign. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For critical experiments, using a fresh, uncolored batch is the safest approach.
Q2: What are the primary factors that can cause this compound to degrade in solution?
Based on the chemistry of its constituent functional groups, the stability of this compound in solution is likely influenced by several factors:
-
pH: Quinoline compounds can be unstable in both acidic and basic conditions. Thioamides can also undergo hydrolysis, particularly at pH extremes.
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Oxidation: The thioamide group is susceptible to oxidation, which can convert it to the corresponding amide or other sulfur oxides. The quinoline ring itself can also be prone to oxidation.[2]
Q3: What is the recommended way to prepare and store stock solutions of this compound?
To maximize stability, stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is often a suitable choice for many organic compounds. Prepare the solution, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in light-protecting containers. Before use, allow an aliquot to equilibrate to room temperature slowly and vortex gently to ensure homogeneity.
Q4: How can I tell if my compound is degrading in my experimental assay?
Inconsistent results, a gradual loss of compound potency over time, or the appearance of unexpected peaks in analytical readouts (like HPLC or LC-MS) are all potential indicators of compound degradation. If you observe these issues, it is crucial to troubleshoot by preparing fresh solutions and reassessing the stability of your compound under the specific assay conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Instability | Recommended Action |
| Inconsistent or non-reproducible assay results. | Degradation of the compound in the stock solution or assay buffer. | Prepare a fresh stock solution of this compound. If the problem persists, perform a time-course experiment to assess the compound's stability in the assay buffer at the experimental temperature. Consider adding antioxidants if oxidation is suspected. |
| A visible precipitate forms in the stock solution upon storage or in the assay medium. | The compound may be degrading to a less soluble product, or the initial solvent may not be optimal for long-term stability. | First, ensure the compound was fully dissolved initially. If precipitation occurs over time, try preparing a fresh stock in a different high-purity, anhydrous solvent. If precipitation occurs in the aqueous assay medium, this may be a solubility issue rather than instability. In that case, consider the use of solubilizing agents, but be sure to test their compatibility with your assay. |
| Loss of biological activity in a cell-based assay over the incubation period. | The compound may be unstable in the cell culture medium at 37°C or may be metabolized by the cells. | To distinguish between chemical instability and metabolism, incubate the compound in the cell-free culture medium under the same conditions and analyze its concentration over time. If it degrades, the medium components or pH may be the issue. If stable in the medium alone, cellular metabolism is a more likely cause. |
| Appearance of new peaks in HPLC or LC-MS analysis of the experimental sample. | This is a strong indicator of degradation. | Characterize the new peaks to the extent possible to understand the degradation pathway (e.g., mass spectrometry can indicate oxidation by a +16 Da shift). This information can help in identifying the stress factor (e.g., presence of an oxidizing agent) and mitigating it. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound to maximize its stability.
-
Pre-weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: In a well-ventilated area, accurately weigh the desired amount of the solid compound.
-
Dissolution: Add a high-purity, anhydrous solvent (e.g., DMSO) to the solid to achieve the desired stock concentration. Use a vortex mixer to ensure complete dissolution. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in amber glass vials or other light-protecting containers.
-
Storage: Tightly cap the vials and store them at -20°C or, for longer-term storage, at -80°C.
-
Usage: When needed, remove a single aliquot and allow it to thaw to room temperature. Vortex gently before use. Avoid repeated freeze-thaw cycles of the same aliquot.
Caption: Workflow for preparing a stable stock solution.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][4][5] This is essential for developing a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralization: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a suitable analytical method, typically a stability-indicating HPLC method.[6] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[4]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Caption: Workflow for a forced degradation study.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | Store in a tightly sealed container at low temperature (e.g., 4°C or -20°C), protected from light and moisture. | To minimize oxidation, hydrolysis, and photodegradation.[1][7] |
| Solvent for Stock Solution | High-purity, anhydrous DMSO is a common first choice. Acetonitrile or methanol may also be suitable. | To ensure complete dissolution and minimize solvent-mediated degradation. |
| Stock Solution Storage | Aliquot into single-use volumes in light-protecting containers and store at -20°C or -80°C. | To prevent degradation from light exposure and repeated freeze-thaw cycles. |
| Experimental Conditions | Whenever possible, prepare fresh dilutions from the stock solution for each experiment. Minimize the time the compound spends in aqueous buffers before analysis. | To reduce the risk of degradation during the experiment. |
| Validation | Perform a forced degradation study to understand the specific stability profile of this compound under your experimental conditions. | To develop a stability-indicating method and ensure the integrity of your experimental data.[3][4] |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. lobachemie.com [lobachemie.com]
Addressing inconsistent results in Quinoline-5-carbothioamide bioactivity assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Quinoline-5-carbothioamide bioactivity assays. As a Senior Application Scientist, I understand that inconsistent results can be a significant roadblock in research and development. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to achieve reliable and reproducible data. We will explore the underlying causes of variability and provide actionable protocols to validate your findings.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with this compound and similar compounds.
Q1: My this compound compound is showing variable activity between experiments. What is the most likely cause?
A: Inconsistent bioactivity is a frequent challenge and can stem from several factors. The most common culprits are issues with compound solubility and stability.[1] Quinoline derivatives, particularly those with hydrophobic moieties, can be difficult to dissolve in aqueous assay buffers, leading to precipitation and inconsistent concentrations in your assay wells.[1][2] Additionally, the thioamide group can be susceptible to degradation, especially with improper storage or handling.[3]
Q2: I'm observing precipitation after diluting my DMSO stock solution into my aqueous cell culture medium. How can I resolve this?
A: This is a classic sign of poor aqueous solubility. Here are a few strategies to address this:
-
Optimize Stock Concentration: While it's tempting to make a highly concentrated DMSO stock to minimize the final solvent concentration, this can increase the likelihood of the compound crashing out upon dilution. Try preparing a less concentrated stock solution.[1]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions, allowing the compound to equilibrate at each step.[1]
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[4] For basic quinolines, slightly lowering the pH of your buffer might improve solubility. Conversely, for acidic derivatives, a higher pH could be beneficial. However, always ensure the final pH is compatible with your assay system.[2][5]
-
Use of Solubilizing Excipients: Consider using excipients like cyclodextrins or non-ionic surfactants such as Tween® 80 at low concentrations to enhance solubility.[2]
Q3: Can the thioamide functional group in my compound interfere with the assay itself?
A: Yes, this is a critical consideration. Thioamides can be reactive and may interfere with assay components.[6] For example, they can act as reducing agents, which could lead to false positives in assays that rely on redox reactions, such as MTT or resazurin-based cell viability assays.[7][8] It's also been noted that thioamide-containing compounds can sometimes be unstable, slowly cleaving during long-term storage.[3]
Q4: How should I properly store my this compound stock solutions to ensure stability?
A: Proper storage is crucial for maintaining compound integrity.[9] Stock solutions, typically in DMSO, should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare small-volume aliquots.[1][10] Protect the compound from light, as quinoline derivatives can be light-sensitive, leading to degradation over time.[11]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues you may encounter during your bioactivity assays.
Guide 1: Diagnosing and Resolving Compound Solubility Issues
Inconsistent results are often a direct consequence of the compound not being fully dissolved in the assay medium. This guide will help you systematically address this problem.
Symptoms:
-
High variability between replicate wells.
-
Visible precipitate or cloudiness in assay plates.[2]
-
Non-reproducible dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Step-by-Step Protocol: Kinetic Solubility Assessment
This protocol provides a quick method to estimate the solubility of your compound in the final assay buffer.
-
Prepare a Dilution Series: Create a series of dilutions of your this compound in the final assay buffer, starting from the highest concentration used in your bioassay.
-
Incubate: Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Centrifugation: Centrifuge the plate or tubes at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable method, such as HPLC-UV.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is your approximate kinetic solubility limit.
Table 1: Recommended Solubilizing Agents
| Excipient | Typical Starting Concentration | Considerations |
| Pluronic® F-68 | 0.01% - 0.1% (w/v) | Generally low cell toxicity at these concentrations.[2] |
| Tween® 80 | 0.01% - 0.05% (v/v) | Can form micelles at higher concentrations, potentially affecting results.[2] |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Can form inclusion complexes, altering compound availability.[2] |
Guide 2: Investigating Compound Stability and Degradation
The chemical stability of your test compound is paramount for obtaining reliable data. This guide will help you assess if your this compound is degrading under your experimental conditions.
Symptoms:
-
Loss of activity over time during the assay.
-
Appearance of new peaks in HPLC analysis of the compound post-incubation.
-
Results vary depending on the age of the prepared solutions.
Troubleshooting Workflow:
Caption: Workflow for assessing compound stability.
Step-by-Step Protocol: Stability Assessment in Assay Media
This protocol will help determine if your compound is stable over the course of your experiment.
-
Prepare Compound Solution: Dilute your this compound to the highest assay concentration in the complete cell culture medium (including serum).
-
Incubation: Incubate the solution under the exact conditions of your bioassay (e.g., 37°C, 5% CO2) for the same duration as your longest experimental time point.
-
Sample Collection: Take aliquots at the beginning (T=0) and at the end of the incubation period. Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -80°C.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the amount of the parent compound remaining.[5]
-
Calculate Stability: Express the stability as the percentage of the parent compound remaining at the final time point compared to T=0. A loss of more than 10-15% may indicate a stability issue that could affect your results.
Guide 3: Deconvoluting Assay Interference Artifacts
Some compounds can interfere directly with the assay technology, leading to false-positive or false-negative results. This is particularly relevant for colorimetric and fluorescence-based assays.
Symptoms:
-
Activity is observed in cell-free control wells.
-
Compound has a strong color or is autofluorescent at the assay wavelengths.[12]
-
Results from one assay type (e.g., MTT) are not confirmed by an orthogonal assay (e.g., CellTiter-Glo®).
Troubleshooting Workflow:
Caption: Decision tree for identifying assay interference.
Step-by-Step Protocol: Orthogonal Assay Validation
If you suspect interference with your primary assay, confirming the bioactivity with a mechanistically different method is crucial.
Scenario: Your primary screen uses an MTT (colorimetric, redox-based) assay.[1]
Orthogonal Method: Use an ATP-based luminescence assay (e.g., CellTiter-Glo®). This assay measures the level of ATP, a marker of metabolically active cells, and is less susceptible to interference from colored or redox-active compounds.[7][13]
-
Perform Dose-Response: Run a parallel dose-response experiment with your this compound using both the MTT assay and the CellTiter-Glo® assay.
-
Culture and Treat Cells: Seed and treat your cells identically for both assays.
-
Assay Readout: At the end of the incubation period, process the plates according to the specific protocols for each assay.
-
Compare Results: If the compound is a true bioactive hit, you should observe a similar dose-dependent effect on cell viability with both methods. A significant discrepancy in the IC50 values or the shape of the dose-response curves suggests that your compound is interfering with one of the assays.
Table 2: Common Assay Interferences and Solutions
| Interference Type | Potential Cause | Recommended Action |
| Colorimetric | Compound absorbs light at the same wavelength as the assay product (e.g., formazan in MTT).[12] | Run compound-only controls to measure and subtract its absorbance. Switch to a fluorescence or luminescence-based assay.[12] |
| Autofluorescence | Quinoline scaffold is known to be fluorescent.[14] | Measure the fluorescence of the compound alone at the assay's excitation/emission wavelengths and subtract this background. Use red-shifted fluorescent dyes to avoid spectral overlap.[14] |
| Redox Cycling | Thioamide moiety or other functional groups can reduce assay reagents (e.g., resazurin, MTT).[7] | Confirm activity with a non-redox-based orthogonal assay, such as an ATP-based assay or a real-time impedance-based assay. |
Guide 4: Addressing Cell-Based Variability
Even with a stable and soluble compound, inconsistencies can arise from the biological system itself.
Symptoms:
-
Poor assay statistics (e.g., Z'-factor < 0.5).
-
High well-to-well variability within the same plate.
-
"Edge effects" where cells in the outer wells of a plate behave differently.[1]
Troubleshooting Strategies:
-
Cell Health and Passage Number: Ensure you are using healthy, actively dividing cells. Work within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug responses.[1]
-
Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment.
-
Plate Uniformity: To mitigate edge effects, which are often caused by uneven temperature or evaporation, fill the outer wells of the plate with sterile PBS or media without cells.[12] Ensure plates are properly humidified in the incubator.
-
Pipetting Technique: Inconsistent pipetting is a major source of variability.[15] Ensure pipettes are calibrated and use consistent technique for all liquid handling steps. Automation can significantly reduce this type of error.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gmpplastic.com [gmpplastic.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. dispendix.com [dispendix.com]
Technical Support Center: Refinement of Purification Techniques for High-Purity Quinoline-5-carbothioamide
Introduction
Welcome to the technical support center for the purification of Quinoline-5-carbothioamide (CAS 855763-66-5).[1] This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining this compound at high purity. The unique chemical nature of this compound, possessing a basic quinoline nucleus and a polar, yet sensitive, thioamide functional group, presents distinct challenges that require carefully optimized purification strategies. This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address common and complex issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be quinoline-5-carbonitrile, quinoline-5-carboxamide, or related precursors.
-
Thionation Reagent Byproducts: If using reagents like Lawesson's reagent or P₄S₁₀ for the thioamidation of a corresponding amide, you may find phosphorus-containing byproducts, which can be challenging to remove.
-
Isomeric Impurities: Synthetic routes starting from substituted precursors, such as the Skraup or Doebner-von Miller syntheses, can produce regioisomers that are notoriously difficult to separate from the desired product.[2]
-
Side-Reaction Products: Harsh reaction conditions can lead to polymerization or the formation of tarry by-products, a common issue in quinoline synthesis.[3]
-
Hydrolysis Product: The carbothioamide group can be susceptible to hydrolysis back to the corresponding carboxamide, especially under acidic or basic conditions during workup.
-
Residual Solvents: Solvents used during the reaction or initial workup may persist in the crude material.
Q2: My purified this compound is a distinct yellow or brownish solid. Does this indicate impurity?
A2: Not necessarily. While a pure crystalline solid is often expected to be white or off-white, many quinoline derivatives are known to develop a yellow and eventually brown coloration upon exposure to air and light.[2][4] This is typically due to the formation of minute quantities of oxidized species. For most applications, this slight discoloration does not signify a major loss of purity. However, for applications requiring the highest purity, such as reference standard preparation or certain biological assays, further purification may be warranted. To minimize discoloration, store the purified compound in a dark container under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: I'm observing significant product loss and streaking on my silica gel column. What's causing this?
A3: This is a classic issue when purifying basic compounds like quinolines on standard silica gel. The primary causes are:
-
Acidity of Silica: Silica gel has acidic silanol groups on its surface. The basic nitrogen atom of the quinoline ring can interact strongly with these sites, leading to irreversible adsorption, tailing (streaking), and even acid-catalyzed decomposition of the product.[2]
-
Thioamide Instability: The carbothioamide functional group itself can be sensitive to the acidic environment of the silica, potentially leading to degradation.
Solution: Deactivate the silica gel before use. This is typically done by pre-treating the silica with a mobile phase containing a small percentage (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia solution. This neutralizes the acidic sites, dramatically improving recovery and peak shape. Alternatively, using a different stationary phase like neutral or basic alumina can be an effective strategy.[2]
Q4: How do I select an optimal solvent system for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] A systematic solvent screen is the most effective approach.
Screening Protocol:
-
Place a small amount (10-20 mg) of your crude product into several different test tubes.
-
Add a few drops of a test solvent to each tube and observe solubility at room temperature.
-
If insoluble, gently heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid just dissolves.[6]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
The best solvent will be one where the compound dissolves when hot and forms a high yield of crystals upon cooling.
The table below provides a starting point for solvent selection, ordered by decreasing polarity. Solvent mixtures (e.g., Ethanol/Water, Dichloromethane/Hexane) are often highly effective.[7]
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use & Comments |
| Water | 10.2 | 100 | Good for polar compounds. Often used as an anti-solvent with polar organic solvents. |
| Methanol | 6.6 | 65 | Good for polar compounds. Can be paired with water or DCM. |
| Ethanol | 5.2 | 78 | A versatile solvent, often a good starting point.[8][9] |
| Acetonitrile | 6.2 | 82 | Effective for many nitrogen-containing heterocycles.[10] |
| Acetone | 5.4 | 56 | Strong solvent, often needs to be paired with an anti-solvent like hexane. |
| Ethyl Acetate | 4.3 | 77 | Medium polarity, good general-purpose solvent. |
| Dichloromethane | 3.4 | 40 | Dissolves many organics; often paired with a non-polar anti-solvent like hexane. |
| Toluene | 2.3 | 111 | Good for aromatic compounds; higher boiling point can be a disadvantage. |
| Hexane/Heptane | 0.0 | 69 / 98 | Non-polar. Primarily used as an anti-solvent or for triturating oils. |
Troubleshooting Guides
Issue 1: My product separates as an oil during recrystallization ("oiling out") and refuses to crystallize.
This common issue occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting product oiling out.
Issue 2: My final product purity is stuck at 95-98% by HPLC, with persistent minor impurities.
When standard methods fail to deliver the required purity, more advanced techniques are necessary.
Advanced Purification Strategies:
-
Preparative HPLC: This is the most direct method for achieving >99.5% purity. It offers high resolution but can be resource-intensive. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% TFA or formic acid) is a common starting point.
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is exceptionally powerful for separating compounds with similar polarities, such as isomers of quinoline derivatives.[11][12] It works by partitioning the sample between two immiscible liquid phases based on slight differences in pKa and partition coefficients, avoiding solid supports entirely and thus preventing irreversible adsorption.[12]
-
Salt Formation and Regeneration: Convert the basic this compound into a salt (e.g., hydrochloride, picrate).[13][14] Often, the salt will have different crystallization properties, allowing for the exclusion of impurities. After recrystallizing the salt to high purity, the free base can be regenerated by treatment with a mild base (e.g., NaHCO₃ solution) followed by extraction.[13]
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol assumes a suitable solvent (or solvent pair) has been identified via screening.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored due to tarry impurities, add a small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by HPLC, NMR, and melting point to confirm purity.
Protocol 2: Deactivated Silica Gel Column Chromatography
This protocol is for purifying compounds that show poor behavior on standard silica gel.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1). Add triethylamine (TEA) to the mobile phase to a final concentration of 1% (v/v). For every 100 g of silica, use approximately 400-500 mL of this TEA-containing solvent.
-
Column Packing: Pour the slurry into the chromatography column and use gentle air pressure or a pump to pack the bed uniformly. Allow the excess solvent to drain to the level of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (~1-2 times the sample weight) by evaporating the solvent. Carefully layer the resulting dry powder onto the top of the column bed.
-
Elution: Begin elution with the initial mobile phase (containing 1% TEA). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of similar polarity (remember to add a drop of TEA to the TLC jar solvent).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added TEA is volatile and will be removed during this step.
Caption: General purification workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of Quinoline Thioamides
Welcome to the technical support center for the synthesis of quinoline thioamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable heterocyclic compounds. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Introduction: The Importance and Challenges of Quinoline Thioamide Synthesis
Quinoline thioamides are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1] Their synthesis, most commonly achieved by the thionation of the corresponding quinoline amides, is often perceived as straightforward. However, the reality is that this transformation is fraught with potential difficulties, including incomplete conversion, challenging purifications, and unexpected side reactions. This guide aims to provide a deeper understanding of the underlying chemistry to empower you to overcome these synthetic hurdles.
The most prevalent method for synthesizing thioamides from amides involves the use of thionating agents like Lawesson's reagent or phosphorus pentasulfide (P4S10).[2][3] While effective, these reagents come with their own set of challenges that require careful consideration of reaction conditions and substrate reactivity.
Troubleshooting Guide & FAQs
Issue 1: Incomplete or No Reaction
Question: I am attempting to thionate my quinoline amide using Lawesson's reagent, but I am observing very low conversion to the desired thioamide, even after prolonged reaction times. What could be the issue?
Answer: This is a common problem that can stem from several factors related to reagent quality, reaction conditions, and the nature of your specific quinoline amide.
Causality and Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: Lawesson's reagent (LR) can degrade over time, especially if not stored under anhydrous conditions. It is also known to have low solubility in many common organic solvents.[2]
-
Recommendation: Use freshly opened or properly stored LR. For substrates that are sluggish, consider using a slight excess of LR (0.6-1.0 equivalents). It's important to note that LR's reactive form in solution is a dithiophosphine ylide, which exists in equilibrium with the dimeric form.[4]
-
-
Reaction Temperature and Solvent: Amides are generally more reactive towards LR than esters or ketones.[2][5] However, the thionation of amides often requires elevated temperatures to proceed at a reasonable rate.[2][6]
-
Steric Hindrance: The reactivity of the amide can be influenced by steric hindrance around the carbonyl group.[5] Bulky substituents on the quinoline ring or on the amide nitrogen can slow down the reaction.
-
Recommendation: For sterically hindered substrates, longer reaction times and higher temperatures are often necessary. In some cases, using a more reactive thionating agent might be beneficial.
-
-
Alternative Thionating Agents: If Lawesson's reagent proves ineffective, other thionating agents can be employed.
Issue 2: Formation of Undesired Byproducts
Question: My reaction is producing the desired quinoline thioamide, but I am also observing a significant amount of an unexpected byproduct. How can I identify and minimize this side reaction?
Answer: Side reactions in thionation chemistry are common and often depend on the specific substrate and reaction conditions. Understanding the potential pathways for byproduct formation is key to mitigating them.
Common Byproducts and Mitigation Strategies:
-
Nitrile Formation: Primary (unsubstituted) amides can sometimes undergo dehydration to form nitriles, especially at high temperatures with reagents like Lawesson's reagent.[2]
-
Mechanism: The phosphorus-containing byproduct from the thionation can act as a dehydrating agent.
-
Recommendation: If nitrile formation is a significant issue, consider using milder reaction conditions (lower temperature, shorter reaction time) or a different thionating agent that is less prone to causing dehydration.
-
-
Decomposition of Starting Material or Product: Quinoline derivatives can be sensitive to prolonged heating, especially in the presence of acidic or basic impurities.[11] Thioamides themselves can also be less stable than their amide counterparts.[12][13]
-
Recommendation: Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete. Ensure your starting materials and solvents are pure and dry. If the product is sensitive, consider performing the reaction at the lowest effective temperature.
-
-
Reactions with Other Functional Groups: If your quinoline amide contains other reactive functional groups (e.g., esters, ketones), these may also react with the thionating agent, leading to a mixture of products.[2][5]
-
Reactivity Order: The general reactivity of functional groups towards Lawesson's reagent is: hydroxyl > amide > ketone > ester.[2]
-
Recommendation: Careful control of reaction stoichiometry and temperature can sometimes achieve selective thionation of the amide. If selectivity is a major issue, protecting other reactive functional groups may be necessary.
-
Issue 3: Difficult Purification
Question: I have successfully synthesized my quinoline thioamide, but I am struggling to purify it. The crude product is a complex mixture, and the phosphorus byproducts from Lawesson's reagent are difficult to remove.
Answer: Purification is arguably one of the most challenging aspects of thioamide synthesis using phosphorus-based reagents. The phosphorus-containing byproducts often have polarities similar to the desired product, making separation by standard column chromatography difficult.[14]
Purification Strategies:
-
Workup Procedure to Decompose Phosphorus Byproducts: A crucial step is to quench the reaction in a way that facilitates the removal of the phosphorus-containing byproducts.
-
Chromatography Techniques:
-
Silica Gel Chromatography with Modifiers: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on silica gel, leading to tailing and poor separation.[15] Adding a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to the eluent can significantly improve peak shape and resolution.[15]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina.[15] For some compounds, reversed-phase (C18) chromatography can also be an effective purification method.[15]
-
-
Crystallization: If your quinoline thioamide is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good recovery of pure product.
-
Purification via Salt Formation: For quinoline derivatives, forming a salt (e.g., with picric acid or HCl) can be a useful purification strategy.[16] The salt can be crystallized and then neutralized to recover the pure quinoline thioamide.[16]
Data Presentation
Table 1: Comparison of Common Thionating Agents for Amide to Thioamide Conversion
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Toluene or Xylene, reflux | Good selectivity for amides over esters.[2] | Can be slow, purification challenges.[3][14] |
| Phosphorus Pentasulfide (P4S10) | Toluene or Pyridine, reflux | More reactive than LR.[3] | Less selective, harsh conditions.[3] |
| P4S10-Pyridine Complex | Acetonitrile or Dimethyl Sulfone | Improved solubility and reactivity.[8][9] | Requires preparation of the complex. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Quinoline Thioamide using Lawesson's Reagent
-
To a solution of the quinoline amide (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add Lawesson's reagent (0.6 mmol, 243 mg).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add ethanol (5 mL) and heat the mixture to reflux for 1-2 hours to decompose the phosphorus byproducts.[14]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an eluent containing 0.5-2% triethylamine if necessary) or by crystallization.[15]
Visualizations
Diagram 1: Troubleshooting Workflow for Quinoline Thioamide Synthesis
Caption: A decision-making workflow for troubleshooting common issues in quinoline thioamide synthesis.
Diagram 2: Reaction Mechanism of Amide Thionation with Lawesson's Reagent
Caption: Simplified mechanism of amide thionation using Lawesson's reagent, proceeding through a four-membered ring intermediate.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Enhancing Cell Permeability of Quinoline-5-Carbothioamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-5-carbothioamide derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you overcome challenges related to the cell permeability of this important class of compounds. Quinoline derivatives are a significant scaffold in drug discovery, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, like many small molecules, achieving optimal cell permeability can be a hurdle. This guide offers practical, evidence-based solutions to enhance the intracellular delivery of your this compound derivatives.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of this compound derivatives.
Q1: What are the typical physicochemical properties of this compound derivatives that might limit their cell permeability?
A1: this compound derivatives, while structurally diverse, can possess properties that hinder passive diffusion across the cell membrane. These may include:
-
High Molecular Weight: Depending on the substitutions, the molecular weight can exceed 500 Daltons, a key parameter in Lipinski's Rule of Five for oral bioavailability.[4][5]
-
Hydrogen Bonding Capacity: The carbothioamide group itself contains hydrogen bond donors and acceptors. Additional polar functional groups on the quinoline ring or its substituents can increase the hydrogen bonding potential, which can impede membrane permeation.[6][7]
-
Polar Surface Area (PSA): A high PSA, often associated with an increased number of polar atoms, can limit passive diffusion across the lipophilic cell membrane.
-
Low Lipophilicity: While a certain degree of lipophilicity is required for membrane partitioning, very low lipophilicity (logP) can prevent the compound from effectively entering the lipid bilayer.[8]
Q2: What is "Lipinski's Rule of Five," and how does it apply to my quinoline derivatives?
A2: Lipinski's Rule of Five is a guideline to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[4] It states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A logP value less than 5.
For your this compound derivatives, you can use this rule as a preliminary screen. If your compounds violate one or more of these rules, it may indicate a higher probability of poor permeability.[5][6] However, it's important to remember that this is a guideline, and many effective drugs, particularly in complex therapeutic areas, are "beyond the Rule of Five".[6][8]
Q3: What are the primary mechanisms by which small molecules like my quinoline derivatives cross the cell membrane?
A3: Small molecules primarily cross the cell membrane through two main routes:
-
Passive Diffusion: This is the movement of a compound across the lipid bilayer driven by its concentration gradient. It is favored by properties such as moderate lipophilicity, low molecular weight, and a low number of hydrogen bonds.[9]
-
Carrier-Mediated Transport: This involves the assistance of membrane transporter proteins. This can be either passive (facilitated diffusion) or active (requiring energy).[9] Some quinoline derivatives may be substrates for uptake or efflux transporters, which can significantly impact their intracellular concentration.
Q4: How can I get a preliminary idea of my compound's permeability without conducting cell-based assays?
A4: In the early stages of drug discovery, computational tools can provide valuable predictions of a compound's physicochemical properties and permeability.[6] You can use software to calculate:
-
logP (or clogP): An indicator of lipophilicity.
-
Topological Polar Surface Area (TPSA): A predictor of passive molecular transport through membranes.
-
Molecular Weight (MW).
-
Number of Hydrogen Bond Donors and Acceptors.
Several online platforms and software packages can perform these calculations and assess your compounds against Lipinski's Rule of Five. These in silico predictions can help prioritize which derivatives to advance to experimental permeability assays.
II. Troubleshooting Guide: Enhancing Cell Permeability
This section provides a problem-and-solution framework for common experimental challenges encountered when working to improve the cell permeability of this compound derivatives.
Problem 1: My this compound derivative shows high potency in a cell-free assay but low activity in a cell-based assay.
Answer: This discrepancy is a classic indicator of poor cell permeability. The compound is active against its target but cannot reach it in sufficient concentrations within the cell.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Conduct a Preliminary Permeability Assay:
-
Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Rationale: PAMPA is a high-throughput, cell-free assay that specifically measures passive diffusion.[10][11] It can quickly tell you if your compound has an inherent issue with crossing a lipid barrier, independent of cellular transporters.
-
-
Structural Modification Strategies:
-
Action: If PAMPA results indicate low passive permeability, consider the following structural modifications:
-
Increase Lipophilicity: Introduce lipophilic groups (e.g., methyl, ethyl, or halogen atoms) at suitable positions on the quinoline ring. Be mindful not to increase logP excessively, as this can lead to poor solubility and off-target effects.
-
Reduce Hydrogen Bonding: Mask polar groups that are not essential for target binding. For instance, if a hydroxyl or amine group is not critical for activity, consider converting it to a methyl ether or an N-alkylated derivative, respectively.[7]
-
Form Intramolecular Hydrogen Bonds: Introduce substituents that can form an intramolecular hydrogen bond, which can "hide" polar groups and reduce the energy required for desolvation when entering the cell membrane.[7][12]
-
-
Problem 2: My compound has a favorable logP and meets Lipinski's rules, but still shows poor intracellular accumulation. I suspect it might be an efflux pump substrate.
Answer: This is a common issue, especially with compounds that have aromatic ring systems. Efflux pumps, such as P-glycoprotein (P-gp), are membrane transporters that actively remove xenobiotics from the cell, reducing their intracellular concentration and efficacy.
Troubleshooting Steps:
-
Perform a Bidirectional Cell-Based Permeability Assay:
-
Action: Use a Caco-2 or MDCK-MDR1 cell permeability assay.[13][14][15]
-
Rationale: These assays use polarized cell monolayers that express efflux transporters like P-gp. By measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux pump.[14][16]
-
-
Confirm Efflux Pump Involvement with an Inhibitor:
-
Action: Repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[13][17]
-
Rationale: If your compound is a P-gp substrate, the addition of an inhibitor will block its efflux, resulting in a decrease in the B-to-A permeability and a reduction of the efflux ratio towards 1.
-
-
Structural Modification to Evade Efflux:
-
Action: If your compound is confirmed as an efflux substrate, consider these modifications:
-
Introduce Polar or Hydrogen-Bonding Groups: While seemingly counterintuitive to enhancing passive diffusion, strategically adding polar groups can disrupt the recognition of the compound by the efflux transporter.
-
Alter Molecular Shape and Rigidity: Efflux pumps often recognize specific pharmacophores and conformations. Modifying the overall shape by introducing bulky groups or altering the flexibility of side chains can reduce its affinity for the transporter.
-
Remove Efflux Pharmacophores: Analyze the structure of known P-gp substrates and try to identify and remove or modify similar structural motifs in your compound.
-
-
Problem 3: I have a series of this compound derivatives with varying substituents. How do I systematically evaluate their structure-permeability relationship?
Answer: Establishing a clear structure-activity relationship (SAR) and structure-permeability relationship (SPR) is crucial for rational drug design.
Systematic Approach:
-
Generate a Data Matrix: Create a table that includes the chemical structure of each derivative, its calculated physicochemical properties (logP, MW, TPSA, etc.), and its experimental permeability data from assays like PAMPA and Caco-2.
Derivative R1 Group R2 Group MW (Da) clogP TPSA (Ų) Papp (A-B) (cm/s) Efflux Ratio Lead-1 -H -H 202.26 2.5 64.3 1.0 x 10⁻⁶ 1.2 Deriv-1a -F -H 220.25 2.7 64.3 1.5 x 10⁻⁶ 1.1 Deriv-1b -OCH₃ -H 232.29 2.4 73.5 0.8 x 10⁻⁶ 1.3 Deriv-1c -H -NH₂ 217.28 1.8 90.3 0.5 x 10⁻⁶ 5.5 -
Analyze Trends:
-
Passive Permeability (PAMPA or Papp A-B with low efflux): Look for correlations between permeability and properties like logP and TPSA. For example, does increasing lipophilicity consistently improve permeability across your series?
-
Efflux (Efflux Ratio): Identify which substituents lead to a high efflux ratio. This can help you build a pharmacophore model for efflux transporter recognition.
-
-
Visualize the Data: Use graphing software to plot permeability against different physicochemical parameters. This can help you visualize the relationships and identify outliers.
-
Iterative Design: Based on your SAR and SPR analysis, design and synthesize new derivatives to test your hypotheses. For example, if you find that a specific substitution position is sensitive to efflux, you can explore a variety of different functional groups at that position to find one that maintains potency while avoiding efflux.
III. Experimental Protocols
Here are detailed, step-by-step protocols for key permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[10][18]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Plate: Prepare the test compounds in PBS at a final concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., <1%).
-
Assemble the PAMPA Sandwich: Place the filter plate (now the donor plate) on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using an appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
Caco-2 Cell Permeability Assay
Objective: To assess the permeability of a compound across a monolayer of human intestinal cells, which can indicate both passive and active transport.[16][19][20]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.[17]
-
Permeability Assay (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (at a concentration like 10 µM) in transport buffer to the apical (upper) chamber.[20]
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C for a set time (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (B-to-A):
-
Perform the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for determining the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS. Also, measure the amount of Lucifer yellow that has crossed the monolayer to confirm that the integrity was maintained throughout the experiment.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Divide the Papp (B-to-A) by the Papp (A-to-B).
IV. Visualizations
Workflow for Optimizing Cell Permeability
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 5. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
Technical Support Center: A Researcher's Guide to Modifying Quinoline-5-carbothioamide for Enhanced Biological Activity
Welcome to the technical support center dedicated to the exploration and optimization of quinoline-5-carbothioamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing, modifying, and evaluating this promising class of compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the rationale behind experimental choices, troubleshooting common hurdles, and logically advancing your research from synthesis to biological evaluation.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound scaffold a promising starting point for drug discovery?
The quinoline core is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a carbothioamide or carboxamide linkage at various positions has been shown to be an effective strategy for enhancing these pharmacological effects, particularly anticancer potency.[1][3] Specifically, the carbothioamide group (-CSNH₂) offers unique chemical properties compared to its carboxamide (-CONH₂) counterpart, including differences in hydrogen bonding capacity, lipophilicity, and metabolic stability, which can be exploited to fine-tune the biological activity and pharmacokinetic profile of a molecule.
Q2: What are the primary sites for modification on the this compound structure to improve activity?
Based on extensive research into quinoline carboxamides and related derivatives, there are three principal regions for structural modification to explore structure-activity relationships (SAR):
-
The Quinoline Ring: Substitution at various positions on the benzene portion of the quinoline ring (positions 6, 7, and 8) can significantly impact activity. For instance, the presence of an 8-hydroxy group has been shown to be crucial for the anticancer and antibacterial activity of some quinoline-5-sulfonamides.[4]
-
The Carbothioamide Nitrogen: The nitrogen atom of the carbothioamide group can be substituted with a wide variety of alkyl, aryl, or heterocyclic moieties. This is a common and often fruitful approach to modulating the compound's interaction with its biological target.
-
The Thione Group: While less common, modification of the sulfur atom, for example, through S-alkylation, can be explored, though this would fundamentally alter the carbothioamide functional group.
Q3: What are the most common challenges encountered during the synthesis of aryl carbothioamides?
The synthesis of aryl carbothioamides can present several challenges:
-
Low Yields: Incomplete conversion of the starting material (e.g., a carboxylic acid or its derivative) to the carbothioamide is a common issue. This can be due to suboptimal reaction conditions, steric hindrance, or the purity of the starting materials.
-
Side Reactions: The use of thionating agents like Lawesson's reagent can lead to the formation of phosphorus-containing byproducts that are difficult to remove during purification.[5]
-
Stability Issues: The carbothioamide group can be susceptible to degradation under certain conditions. For example, in the context of solid-phase peptide synthesis, thioamides can be prone to side reactions like Edman-type degradation during TFA-mediated cleavage from the resin.[6]
-
Epimerization: If there is a chiral center adjacent (alpha) to the carbothioamide group, the increased acidity of the alpha-proton can lead to epimerization, particularly under basic conditions.[6]
Troubleshooting Guides
Guide 1: Low Yield in the Thionation of Quinoline-5-carboxylic Acid
Problem: You are attempting to synthesize this compound from quinoline-5-carboxylic acid using a thionating agent like Lawesson's reagent, but are observing low yields of the desired product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | 1. Increase the equivalents of Lawesson's reagent (e.g., from 0.5 to 1.0 eq.).[5]2. Increase the reaction temperature and/or time, monitoring the reaction by TLC. | Driving the reaction equilibrium towards the product. |
| Poor Solubility of Starting Material | 1. Experiment with different high-boiling point solvents such as toluene, xylene, or dioxane. | Ensuring all reactants are in solution is crucial for reaction efficiency. |
| Degradation of Product | 1. Once the reaction is complete, quench it promptly and proceed with the workup.2. Avoid prolonged exposure to high temperatures. | Carbothioamides can be less stable than their amide counterparts. |
| Difficult Purification | 1. During workup, consider an aqueous wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.2. If phosphorus byproducts are an issue, column chromatography may be necessary.[5] | Separating the desired product from starting materials and reagent byproducts. |
Guide 2: Side Reactions in the Synthesis of N-Substituted Quinoline-5-carbothioamides
Problem: You are synthesizing N-substituted quinoline-5-carbothioamides from quinoline-5-carbonyl chloride and a primary or secondary amine, followed by thionation, and are observing significant impurities.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Formation of Di-acylated Amine | 1. Use a slight excess of the amine (1.1-1.2 equivalents).2. Add the quinoline-5-carbonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C). | Minimizing the reaction of the product amide with another molecule of the acid chloride. |
| Hydrolysis of Acid Chloride | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Quinoline-5-carbonyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid. |
| Epimerization of Chiral Amines | 1. If the amine has a chiral center alpha to the nitrogen, use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) and maintain low reaction temperatures. | Minimizing the risk of deprotonation and racemization of the stereocenter. |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-5-carboxylic Acid (Precursor)
This protocol is based on the Doebner reaction, a reliable method for generating quinoline-4-carboxylic acid derivatives that can be adapted for the 5-isomer.[7][8]
Materials:
-
3-Aminobenzoic acid
-
Glycerol
-
Nitrobenzene (or another suitable oxidizing agent)
-
Concentrated Sulfuric Acid
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 3-aminobenzoic acid and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add nitrobenzene to the mixture with stirring.
-
Heat the reaction mixture cautiously. The reaction is often exothermic. Once the reaction begins, it may be necessary to remove the heat source temporarily.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude product.
-
Filter the crude product and wash it with water.
-
Redissolve the crude product in a dilute sodium hydroxide solution and treat with activated charcoal to decolorize.
-
Filter the hot solution and then acidify the filtrate with hydrochloric acid to precipitate the purified quinoline-5-carboxylic acid.
-
Collect the purified product by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of this compound
This protocol outlines a two-step procedure via the acid chloride, followed by conversion to the carbothioamide. This approach often provides better control and higher purity than direct thionation of the carboxylic acid.
Step A: Synthesis of Quinoline-5-carbonyl chloride [9][10]
-
In a fume hood, suspend quinoline-5-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude quinoline-5-carbonyl chloride can be used in the next step without further purification.
Step B: Conversion to this compound
-
Prepare a solution of the crude quinoline-5-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In a separate flask, prepare a solution of a suitable sulfur source, such as sodium hydrosulfide (NaSH) or by bubbling hydrogen sulfide (H₂S) gas through a solution of a non-nucleophilic base like triethylamine in the same solvent at 0 °C.
-
Slowly add the acid chloride solution to the sulfur source solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability and proliferation.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Path Forward
Workflow for Modification and Evaluation
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. connectsci.au [connectsci.au]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents: A Case Study on Quinoline-5-Carbothioamide Analogs
This guide provides a comprehensive framework for the in vivo validation of novel anticancer compounds, using the quinoline scaffold as a representative case. While specific in vivo efficacy data for Quinoline-5-carbothioamide is not extensively published in peer-reviewed literature, the principles and methodologies outlined here are directly applicable. We will leverage data from structurally related quinoline derivatives to illustrate the validation process, comparing their performance against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical evidence.
The Rationale: Bridging the Gap from Benchtop to Preclinical Reality
The journey of an anticancer agent from initial synthesis to clinical consideration is marked by progressively complex validation stages. While in vitro assays using cancer cell lines are invaluable for initial screening and mechanistic studies, they cannot recapitulate the intricate environment of a living organism.[1][2] In vivo models are therefore indispensable for evaluating a compound's true therapeutic potential, taking into account pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity (ADMET) within a complex biological system.[3][4]
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with demonstrated anticancer activity.[5][6][7][8] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[5][9][10][11] Validating a novel derivative like this compound requires a meticulously designed in vivo study that can rigorously assess its efficacy and safety.
Experimental Design: Selecting the Appropriate In Vivo Model
The choice of an animal model is a critical decision that profoundly influences the relevance and interpretability of the results. The two most common models in preclinical oncology are xenografts and syngeneic models.[12][13]
Xenograft Models: The Standard for Efficacy Testing
Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude, NOD-SCID), are a cornerstone of preclinical oncology.[14][15] This model is particularly useful for assessing the direct cytotoxic or cytostatic effects of a compound on human tumors.[13][16]
-
Expertise & Experience: The primary advantage of the xenograft model is its use of human cancer cells, providing a direct measure of efficacy against the target of interest.[15] However, the host mice are immunodeficient, meaning this model is unsuitable for evaluating immunomodulatory drugs.[17]
Syngeneic Models: Interrogating the Immune Response
Syngeneic models involve implanting murine tumor cells into genetically identical, immunocompetent mice.[18][19] This approach is essential for studying cancer immunotherapies, as it preserves the interaction between the tumor and a fully functional immune system.[17][20]
-
Expertise & Experience: While powerful for immuno-oncology, a key consideration is that the drug target must be conserved between mice and humans. Furthermore, murine tumors may not fully represent the complexity and diversity of human cancers.[19][21]
For a novel small molecule like a this compound derivative, whose primary mechanism is likely direct tumor cell inhibition, a xenograft model is the logical starting point.
Workflow for In Vivo Anticancer Efficacy Validation
The following diagram outlines a typical workflow for validating a novel compound using a xenograft model.
References
- 1. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmphs.com [ijmphs.com]
- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. ijpbs.com [ijpbs.com]
- 14. benchchem.com [benchchem.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 20. Syngeneic Studies | The Jackson Laboratory [jax.org]
- 21. The Problem with Syngeneic Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Quinoline-5-carbothioamide and its Carboxamide Analog: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core at various positions has been a fertile ground for the development of novel drug candidates. This guide provides an in-depth comparative analysis of two closely related derivatives: Quinoline-5-carbothioamide and its isosteric carboxamide analog, Quinoline-5-carboxamide.
While direct comparative experimental data for these specific molecules is not extensively available in public literature, this guide will leverage established principles of bioisosterism, known structure-activity relationships of quinoline derivatives, and general differences between carboxamides and carbothioamides to provide a predictive and insightful comparison for researchers in drug discovery and development.
Introduction: The Significance of Isosteric Replacement
The strategic replacement of an oxygen atom with a sulfur atom, transforming a carboxamide to a carbothioamide, is a classic isosteric modification in medicinal chemistry. This seemingly subtle change can profoundly impact a molecule's physicochemical and biological properties. Thioamides, in comparison to their amide counterparts, exhibit differences in bond lengths, bond angles, dipole moments, hydrogen bonding capabilities, and metabolic stability. These alterations can lead to significant changes in target affinity, cell permeability, and overall pharmacological profile. This guide will explore the theoretical and practical implications of this isosteric switch within the Quinoline-5-yl framework.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of both Quinoline-5-carboxamide and this compound originates from a common precursor, Quinoline-5-carboxylic acid.[3] The general synthetic strategies and a comparison of the key physicochemical properties are outlined below.
Synthetic Pathways
The synthesis of the parent quinoline structure can be achieved through various classic methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[4][5] Once Quinoline-5-carboxylic acid is obtained, the pathways to the target compounds diverge.
Synthesis of Quinoline-5-carboxamide:
The conversion of a carboxylic acid to a carboxamide is a well-established transformation in organic synthesis. A common method involves the activation of the carboxylic acid, followed by reaction with an amine source.[6][7]
Experimental Protocol: Synthesis of Quinoline-5-carboxamide
Step 1: Activation of Quinoline-5-carboxylic acid
-
To a solution of Quinoline-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.
Step 2: Amidation
-
To the activated ester solution, add a source of ammonia, such as ammonium chloride (1.5 eq).
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford Quinoline-5-carboxamide.
Synthesis of this compound:
The synthesis of a carbothioamide from a carboxylic acid is a more specialized transformation. A common and effective method involves the use of Lawesson's reagent to convert the corresponding amide to the thioamide. Alternatively, the carboxylic acid can be converted to a thioacid, which is then reacted with an amine.[8]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Quinoline-5-carboxamide
-
Synthesize Quinoline-5-carboxamide as described in the protocol above.
Step 2: Thionation
-
In a round-bottom flask, dissolve Quinoline-5-carboxamide (1.0 eq) in an anhydrous solvent such as toluene or dioxane.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic routes to Quinoline-5-carboxamide and this compound.
Physicochemical Properties
The isosteric replacement of oxygen with sulfur introduces notable changes in the physicochemical properties of the molecule.
| Property | Quinoline-5-carboxamide (Predicted) | This compound (Predicted) | Rationale for Difference |
| Molecular Weight | 172.18 g/mol | 188.25 g/mol | Sulfur is heavier than oxygen. |
| LogP | Lower | Higher | Thioamides are generally more lipophilic than their corresponding amides. |
| Hydrogen Bonding | Strong H-bond acceptor (C=O) | Weaker H-bond acceptor (C=S), Stronger H-bond donor (N-H) | The electronegativity of oxygen is higher than sulfur, making the carbonyl oxygen a better H-bond acceptor. The thioamide N-H is more acidic and thus a better H-bond donor. |
| Dipole Moment | Higher | Lower | The C=O bond is more polarized than the C=S bond. |
| Chemical Stability | Generally stable | Potentially less stable; susceptible to oxidation and hydrolysis. | The C=S bond is weaker and more reactive than the C=O bond. |
| Melting Point | >300 °C[3] | No data available | Generally, thioamides have lower melting points than amides due to weaker intermolecular forces. |
Comparative Biological Activity
The quinoline nucleus is associated with a broad spectrum of biological activities. The introduction of a carboxamide or carbothioamide at the 5-position is expected to modulate this activity.
Anticancer Activity
Quinoline carboxamides have been extensively studied as anticancer agents, with mechanisms of action that include inhibition of topoisomerase, protein kinases, and dihydroorotate dehydrogenase.[2] The position of the carboxamide group on the quinoline ring is crucial for activity. While specific data for the 5-carboxamide is limited, derivatives with substitutions at other positions have shown significant potency.
The thioamide analog, this compound, is predicted to exhibit altered anticancer activity. The increased lipophilicity could enhance cell membrane permeability, potentially leading to higher intracellular concentrations. Furthermore, the different hydrogen bonding capabilities and geometry of the thioamide group could lead to a different binding mode or affinity for biological targets.
Hypothesized Signaling Pathway Inhibition:
Caption: Potential anticancer mechanisms of quinoline derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effects of Quinoline-5-carboxamide and this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity
Quinoline derivatives are well-known for their antibacterial and antifungal properties.[9][10] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The carboxamide and carbothioamide functionalities can influence the compound's ability to penetrate the bacterial cell wall and interact with these targets.
The increased lipophilicity of the carbothioamide may enhance its activity against Gram-positive bacteria, which have a more lipophilic cell wall. However, it could also lead to increased non-specific toxicity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Quinoline-5-carboxamide and this compound against a panel of bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of this compound and its carboxamide analog provides a foundation for further drug development. Key points for future investigation include:
-
Systematic SAR Studies: Synthesizing and testing a library of derivatives with substitutions on the amide/thioamide nitrogen and at other positions of the quinoline ring will provide a more comprehensive understanding of the SAR.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds will be crucial for optimizing their activity and selectivity.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The isosteric replacement of the carboxamide with a carbothioamide in the quinoline-5-yl scaffold represents a promising strategy for the discovery of novel therapeutic agents. While this guide provides a predictive comparison based on existing knowledge, further experimental validation is essential to fully unlock the potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. iipseries.org [iipseries.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Spectrum of Novel Quinolone-Based Compounds: A Methodological Framework Using Quinoline-5-carbothioamide as a Case Study
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, creating an urgent need for the discovery and development of new antibacterial agents with novel scaffolds and mechanisms of action.[1] Quinolines and their derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a range of potent therapeutic agents.[2][3] This guide focuses on a specific, novel scaffold, Quinoline-5-carbothioamide, as a representative example to outline a comprehensive framework for characterizing the antibacterial spectrum of a new chemical entity.
While extensive data exists for established quinolone antibiotics, specific experimental data for this compound is not yet widely available in the public domain. Therefore, this document serves as a methodological guide for researchers and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and a comparative context using well-characterized, broad-spectrum antibiotics—a fluoroquinolone (Ciprofloxacin) and a tetracycline (Tetracycline)—to establish a robust system for evaluating the potential of new quinoline-based compounds.
Part 1: Foundational Concepts in Antibacterial Activity
Defining the Spectrum of Activity
The "spectrum" of an antibiotic refers to the range of bacterial species it can effectively inhibit or kill.[4] This is a critical determinant of its clinical utility.
-
Broad-Spectrum Antibiotics: These agents are effective against a wide variety of bacteria, encompassing both Gram-positive and Gram-negative groups.[][6][7] Examples include tetracyclines and quinolones.[][8] They are invaluable for empirical therapy, where the causative pathogen is not yet identified.[7]
-
Narrow-Spectrum Antibiotics: These are effective against a limited range of bacteria.[4][6] While requiring a precise diagnosis, they are preferred for targeted therapy to minimize disruption of the body's normal microbiome and reduce the risk of resistance development.[][8]
Comparator Antibiotics: Mechanisms and Known Spectra
To objectively evaluate a novel compound, it is essential to benchmark its performance against established "gold standard" agents. We have selected two classes of broad-spectrum antibiotics for this purpose.
A. Fluoroquinolones (e.g., Ciprofloxacin)
-
Mechanism of Action: Fluoroquinolones are bactericidal agents that directly inhibit bacterial DNA synthesis.[9] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][11][12] By binding to the enzyme-DNA complex, they stabilize DNA strand breaks, which blocks the progression of the replication fork and leads to chromosomal fragmentation and cell death.[13][14] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[11][15]
-
Spectrum: Quinolones are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[16]
B. Tetracyclines (e.g., Tetracycline)
-
Mechanism of Action: Tetracyclines are typically bacteriostatic antibiotics that inhibit protein synthesis.[17] They reversibly bind to the 30S subunit of the bacterial ribosome, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[17][18][19] This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein production.[18][20]
-
Spectrum: Tetracyclines possess a broad antibacterial spectrum that includes Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydias, mycoplasmas, and rickettsias.[][17]
Part 2: Experimental Workflow for Antibacterial Spectrum Determination
This section provides a detailed, self-validating protocol for determining the antibacterial spectrum of a novel compound, using this compound as our model. The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC).
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] It is the primary quantitative measure of an antibiotic's potency and a foundational metric for susceptibility testing. Standardized protocols for MIC determination are provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23][24]
Experimental Workflow Diagram
The following diagram illustrates the logical flow from receiving a novel compound to classifying its antibacterial spectrum.
Caption: Workflow for determining the antibacterial spectrum of a novel compound.
Detailed Protocol: Broth Microdilution Method (CLSI/EUCAST Aligned)
This protocol describes the standardized method for determining MIC values.[21][25][26] Adherence to these standards ensures reproducibility and comparability of data.
Causality Behind Key Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that can interfere with certain antibiotics.
-
Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is critical. Too low a density may yield falsely low MICs, while too high a density can result in falsely high MICs.
-
96-Well Plates: This microtiter format allows for efficient testing of multiple concentrations and replicates, conserving compound and reagents.[26]
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate. b. Transfer colonies to a tube of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 x 10^8 CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve the final target inoculum density of 5 x 10^5 CFU/mL.
-
Preparation of Antibiotic Dilutions: a. In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Prepare an initial 2X working solution of the test compound (e.g., this compound) and comparator antibiotics (Ciprofloxacin, Tetracycline). c. Add 100 µL of the 2X working solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10 after mixing. e. Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the antibiotic concentration to its final 1X value. b. Do not add bacteria to well 12. c. Seal the plate and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well in the dilution series).
Part 3: Data Presentation and Comparative Analysis
Quantitative data should be organized systematically for clear interpretation. The following table provides a template for summarizing the MIC values obtained from the described protocol.
Comparative MIC Data Table (Template)
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram (+) | [Experimental Data] | [Expected Value] | [Expected Value] |
| Enterococcus faecalis (ATCC 29212) | Gram (+) | [Experimental Data] | [Expected Value] | [Expected Value] |
| Escherichia coli (ATCC 25922) | Gram (-) | [Experimental Data] | [Expected Value] | [Expected Value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram (-) | [Experimental Data] | [Expected Value] | [Expected Value] |
| Klebsiella pneumoniae (ATCC 700603) | Gram (-) | [Experimental Data] | [Expected Value] | [Expected Value] |
| Methicillin-Resistant S. aureus (MRSA) | Gram (+) | [Experimental Data] | [Expected Value] | [Expected Value] |
Interpreting the Results
-
Potency: Lower MIC values indicate higher potency. A comparison with the MICs of Ciprofloxacin and Tetracycline provides a direct measure of relative in vitro activity.
-
Spectrum:
-
If the compound shows low MICs against both Gram-positive and Gram-negative bacteria, it is considered broad-spectrum .
-
If activity is potent but restricted to either Gram-positive or Gram-negative species, it has a narrow spectrum .
-
Potent activity against resistant strains like MRSA would be a highly significant finding, suggesting a mechanism of action that may circumvent existing resistance pathways.
-
Part 4: Visualizing the Mechanism of Action
To provide a complete picture, it is helpful to visualize the molecular mechanism of the comparator drugs. This sets a benchmark for future mechanistic studies on the novel compound.
Mechanism of Fluoroquinolone Action
Caption: Fluoroquinolone mechanism of action via inhibition of DNA gyrase/topoisomerase IV.[][12][13]
Conclusion
This guide provides a robust, scientifically grounded framework for the initial characterization of the antibacterial spectrum of novel compounds like this compound. By adhering to standardized protocols (CLSI/EUCAST), employing appropriate comparators, and presenting data systematically, researchers can generate reliable and reproducible results. This foundational analysis is a critical first step in the long and complex journey of drug development, enabling an objective assessment of a compound's potential and guiding future studies into its mechanism of action, toxicity, and in vivo efficacy.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glossary — ALLIANCE FOR THE PRUDENT USE OF ANTIBIOTICS [apua.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 8. tutorchase.com [tutorchase.com]
- 9. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. biologydiscussion.com [biologydiscussion.com]
- 18. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 19. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 20. Tetracycline - Wikipedia [en.wikipedia.org]
- 21. apec.org [apec.org]
- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 23. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 24. EUCAST: MIC Determination [eucast.org]
- 25. mdpi.com [mdpi.com]
- 26. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
An Introduction to the Quinoline Core in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1][2] Its derivatives have given rise to a multitude of therapeutic agents with applications spanning from anticancer and antimalarial to antibacterial and anti-inflammatory roles.[1][3] The versatility of the quinoline ring system allows for extensive functionalization at various positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[4] This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of a significant class of these derivatives: the quinoline carboxamides.
Due to a notable scarcity of specific research on quinoline-5-carbothioamide derivatives in publicly accessible literature, this guide will focus on the more broadly studied quinoline carboxamides. The carboxamide moiety is a critical pharmacophore, and its placement at different positions on the quinoline ring, along with substitutions on the amide nitrogen, profoundly influences biological activity.[4] To provide a valuable comparative perspective, we will also draw upon available data for quinoline carbothioamide analogues to discuss the impact of the sulfur-for-oxygen substitution on the activity profile.
Synthetic Strategies for Quinoline Carboxamide Derivatives
The synthesis of quinoline carboxamides typically begins with the construction of a substituted quinoline-carboxylic acid core. A common and effective method for this is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[5] The resulting quinoline-4-carboxylic acid can then be readily converted to the corresponding carboxamide.
Alternatively, commercially available quinoline carboxylic acids can be directly coupled with a variety of amines. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond. This modular approach is highly amenable to the creation of diverse chemical libraries for SAR studies.
Representative Experimental Protocol: Amide Coupling Synthesis of Quinoline-4-Carboxamides[5]
This protocol describes a general method for the synthesis of N-substituted quinoline-4-carboxamide derivatives from a quinoline-4-carboxylic acid precursor.
Materials:
-
Quinoline-4-carboxylic acid derivative (1.0 eq)
-
Substituted amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired quinoline-4-carboxamide.
The causality behind these steps lies in the activation of the carboxylic acid by EDC and HOBt to form an active ester intermediate, which is then susceptible to nucleophilic attack by the amine, resulting in the formation of a stable amide bond.
Structure-Activity Relationship (SAR) Analysis of Quinoline Carboxamides
The biological activity of quinoline carboxamides is highly dependent on the substitution pattern on both the quinoline ring and the carboxamide moiety. The following sections dissect the SAR based on the position of the carboxamide group and the nature of its substituents, with a primary focus on anticancer and antimicrobial activities.
Quinoline-4-Carboxamides
This class of derivatives has been extensively studied, particularly for their potent antimalarial and anticancer activities.[2][6]
Key SAR Insights for Antimalarial Activity: [5][6]
-
Position 2 of the Quinoline Ring: Substitution at this position is critical. Bulky, hydrophobic groups are generally favored. For example, a tolyl group at C2 is a common starting point in many active series.[5]
-
Position 6 of the Quinoline Ring: Halogen substitution, particularly fluorine or chlorine, at this position often enhances antimalarial potency. Removal of the halogen can lead to a significant drop in activity.[5]
-
The Carboxamide (R2) Moiety: The nature of the substituent on the amide nitrogen is a key determinant of activity and pharmacokinetic properties. Replacing aromatic substituents with non-aromatic, basic moieties like aminoalkylmorpholine or pyrrolidine can improve solubility and metabolic stability while maintaining or even enhancing potency.[5][6] The length of the alkyl linker in these side chains is also crucial, with a four-carbon linker showing significant improvement in in vitro potency and in vivo efficacy in some cases.[6]
Key SAR Insights for Anticancer Activity: [2]
-
Hybridization with other Pharmacophores: Tethering the quinoline-4-carboxamide scaffold to other known anticancer pharmacophores, such as β-carboline, has yielded hybrid compounds with potent cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer.[2]
-
Substituents on the C2-Aryl Ring: Electron-withdrawing groups, such as trifluoromethyl, on a phenyl ring at the C2 position of the quinoline, coupled with specific substitutions on the β-carboline moiety, have been shown to be highly effective.[2]
Quinoline-6-Carboxamides
Derivatives with the carboxamide at the 6-position have shown promise as antibacterial agents and as P2X7 receptor antagonists.[7][8]
Key SAR Insights for Antibacterial Activity: [8]
-
N-Substituents on the Carboxamide: The antibacterial activity against strains like Escherichia coli and Staphylococcus aureus is influenced by the nature of the amine coupled to the quinoline-6-carboxylic acid.[8]
Key SAR Insights for P2X7R Antagonism: [7]
-
Linkage and Substitutions: In a series of quinoline-6-carboxamide benzenesulfonates, the potency as P2X7R antagonists was modulated by substitutions on the terminal phenyl ring. Highly electronegative groups like fluoro, chloro, and iodo enhanced the affinity. For instance, a 4-iodo substituent resulted in the most potent compound in one series.[7]
Quinoline-2-Carboxamides
This series has been investigated for antimycobacterial and carbonic anhydrase inhibitory activities.[9][10]
Key SAR Insights for Antimycobacterial Activity: [10]
-
N-Substituents on the Carboxamide: Lipophilicity of the N-substituent plays a significant role. N-cycloalkyl (cyclohexyl, cycloheptyl) and N-aralkyl (phenylethyl) derivatives have demonstrated potent activity against Mycobacterium tuberculosis, in some cases exceeding that of standard drugs like isoniazid.[10]
Key SAR Insights for Carbonic Anhydrase Inhibition: [9]
-
"Tail" Approach at Position 8: Starting with an N-(4-sulfamoylphenyl)quinoline-2-carboxamide core, the introduction of various alkyl and benzyl "tails" at the 8-hydroxy position significantly influenced the inhibitory activity against different carbonic anhydrase isoforms (hCA I, II, and IV).[9] A 4-fluorobenzyl ether at the 8-position yielded a compound with low nanomolar inhibition of hCA I and II.[9]
Comparative Data of Quinoline Carboxamide Derivatives
| Compound Class | Position of Carboxamide | Target/Activity | Key SAR Findings | Representative IC50/MIC | Reference |
| Quinoline-4-carboxamide | 4 | Antimalarial (P. falciparum) | C6-halogen and a basic aminoalkyl side chain on the amide are beneficial. | 4 nM (for optimized derivative) | [6] |
| Quinoline-4-carboxamide | 4 | Anticancer (MCF-7) | Hybridization with β-carboline and specific phenyl substitutions enhance activity. | 5.71 µM | [2] |
| Quinoline-6-carboxamide | 6 | P2X7R Antagonist | Electronegative substituents on the terminal phenyl ring improve potency. | 0.566 µM (for 4-iodo derivative) | [7] |
| Quinoline-2-carboxamide | 2 | Antimycobacterial (M. tuberculosis) | N-cycloalkyl and N-aralkyl groups on the amide increase activity. | > Isoniazid | [10] |
| Quinoline-2-carboxamide | 2 | Carbonic Anhydrase II Inhibition | 8-(4-fluorobenzyloxy) substitution provides potent inhibition. | KI = 33.0 nM | [9] |
The Carboxamide vs. Carbothioamide Moiety: A Comparative Outlook
While data on this compound is lacking, research on quinoline-3-carbothioamides as immunomodulating agents offers a glimpse into the role of the thioamide group. The replacement of the carbonyl oxygen with sulfur alters the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule.
In a study on quinoline-3-carbothioamides, these compounds were found to be effective inhibitors of T-cell independent antibody production and showed efficacy in nephritis models. This suggests that the carbothioamide moiety is well-tolerated and can be a key component of a pharmacophore for immunomodulatory activity. A direct comparison of the potency of a quinoline-3-carboxamide versus a quinoline-3-carbothioamide for the same biological target would be necessary to definitively conclude the superiority of one over the other. However, the existing data confirms that the carbothioamide is a viable and potent alternative to the carboxamide in the quinoline series.
Mechanistic Insights: Targeting Cellular Pathways
Quinoline carboxamides exert their biological effects through various mechanisms of action. For instance, the antimalarial quinoline-4-carboxamides have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, a novel mechanism that is critical for protein synthesis in the parasite.[5][6]
In the context of cancer, these derivatives can modulate multiple signaling pathways. Some quinoline-based compounds act as inhibitors of receptor tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis.[11] Others can function as P2X7 receptor antagonists, which are overexpressed in some cancers and play a role in tumor cell proliferation and survival.[7]
Caption: Mechanisms of action for quinoline carboxamide derivatives.
General Experimental Workflow
The discovery and optimization of bioactive quinoline carboxamides follow a structured workflow, from initial synthesis to biological evaluation.
Caption: Experimental workflow for SAR studies.
Key Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinoline carboxamide derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The quinoline carboxamide scaffold remains a highly productive platform for the discovery of novel therapeutic agents. Structure-activity relationship studies have demonstrated that fine-tuning substitutions at various positions of the quinoline ring and the amide side chain can lead to highly potent and selective compounds for a range of diseases, including malaria, cancer, and bacterial infections. While the direct exploration of quinoline-5-carbothioamides is limited, the broader family of quinoline amides and related isosteres continues to be a fertile ground for medicinal chemistry research. Future work should focus on expanding the chemical diversity of these libraries, exploring novel mechanisms of action, and optimizing pharmacokinetic profiles to identify the next generation of quinoline-based drugs.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Quinoline-5-carbothioamide's Biological Activity in Diverse Cell Lines
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. Among the vast family of quinoline derivatives, Quinoline-5-carbothioamide and its related carboxamide analogues have garnered significant interest for their potential as novel therapeutic candidates[4][5]. However, the journey from a promising compound to a clinically viable drug is paved with rigorous validation. A critical step in this process is the cross-validation of its biological activity across multiple, distinct cell lines.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-validation strategy for this compound. We will delve into the rationale behind cell line selection, present detailed protocols for key assays, and explore the underlying cellular mechanisms, ensuring a thorough and reliable assessment of the compound's therapeutic potential.
The Imperative of Cross-Validation: Beyond a Single Data Point
Relying on a single cell line to characterize the biological activity of a compound is a precarious approach. A cell line is a homogenous population of cells, often derived from a specific tumor type, that has been immortalized to grow indefinitely in culture. While invaluable for initial screening, these lines possess unique genetic and phenotypic characteristics that may not be representative of the broader heterogeneity of a disease.
Cross-validation in a panel of cell lines is therefore not merely a confirmatory step but a fundamental aspect of preclinical research. It allows us to:
-
Assess the Breadth of Activity: Determine if the compound's effect is specific to a particular cancer type or if it exhibits broad-spectrum activity.
-
Identify Potential Resistance Mechanisms: Uncover cell lines that are inherently resistant to the compound, providing valuable insights into potential mechanisms of drug resistance.
-
Evaluate Selectivity: By including non-cancerous cell lines in the panel, we can assess the compound's therapeutic window – its ability to kill cancer cells while sparing healthy ones.
-
Elucidate the Mechanism of Action: Correlating the compound's activity with the molecular profiles of different cell lines can help to identify the cellular pathways it modulates.
The following diagram illustrates a generalized workflow for the cross-validation of a novel compound's biological activity.
Caption: A generalized workflow for the cross-validation of a novel compound's biological activity.
Selecting a Diverse and Representative Cell Line Panel
The choice of cell lines is paramount to a successful cross-validation study. The panel should be diverse and representative of the intended therapeutic application. For a compound with potential anticancer activity, this would include:
-
Multiple Cancer Types: Cell lines from different tissues of origin (e.g., breast, lung, colon, melanoma) to assess the spectrum of activity.
-
Varying Genetic Backgrounds: Cell lines with different mutational statuses in key oncogenes and tumor suppressor genes (e.g., p53, KRAS, BRAF) to identify potential biomarkers of sensitivity or resistance.
-
Drug-Sensitive and Resistant Pairs: If available, using cell lines with acquired resistance to standard-of-care drugs can reveal if the novel compound can overcome existing resistance mechanisms.
-
Non-Cancerous Control Lines: Inclusion of normal, non-transformed cell lines (e.g., fibroblasts, epithelial cells) is crucial for determining the compound's cytotoxicity and therapeutic index.
Here is a sample cell line panel for the initial evaluation of this compound's anticancer potential:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, wild-type p53 |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-), mutant p53 |
| A549 | Lung Adenocarcinoma | KRAS mutation |
| HCT-116 | Colon Carcinoma | Wild-type KRAS, PIK3CA mutation |
| C-32 | Amelanotic Melanoma | BRAF V600E mutation |
| U937 | Histiocytic Lymphoma | Model for leukemia studies |
| HFF-1 | Normal Human Dermal Fibroblasts | Non-cancerous control |
| 184A1 | Normal Human Mammary Epithelial | Non-cancerous breast cell control |
Core Experimental Protocols for Biological Activity Assessment
A multi-pronged approach using a variety of assays is essential to build a comprehensive picture of the compound's biological effects.
Cell Viability and Cytotoxicity Assays
These assays are the first line of investigation to determine the concentration-dependent effect of the compound on cell proliferation and survival.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, providing a measure of cytotoxicity.[6][7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assays
These assays help to determine if the compound induces programmed cell death.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Mechanistic Assays
These assays provide insights into the molecular pathways affected by the compound.
a) Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and other signaling pathways. For quinoline derivatives, key proteins to investigate include p53, p21, Bcl-2, and Bax.[9]
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
b) Quantitative PCR (qPCR)
qPCR is used to measure the changes in gene expression levels of target genes upon compound treatment. This can be used to corroborate Western blot findings at the transcriptional level.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and reverse transcribe it into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification curves and calculate the relative gene expression changes using the delta-delta Ct method, normalizing to a housekeeping gene.
Interpreting the Data: A Comparative Approach
The power of cross-validation lies in the comparative analysis of the data obtained from the different cell lines.
Comparative IC50 Values of a Hypothetical this compound
| Cell Line | IC50 (µM) after 48h Treatment | Interpretation |
| MCF-7 | 5.2 | Potent activity in an ER-positive, wild-type p53 breast cancer cell line. |
| MDA-MB-231 | 8.7 | Slightly less potent in a triple-negative, mutant p53 breast cancer cell line. |
| A549 | 15.4 | Moderate activity in a KRAS-mutant lung cancer cell line. |
| HCT-116 | 4.8 | Potent activity in a colon cancer cell line with a PIK3CA mutation. |
| C-32 | 25.1 | Lower potency in a BRAF-mutant melanoma cell line. |
| U937 | 2.1 | High potency in a leukemia cell line. |
| HFF-1 | > 100 | Low cytotoxicity in normal fibroblasts, suggesting a favorable therapeutic window. |
| 184A1 | > 100 | Low cytotoxicity in normal breast epithelial cells, further supporting selectivity for cancer cells.[10] |
This comparative data can lead to several hypotheses. For instance, the high potency in U937 cells might suggest a mechanism of action particularly effective in hematological malignancies. The lower potency in A549 and C-32 cells could indicate that KRAS or BRAF mutations confer some level of resistance.
Delving Deeper: Potential Signaling Pathways
Quinoline derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival.[1][11] Based on the comparative data, further investigations could focus on pathways such as:
-
PI3K/Akt/mTOR Pathway: The potent activity in the PIK3CA-mutant HCT-116 cell line suggests that this compound might interfere with this critical survival pathway.[11]
-
p53 Signaling Pathway: The differential activity between wild-type p53 (MCF-7) and mutant p53 (MDA-MB-231) cell lines warrants an investigation into the compound's effect on p53 and its downstream targets like p21.[9]
-
Apoptotic Pathway: The induction of apoptosis can be further dissected by examining the expression and activation of key players like the Bcl-2 family proteins and caspases.[9][12]
The following diagram illustrates the potential interplay of this compound with these signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The cross-validation of this compound's biological activity is a multifaceted process that requires careful planning, precise execution, and insightful data interpretation. By employing a diverse panel of cell lines and a combination of robust assays, researchers can build a comprehensive and reliable profile of the compound's therapeutic potential. This systematic approach not only strengthens the foundation for further preclinical and clinical development but also provides invaluable knowledge about the compound's mechanism of action and potential clinical applications. This guide serves as a starting point, and the specific experimental design should always be tailored to the scientific questions being addressed.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. benthamscience.com [benthamscience.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Dichotomy of Discovery: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-5-Carbothioamide and Its Analogs in Oncology Research
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a multitude of biologically active compounds.[1] Its derivatives have garnered substantial interest in oncology due to their potent and diverse anticancer properties, which are exerted through various mechanisms of action.[2][3] This technical guide offers an in-depth, objective comparison of the in vitro and in vivo efficacy of quinoline derivatives, with a particular focus on the promising, yet under-documented, Quinoline-5-carbothioamide scaffold. Due to the limited specific data on this compound, this guide will draw upon data from closely related analogs, such as quinoline-5-sulfonamides and quinoline-carboxamides, to provide a comprehensive and insightful analysis for researchers, scientists, and drug development professionals.
The Critical Juncture: Translating In Vitro Promise to In Vivo Reality
The initial stages of drug discovery heavily rely on in vitro assays to rapidly screen and identify compounds with potential therapeutic activity. These assays, conducted in a controlled cellular environment, provide valuable preliminary data on a compound's cytotoxicity and mechanism of action. However, the journey from a promising in vitro "hit" to a clinically viable drug is fraught with challenges, as the complex biological landscape of a living organism often presents unforeseen obstacles. Therefore, a thorough understanding of both in vitro and in vivo performance is paramount for the successful development of novel anticancer agents.
In Vitro Efficacy: A Cellular Snapshot of Anticancer Potential
The anticancer potential of quinoline derivatives is initially assessed through a battery of in vitro assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely adopted method for evaluating cell viability and cytotoxicity.[4][5][6] This colorimetric assay measures the metabolic activity of cells, providing a quantitative measure of a compound's ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric derived from these assays, with lower values indicating greater potency.[1]
Numerous studies have demonstrated the potent in vitro anticancer activity of quinoline derivatives against a broad spectrum of cancer cell lines. For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives exhibited significant antiproliferative activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines.[7] Notably, one derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, displayed efficacies comparable to the clinically used drugs cisplatin and doxorubicin.[7]
Table 1: Comparative In Vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | [7] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [7] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [7] |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | Not Specified | [8] |
| FBA-TPQ (Makaluvamine Analog) | MCF-7 (Breast) | < 1 µM | [9] |
| Quinoline Derivative 91b1 | A549 (Lung) | Not Specified | [9] |
This table presents a selection of data to illustrate the in vitro potency of quinoline derivatives. For complete datasets, please refer to the cited literature.
In Vivo Efficacy: The Litmus Test in a Living System
While in vitro assays provide a crucial first look at a compound's anticancer potential, in vivo studies in animal models are essential to evaluate its efficacy, toxicity, and pharmacokinetic profile in a complex biological system.[10][11] Xenograft models, where human tumor cells are implanted into immunodeficient mice (such as athymic nude mice), are a widely used preclinical tool to assess the antitumor activity of novel drug candidates.[10][12]
The transition from in vitro to in vivo is not always seamless. Factors such as poor bioavailability, rapid metabolism, and off-target toxicity can significantly impact a compound's efficacy in a living organism.[3] However, several quinoline derivatives have demonstrated promising in vivo anticancer activity. For example, a novel quinoline-chalcone derivative showed significant tumor growth inhibition in a gastric cancer xenograft model.[8] Similarly, the makaluvamine analog FBA-TPQ exhibited up to 71.6% tumor growth inhibition in a mouse MCF-7 xenograft model.[9] Another quinoline derivative, 91b1, also demonstrated a significant reduction in tumor size in a nude mice xenograft model.[9]
Table 2: Comparative In Vivo Anticancer Efficacy of Representative Quinoline Derivatives
| Compound/Derivative | Animal Model | Cancer Type (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Quinoline-Chalcone (12e) | Nude Mice (Xenograft) | Gastric (MGC-803) | Not Specified | Significant inhibition reported | [8] |
| FBA-TPQ | Mouse (MCF-7 Xenograft) | Breast (MCF-7) | 5-20 mg/kg/day, 3 days/week | Up to 71.6% | [9] |
| Quinoline Derivative 91b1 | Nude Mice (Xenograft) | Lung (A549) | Not Specified | Significant tumor size reduction | [9] |
| 5-Fluorouracil (5-FU) | Nude Mice (Xenograft) | Gastric (SGC790.1) | Metronomic, every other day | ~75% | [8] |
This table highlights key in vivo efficacy data. It is important to consult the original research for detailed experimental conditions and statistical analysis.
Unraveling the Mechanism: Key Signaling Pathways Targeted by Quinoline Derivatives
The anticancer effects of quinoline derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][13] Two of the most well-documented targets are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in many types of cancer, leading to uncontrolled cell growth and proliferation.[14][15] Several quinoline-based compounds have been developed as potent inhibitors of PI3K and/or mTOR, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells.[13][16]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
The VEGFR-2 Signaling Pathway: Fueling Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[17] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition has emerged as a promising anti-cancer strategy.[18][19] Several quinoline derivatives have been identified as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply and impeding its growth.[20]
Caption: VEGFR-2 signaling pathway and its inhibition by quinoline derivatives.
Standardized Protocols for Reproducible and Validated Results
To ensure the generation of reliable and comparable data, the use of standardized and well-validated experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for the MTT assay and a tumor xenograft model.
In Vitro Efficacy Assessment: The MTT Cytotoxicity Assay
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay: [4][5][6][21][22]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound or its analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software.
In Vivo Efficacy Assessment: The Nude Mouse Xenograft Model
Caption: A comprehensive workflow for a nude mouse xenograft model.
Detailed Protocol for Nude Mouse Xenograft Model: [10][11][12][23]
-
Animal Housing and Care: House athymic nude mice (e.g., BALB/c nude, 6-8 weeks old) in a specific pathogen-free environment. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Harvest cancer cells in their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor take rate, at a concentration of 5-10 x 10^6 cells per 100-200 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once the tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width^2 x length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Prepare the this compound or its analog in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). Administer the compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring and Endpoint: Throughout the study, monitor the tumor volume, body weight, and overall health of the mice. The study endpoint may be a fixed duration of treatment or when the tumors in the control group reach a maximum allowable size.
-
Data Collection and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and, if desired, preserve them for histological or molecular analysis. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Conclusion: Bridging the Gap Between Bench and Bedside
The journey of a novel anticancer compound from initial discovery to clinical application is a complex and multifaceted process. This guide has provided a comprehensive comparison of the in vitro and in vivo efficacy of quinoline derivatives, with a focus on providing a framework for evaluating compounds like this compound. While in vitro assays are invaluable for high-throughput screening and initial mechanistic studies, in vivo models are indispensable for assessing the true therapeutic potential and safety profile of a drug candidate. A thorough understanding of the strengths and limitations of each approach, coupled with the use of standardized and validated protocols, is essential for making informed decisions and successfully translating promising laboratory findings into effective cancer therapies. The continued exploration of the quinoline scaffold, including the understudied carbothioamide derivatives, holds significant promise for the development of the next generation of anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomed.cas.cz [biomed.cas.cz]
- 12. Animal modeling-nude mouse tumor model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. atcc.org [atcc.org]
- 23. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinoline-5-carbothioamide with other Thioamide Compounds: A Guide for Researchers
This guide provides a comprehensive technical comparison of Quinoline-5-carbothioamide with other notable thioamide compounds, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for this compound is limited in publicly available literature, this document constructs a robust comparative framework based on established synthetic routes and the well-documented biological activities of structurally related quinoline and thioamide analogs.
Introduction: The Quinoline-Thioamide Hybrid Scaffold
The convergence of the quinoline nucleus and the thioamide functional group presents a compelling scaffold for medicinal chemistry. Quinoline and its derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The thioamide group, a bioisostere of the amide bond, offers unique physicochemical properties that can enhance biological activity, improve metabolic stability, and provide novel mechanisms of action.[2] This guide will explore the synthesis of this compound and compare its potential biological performance against established thioamides such as Ethionamide and various thiosemicarbazides.
Synthetic Pathways to this compound
A plausible and efficient synthesis of this compound can be achieved through a multi-step process commencing with the synthesis of quinoline-5-carboxylic acid.
Synthesis of Quinoline-5-carboxylic Acid
Several classical methods can be employed for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[3] The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a versatile method for producing quinoline-4-carboxylic acids and can be adapted for other isomers.[4]
Amidation of Quinoline-5-carboxylic Acid
The conversion of quinoline-5-carboxylic acid to its corresponding carboxamide is a standard organic transformation. This can be achieved by first converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an appropriate amine.
Thionation of Quinoline-5-carboxamide to this compound
The final and crucial step is the thionation of the amide to the desired thioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient reagent for this transformation under mild conditions.[5][6]
Experimental Protocol: Thionation of an Amide using Lawesson's Reagent [5]
-
Dissolve Lawesson's reagent (0.5 equivalents) in an appropriate solvent such as anhydrous tetrahydrofuran (THF).
-
Add a solution of the amide (1 equivalent) in THF to the Lawesson's reagent solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
Purify the crude product by silica gel chromatography to obtain the pure thioamide.
Diagram of the Synthetic Workflow:
Caption: General synthetic route to this compound.
Head-to-Head Comparison: Biological Activity Profiles
Due to the absence of specific biological data for this compound, this section will provide a comparative analysis based on the known activities of its constituent moieties and related compounds.
Antimicrobial Activity
This compound vs. Ethionamide
Ethionamide is a second-line antitubercular drug that functions as a prodrug, requiring activation by the mycobacterial enzyme EthA to inhibit mycolic acid synthesis.[7] The quinoline scaffold itself is present in many antimicrobial agents.[8] It is plausible that this compound could exhibit antimicrobial, and potentially antitubercular, activity. The quinoline ring might contribute to cell permeability or interact with different bacterial targets, while the thioamide group could chelate essential metal ions or act as a bioisostere for an amide in a key bacterial enzyme.
This compound vs. Thiosemicarbazides
Thiosemicarbazides and their derivatives are known to possess a broad spectrum of antimicrobial activities.[9] The antimicrobial efficacy of quinoline-thiosemicarbazide hybrids has been demonstrated, suggesting that the combination of these two pharmacophores can lead to potent antimicrobial agents.[10] This supports the hypothesis that this compound could have significant antimicrobial properties.
Table 1: Comparative Antimicrobial Potential
| Compound Class | Known Mechanism of Action (Example) | Potential Advantages of this compound |
| Ethionamide | Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.[7] | Broader spectrum of activity due to the quinoline moiety; potentially different mechanism of action. |
| Thiosemicarbazides | Metal chelation, inhibition of various enzymes.[9] | Enhanced cell penetration and target interaction due to the quinoline scaffold. |
Diagram of Potential Antimicrobial Mechanisms:
Caption: Potential antimicrobial targets for different thioamides.
Anticancer Activity
The quinoline scaffold is a key component of several anticancer drugs, and numerous quinoline derivatives have demonstrated potent antiproliferative activity through various mechanisms, including inhibition of tyrosine kinases and topoisomerases.[11][12] Thioamide-containing compounds have also shown promise as anticancer agents.[13]
This compound vs. Quinoline Carboxamides/Sulfonamides
Studies on quinoline-5-sulfonamide derivatives have revealed significant anticancer activity against various cell lines, with some compounds showing efficacy comparable to cisplatin and doxorubicin.[14] The replacement of the sulfonamide with a carbothioamide group could alter the electronic properties and binding interactions of the molecule, potentially leading to a different or enhanced anticancer profile. The thioamide's ability to act as a hydrogen bond donor and its different steric bulk compared to a sulfonamide could influence its interaction with biological targets.
Table 2: Comparative Anticancer Potential
| Compound Class | Known Mechanism of Action (Example) | Potential Advantages of this compound |
| Quinoline-5-sulfonamides | Altered expression of cell cycle regulators (e.g., p53, p21) and apoptosis-related genes (e.g., BCL-2, BAX).[14] | Different binding modes to target proteins; potentially improved pharmacokinetic properties. |
| Other Quinoline Carboxamides | Inhibition of topoisomerase, protein kinases.[12] | Enhanced potency or selectivity due to the unique properties of the thioamide group. |
Conclusion and Future Directions
While a definitive head-to-head comparison awaits the synthesis and biological evaluation of this compound, the analysis of its structural components and related compounds suggests a high potential for significant biological activity. The combination of the versatile quinoline scaffold with the unique thioamide functional group makes this compound a promising candidate for further investigation in both antimicrobial and anticancer drug discovery programs.
Future research should focus on the following:
-
Synthesis and Characterization: The development of an optimized and scalable synthesis for this compound and its derivatives.
-
In Vitro Biological Evaluation: Screening against a broad panel of bacterial and fungal strains, as well as a variety of cancer cell lines, to determine its activity spectrum and potency (MIC and IC50 values).
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to identify key structural features that contribute to its biological activity.
This guide provides a foundational framework for researchers to embark on the exploration of this compound, a compound that holds considerable promise at the intersection of quinoline and thioamide chemistry.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashdin.com [ashdin.com]
- 10. benchchem.com [benchchem.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Unraveling the Target Landscape of Quinoline-5-carbothioamide: A Comparative Guide for Drug Discovery Professionals
In the vast and intricate world of drug discovery, the quinoline scaffold stands as a "privileged structure," a molecular framework that has given rise to a multitude of clinically significant therapeutic agents. Its versatility allows for a diverse range of biological activities, from anticancer and antimalarial to antibacterial and neuroprotective. This guide delves into the scientific investigation of a specific, yet underexplored, member of this family: Quinoline-5-carbothioamide .
While a definitive, single enzyme target for this compound has yet to be exclusively characterized in the public domain, a compelling weight of evidence, drawn from structure-activity relationship (SAR) studies of analogous compounds and the principles of bioisosterism, points towards two primary classes of enzymes as its most probable targets: DNA-modifying enzymes and protein kinases .
This guide will provide a comprehensive analysis of the evidence supporting these potential targets, offer a comparative perspective against established inhibitors, and furnish detailed experimental protocols to empower researchers to validate these hypotheses and explore the therapeutic potential of this intriguing molecule.
The Weight of Evidence: Pinpointing a Probable Target
The journey to identify the target of a novel compound often begins with an examination of its structural relatives. In the case of this compound, the presence of the planar quinoline ring system and the carbothioamide functional group are key indicators of its potential biological interactions.
Hypothesis 1: DNA-Modifying Enzymes as a Primary Target
A significant body of research has implicated quinoline-based compounds as potent inhibitors of enzymes that interact with and modify DNA.[1][2][3] These enzymes are critical for cellular processes such as replication, transcription, and repair, making them attractive targets for anticancer therapies.
The mechanism often involves the intercalation of the planar quinoline ring into the DNA structure, which can disrupt the normal function of enzymes that bind to or process DNA.[1][2][3] One prominent example is the inhibition of DNA methyltransferases (DNMTs) by quinoline-based compounds like SGI-1027.[1][3] These compounds have been shown to act as DNA-competitive inhibitors, suggesting an interaction with the DNA substrate is key to their mechanism.[3]
Furthermore, studies have demonstrated that quinoline analogs can also inhibit other DNA-acting enzymes, including base excision repair (BER) glycosylases and DNA polymerases .[1][2] The common thread among these targets is their intimate interaction with the DNA double helix, a process that can be sterically hindered by an intercalating quinoline moiety.
The "carbothioamide" group at the 5-position of the quinoline ring is a bioisostere of the more commonly studied "carboxamide" group. Bioisosteric replacement is a well-established strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties.[4][5] While a direct comparison is not yet available, it is plausible that the carbothioamide group in this compound could influence its DNA binding affinity and subsequent enzyme inhibition profile compared to its carboxamide counterpart.
Comparative Analysis: this compound vs. Established Inhibitors
To contextualize the potential of this compound, it is essential to compare it with known inhibitors of its probable enzyme targets.
Against DNA Methyltransferase (DNMT) Inhibitors
| Inhibitor Class | Mechanism of Action | Key Advantages | Key Limitations |
| Nucleoside Analogs (e.g., Azacitidine, Decitabine) | Covalent incorporation into DNA, trapping the DNMT enzyme. | Clinically approved and effective for certain hematological malignancies. | High toxicity, chemical instability, and myelosuppression. |
| Non-Nucleoside Inhibitors (e.g., SGI-1027, Quinoline-based compounds)[1][3] | Reversible, DNA-competitive inhibition through intercalation.[3] | Potentially lower toxicity profile, oral bioavailability. | Generally lower potency than nucleoside analogs, still in preclinical/clinical development. |
| Hypothetical this compound | Likely DNA intercalation, similar to other quinoline-based non-nucleoside inhibitors. | The carbothioamide may offer improved metabolic stability and altered DNA binding affinity compared to carboxamides. | Efficacy and selectivity are currently unknown and require experimental validation. |
Against Protein Kinase Inhibitors
The quinoline scaffold is a cornerstone of many approved protein kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer.
| Inhibitor Class | Target Example | Key Advantages | Key Limitations |
| Quinoline-based Kinase Inhibitors (e.g., Lapatinib, Bosutinib) | EGFR, Src/Abl kinases | Clinically proven efficacy, often with high potency and selectivity. | Development of resistance, off-target effects. |
| Quinazoline-based Kinase Inhibitors (e.g., Gefitinib, Erlotinib)[7][8] | EGFR kinase | High affinity for the ATP-binding site of EGFR. | Acquired resistance through mutations like T790M. |
| Hypothetical this compound | Broad-spectrum or selective kinase inhibition. | The 5-position substitution and carbothioamide group could confer a unique selectivity profile against specific kinases or kinase mutants. | The specific kinase targets and inhibitory profile are yet to be determined. |
Experimental Workflows for Target Validation
To move from hypothesis to confirmation, a systematic experimental approach is required. The following protocols provide a roadmap for researchers to investigate the enzymatic targets of this compound.
Workflow for Investigating DNA-Modifying Enzyme Inhibition
Caption: Workflow for validating DNA-modifying enzymes as targets.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific DNMT enzyme (e.g., DNMT1).
-
Materials: Recombinant human DNMT1, S-adenosyl-L-[methyl-³H]-methionine, poly(dI-dC) DNA substrate, 96-well filter plates, scintillation fluid, and a microplate scintillation counter.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In each well of the filter plate, add the reaction buffer, poly(dI-dC) DNA substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant DNMT1 and S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow for Investigating Protein Kinase Inhibition
Caption: Workflow for validating protein kinases as targets.
-
Objective: To determine the IC50 of this compound against a specific protein kinase (e.g., EGFR).
-
Materials: Recombinant human EGFR, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In each well of the plate, add the kinase buffer, peptide substrate, and the test compound at various concentrations.
-
Add recombinant EGFR to each well and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The exploration of this compound presents a compelling opportunity in drug discovery. While its precise molecular target remains to be definitively elucidated, the existing body of evidence strongly suggests that its biological activity is likely mediated through the inhibition of DNA-modifying enzymes or protein kinases. The carbothioamide moiety, as a bioisosteric replacement for a carboxamide, may confer unique pharmacological properties that warrant thorough investigation.
The experimental workflows and protocols outlined in this guide provide a clear path for researchers to systematically validate these target hypotheses. Successful identification and characterization of the enzymatic target(s) of this compound will be a critical step in unlocking its therapeutic potential and paving the way for the development of novel, targeted therapies. Future studies should also focus on elucidating the broader ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of this compound to fully assess its drug-like properties.
References
- 1. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis and Bioactivity of Quinoline-5-Carbothioamide Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Among its many derivatives, quinoline-carbothioamides have garnered significant attention for their potential as anticancer agents. This guide provides an in-depth, comparative analysis of the synthesis and bioactivity of a published series of quinoline-5-carbothioamide analogs, offering a technical walkthrough for researchers looking to replicate and build upon these findings. We will delve into the rationale behind synthetic strategies, compare their efficacy, and explore the mechanistic underpinnings of their cytotoxic effects, particularly against breast cancer cell lines.
The Rationale for Quinoline-Carbothioamides in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural framework that allows for diverse functionalization. This versatility is key to its success in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a carbothioamide moiety (-CSNH-) is a strategic choice rooted in established medicinal chemistry principles. The sulfur and nitrogen atoms of the carbothioamide group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, this functional group can influence the molecule's lipophilicity and metabolic stability, crucial parameters in drug design. In the context of cancer, quinoline derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[1]
Synthesis of this compound Analogs: A Comparative Overview
The synthesis of this compound analogs can be approached through several routes. Here, we compare a classical multi-step synthesis with a more modern and efficient one-pot, multi-component approach.
Method 1: Classical Stepwise Synthesis
A prevalent and reliable method for the synthesis of N-substituted quinoline-5-carbothioamides involves a stepwise approach, starting from a quinoline hydrazide precursor. This method offers good control over each reaction step and facilitates the purification of intermediates.
Experimental Protocol: Synthesis of 2-(2-((5-chloroquinolin-8-yl)oxy)acetyl)-N-phenylhydrazine-1-carbothioamide
This protocol is based on the work of Hegde et al. and provides a clear pathway to the target compound.
Step 1: Synthesis of 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide (Starting Material)
The synthesis of the key hydrazide intermediate is a critical first step. While the primary paper focuses on the subsequent reaction, a general and reliable method for this synthesis involves the reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroacetate, followed by hydrazinolysis.
-
Reagents and Conditions:
-
5-chloro-8-hydroxyquinoline
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dry acetone
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
A mixture of 5-chloro-8-hydroxyquinoline, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed to yield the corresponding ester.
-
The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide.
-
Step 2: Synthesis of the Quinolinyl Carbothioamide
-
Reagents and Conditions:
-
2-((5-chloroquinolin-8-yl)oxy)acetohydrazide
-
Aryl-substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Methanol
-
-
Procedure:
-
An equimolar mixture of the quinoline hydrazide and the aryl-substituted isothiocyanate is refluxed in methanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is recrystallized from methanol to afford the pure quinolinyl carbothioamide.
-
Causality in Experimental Choices: The choice of a stepwise synthesis allows for the isolation and characterization of the key hydrazide intermediate, ensuring its purity before proceeding to the final step. This control is crucial for unambiguous structure-activity relationship (SAR) studies. The use of methanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal post-reaction.
Method 2: One-Pot, Multi-Component Synthesis (A Comparative Alternative)
Conceptual One-Pot Approach:
A hypothetical one-pot synthesis could involve the reaction of an appropriately substituted aniline, an aldehyde, and a source of the carbothioamide moiety in a single reaction vessel, often with a catalyst.
Advantages of the One-Pot Approach:
-
Efficiency: Reduces the number of synthetic steps, purification stages, and overall reaction time.
-
Sustainability: Minimizes solvent waste and energy consumption.
-
Diversity: Allows for the rapid generation of a library of analogs by varying the starting components.
Challenges:
-
Optimization: Finding the optimal reaction conditions (solvent, temperature, catalyst) for a multi-component reaction can be more complex.
-
Purification: The final product may be more challenging to purify from a mixture of starting materials and byproducts.
Bioactivity of this compound Analogs: Anticancer Evaluation
The synthesized this compound analogs have been evaluated for their anticancer activity, with a particular focus on breast cancer cell lines such as MCF-7.
In Vitro Cytotoxicity: The MTT Assay
A standard method to assess the cytotoxic potential of new compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay on MCF-7 Cells
-
Cell Culture: MCF-7 human breast adenocarcinoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Comparative Bioactivity Data
The following table summarizes the reported anticancer activity of a series of quinoline-carbothioamide analogs and related compounds against the MCF-7 breast cancer cell line.
| Compound ID | Structure/Substitution | IC50 (µM) against MCF-7 | Reference |
| 3a | 2-(2-((5-chloroquinolin-8-yl)oxy)acetyl)-N-phenylhydrazine-1-carbothioamide | Moderate Activity | Primary Study |
| 3b | 2-(2-((5-chloroquinolin-8-yl)oxy)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | Moderate Activity | Primary Study |
| 3c | 2-(2-((5-chloroquinolin-8-yl)oxy)acetyl)-N-(p-tolyl)hydrazine-1-carbothioamide | Moderate Activity | Primary Study |
| 12e | A quinoline-chalcone derivative | 5.21 | [9] |
| 2f | A quinoline-carboxamide derivative | >100 (low activity) | [10] |
| 1e | A pyrazine-carboxamide derivative | Potent P2X7R antagonist | [10] |
Note: "Moderate Activity" indicates that the primary study reported significant pharmacological response but did not provide a specific IC50 value.
Mechanistic Insights: How Quinoline-Carbothioamides Exert Their Anticancer Effects
The anticancer activity of quinoline derivatives is often multifactorial.[11] For quinoline-carbothioamides, the proposed mechanisms of action often revolve around the induction of apoptosis, or programmed cell death.
The Apoptotic Pathway
Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13]
Key Events in Quinoline-Induced Apoptosis:
-
Mitochondrial Membrane Depolarization: Many quinoline compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), which are the executioner enzymes of apoptosis.
-
DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and the fragmentation of DNA, ultimately leading to cell death.
The presence of the carbothioamide moiety can enhance these effects by potentially chelating metal ions that are crucial for the function of certain anti-apoptotic proteins or by interacting with key amino acid residues in the active sites of pro-apoptotic enzymes.
Visualizing the Workflow and Pathways
To better understand the processes described, the following diagrams illustrate the synthetic workflow and a generalized apoptotic pathway.
Caption: Synthetic workflow for this compound analogs.
Caption: Generalized apoptotic pathways induced by quinoline derivatives.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the synthesis and bioactivity of this compound analogs, with a focus on their potential as anticancer agents. The classical stepwise synthesis offers a high degree of control, while modern one-pot methodologies present a more efficient alternative for generating compound libraries. The bioactivity data, particularly against the MCF-7 breast cancer cell line, highlights the therapeutic potential of this class of compounds. Mechanistic studies suggest that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing a broader range of analogs with diverse substitutions on both the quinoline and the aryl-carbothioamide moieties to identify key structural features for enhanced potency and selectivity.
-
Elucidating Detailed Mechanisms: Moving beyond general apoptosis and investigating the specific protein targets and signaling pathways modulated by these compounds.
-
In Vivo Studies: Progressing the most promising candidates from in vitro studies to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By building upon the foundational work detailed in this guide, researchers can continue to unlock the full therapeutic potential of this compound analogs in the fight against cancer.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinoline-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of quinoline-5-carbothioamide is paramount in a laboratory setting. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of this compound, grounded in established safety practices for hazardous chemical waste.
Disclaimer
Hazard Profile and Risk Assessment
While specific data for this compound is limited, its structural components—a quinoline ring and a carbothioamide group—suggest a significant hazard profile that necessitates handling it as hazardous waste.
-
Quinoline Derivatives: The quinoline moiety is present in many physiologically active compounds.[1] Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[2][3] It is also suspected of causing genetic defects and cancer, and is toxic to aquatic life with long-lasting effects.[2][3][4]
-
Thioamides: The thioamide functional group is known to be a potential toxicophore. Thioamides as a class may include compounds considered to be carcinogenic.[5]
Given these potential hazards, this compound must be managed as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure personal safety and minimize exposure risks, the following PPE and engineering controls are mandatory when handling this compound.
| Equipment | Specifications and Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn to protect against splashes.[7][8] |
| Hand Protection | Use chemical-impermeable gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.[3][7] |
| Body Protection | A full-length laboratory coat must be worn to prevent skin contact. For tasks with a higher risk of exposure, additional protective clothing may be necessary.[6][7] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] |
| Engineering Controls | A properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.[6] |
Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined above.
-
Containment: For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material, avoiding dust generation.[6]
-
Collection: Carefully collect the absorbed material or spilled solid and place it into a designated, leak-proof, and clearly labeled hazardous waste container.[6][10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[6]
-
Ventilation: Ensure the area is well-ventilated following the cleanup.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be treated as hazardous. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
This waste must be segregated from other waste streams, especially from incompatible materials like strong oxidizing agents.[6][9]
Step 2: Waste Collection and Containerization
-
Primary Container: Collect all this compound waste in a designated, chemically compatible, and leak-proof container. A glass bottle with a secure screw cap is often a suitable choice.[6]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: 855763-66-5.[11]
-
An indication of the hazards (e.g., "Toxic," "Carcinogen Suspect").
-
The accumulation start date.
-
Step 3: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated and secure area, such as a Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Away from incompatible materials.
-
Inspected regularly for any signs of leakage or container degradation.[9]
Step 4: Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not attempt to treat or dispose of the chemical waste through any other means.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural steps for the safe disposal of this compound.
Caption: Decision workflow for handling this compound waste.
Caption: Procedural steps for this compound disposal.
References
- 1. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. scbt.com [scbt.com]
A Strategic Guide to the Safe Handling and Disposal of Quinoline-5-carbothioamide
For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a culture of safety is paramount. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of Quinoline-5-carbothioamide. As the specific toxicological properties of this compound are not extensively documented, a conservative approach is warranted, treating it as a potentially cytotoxic and hazardous substance based on the known profiles of its parent moieties: quinoline and thioamide.
The quinoline ring system is a known structural alert for toxicity. Quinoline itself is classified as toxic upon ingestion or skin contact, a serious eye irritant, and is suspected of causing genetic defects and cancer[1][2][3][4][5][6][7]. Furthermore, its effects are detrimental to aquatic life with long-lasting consequences[2][4][6][7]. The thioamide functional group also raises concerns, as this class of compounds may include carcinogens[8]. Therefore, the operational protocols outlined herein are designed to minimize exposure and mitigate risk at every stage of the workflow.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment must be conducted. The primary objective is to minimize exposure through engineering controls, which form the most effective barrier between the researcher and the hazardous substance.
-
Primary Engineering Control: All manipulations of solid or concentrated solutions of this compound must be performed within a certified chemical fume hood or a biological safety cabinet (BSC). For operations with a high risk of aerosol generation, a compounding aseptic containment isolator (CACI) is recommended.
-
Ventilation: Ensure the laboratory is well-ventilated with a sufficient air exchange rate to dilute any fugitive emissions[3][9].
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area must be clearly demarcated and equipped with all necessary safety equipment.
II. Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and correct use of Personal Protective Equipment (PPE) is critical for safeguarding against dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound[1][10][11][12]:
| PPE Category | Specification | Standard Compliance (Example) |
| Eye Protection | Tightly fitting chemical splash goggles or a full-face shield. | EN 166 (EU) or ANSI Z87.1 (US) |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile base layer, with an outer layer of butyl rubber or Viton). Gloves must be inspected for integrity before each use and changed frequently. | Tested according to EN 374 |
| Body Protection | A disposable, solid-front, back-tying laboratory gown with long sleeves and elastic cuffs. For larger quantities or high-risk procedures, a chemical-resistant suit is advised. | |
| Respiratory Protection | For weighing or procedures that may generate dust or aerosols, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used. | NIOSH (US) or EN 149 (EU) |
Donning and Doffing PPE: A Step-by-Step Protocol
Proper donning and doffing procedures are crucial to prevent cross-contamination.
Donning Sequence:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don laboratory gown, ensuring complete coverage.
-
Don outer gloves, ensuring they overlap the cuffs of the gown.
-
Don respiratory protection.
-
Don eye protection.
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves, peeling them off without touching the outer surface.
-
Remove laboratory gown, rolling it inward away from the body.
-
Perform hand hygiene.
-
Remove eye protection.
-
Remove respiratory protection.
-
Remove inner gloves.
-
Perform thorough hand hygiene.
III. Operational Plan: From Benchtop to Disposal
A clear and logical workflow minimizes the risk of spills and exposure. The following diagram illustrates the recommended operational flow for handling this compound.
Caption: Workflow for the safe handling of this compound.
Spill Management
A comprehensive spill management plan is essential. A spill kit specifically for cytotoxic drugs should be readily available.
For a small spill (less than 5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Ensure appropriate PPE is worn.
-
Absorb liquids with absorbent pads; for solids, gently cover with damp absorbent material to avoid raising dust.
-
Clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by a rinse with water), working from the outer edge of the spill inwards.
-
All materials used for cleanup must be disposed of as hazardous waste.
For a large spill:
-
Evacuate the area immediately.
-
Alert the institutional Environmental Health and Safety (EHS) department.
-
Restrict access to the area.
-
Allow only trained personnel to decontaminate the area.
IV. Disposal Plan: Ensuring Environmental and Personnel Safety
All waste generated from the handling of this compound must be treated as hazardous and potentially cytotoxic waste[11][12].
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any solid compound. It should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed, shatter-resistant container that is clearly labeled with "Hazardous Waste" and the chemical name.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[13][14]. The defaced, triple-rinsed container can then be disposed of according to institutional policy.
Never dispose of this compound or its waste down the sanitary sewer[15]. All waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations.
By adhering to these stringent safety and logistical protocols, researchers can confidently and responsibly advance their scientific endeavors while ensuring the well-being of themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. lobachemie.com [lobachemie.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. Cytotoxic Drug Safety [tru.ca]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ehs.wwu.edu [ehs.wwu.edu]
- 15. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
